molecular formula C10H8BrN B1341349 6-Bromo-3-methylquinoline CAS No. 97041-63-9

6-Bromo-3-methylquinoline

货号: B1341349
CAS 编号: 97041-63-9
分子量: 222.08 g/mol
InChI 键: VLKIHAKQTRBPLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-3-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-bromo-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKIHAKQTRBPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588917
Record name 6-Bromo-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97041-63-9
Record name 6-Bromo-3-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97041-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Bromo-3-methylquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Bromo-3-methylquinoline

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, potential synthesis protocols, and known biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Identification

This compound is a halogenated derivative of quinoline. Its unique structural characteristics make it a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents.

Chemical Identity

Identifier Value
Chemical Name This compound[1]
CAS Number 97041-63-9[1][2]
Molecular Formula C10H8BrN[1][2]

| Synonyms | Quinoline, 6-bromo-3-methyl-[1] |

Physicochemical Properties

Property Value
Molecular Weight 222.085 g/mol [1]
Exact Mass 222.08 Da[1]
Melting Point 103 °C[1], 122-124 °C (lit.)[2]
Boiling Point 313.8±22.0 °C at 760 mmHg[1]
Density 1.5±0.1 g/cm³[1]
Flash Point 143.6±22.3 °C[1]
Refractive Index 1.654[1]
XLogP3 3.29[1]

| PSA | 12.9[1] |

Synthesis and Experimental Protocols

A general procedure for synthesizing a quinolone derivative, which could be adapted, involves the condensation of 4-bromoaniline with Meldrum's Acid, followed by a thermal rearrangement.[3] Another approach involves the cyclization of 5-(((4-bromophenyl)amino) methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione to form 6-bromoquinolin-4-ol, which can then be further modified.[4]

Below is a conceptual workflow illustrating a possible synthetic pathway.

G Conceptual Synthetic Workflow for a Bromoquinoline Derivative A 4-Bromoaniline C Intermediate Adduct A->C B Condensation Reagent (e.g., Meldrum's Acid) B->C D Thermal Cyclization C->D E 6-Bromo-4-hydroxyquinoline D->E F Chlorination (e.g., POCl3) E->F G 6-Bromo-4-chloroquinoline F->G H Further Modification (e.g., Methylation) G->H I This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

Quinoline derivatives are known to possess a wide range of biological activities and are a common scaffold in drug discovery.[5][6] The introduction of a bromine atom can modulate the pharmacological properties of the molecule.[7]

Prostaglandin F2α Inhibition

Recent research has explored the potential of this compound analogues as inhibitors of prostaglandin F2α (PGF2α).[8] PGF2α is associated with preterm labor, making its inhibitors a promising target for preventing premature birth.[8] A Quantitative Structural Activity Relationship (QSAR) study on a series of 77 analogues of this compound identified key structural features for inhibitory activity.[8] Molecular docking studies have further suggested that these compounds can bind effectively to the prostaglandin F synthase protein.[8]

The proposed mechanism involves the binding of the this compound analogue to the active site of the prostaglandin F synthase, thereby inhibiting the production of PGF2α.

G Conceptual Signaling Pathway of PGF2α Inhibition A Arachidonic Acid B Prostaglandin Synthase A->B Substrate C Prostaglandin F2α (PGF2α) B->C Product D Biological Effects (e.g., Uterine Contraction) C->D E This compound Analogue E->B Inhibition

Caption: Inhibition of PGF2α synthesis by a this compound analogue.

Anticancer and Antimicrobial Potential

While direct studies on this compound are limited, related quinoline derivatives have shown significant biological activity. For instance, 6-bromo-5-nitroquinoline has demonstrated antiproliferative activity against various cancer cell lines and can induce apoptosis.[5] The quinoline scaffold is present in several anticancer agents.[7] Furthermore, quinolone derivatives are well-known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[7] These findings suggest that this compound could also be a valuable starting point for the development of new anticancer and antimicrobial agents.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and causes serious eye damage.[9] It is classified as Acute toxicity - Category 4, Oral, and Serious eye damage, Category 1.[9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[9]

Hazard Statements

  • H302: Harmful if swallowed[9]

  • H318: Causes serious eye damage[9]

Precautionary Statements

  • P264: Wash thoroughly after handling.[9]

  • P270: Do not eat, drink or smoke when using this product.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P301+P317: IF SWALLOWED: Get medical help.[9]

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

References

An In-Depth Technical Guide to 6-Bromo-3-methylquinoline: Structure, Synthesis, and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

This technical guide provides a comprehensive overview of 6-Bromo-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC name, physicochemical properties, a plausible synthetic pathway, and its characteristic spectroscopic data.

Chemical Structure and IUPAC Name

This compound is a substituted quinoline with a bromine atom at the 6th position and a methyl group at the 3rd position of the quinoline ring system.

  • IUPAC Name: this compound[1]

  • Chemical Formula: C₁₀H₈BrN[1]

  • 2D Structure:

    alt text

  • SMILES: CC1=CC2=C(C=CC(=C2)Br)N=C1[1]

  • InChI: InChI=1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3[1]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. These properties are essential for its characterization, handling, and application in research and development.

PropertyValueReference
Molecular Weight 222.08 g/mol [2]
Exact Mass 220.98401 Da[1][2]
Monoisotopic Mass 220.98401 Da[1][2]
Melting Point 103 °C
Boiling Point 313.8 ± 22.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
XLogP3 3.29
Topological Polar Surface Area 12.9 Ų[1][2]

Spectroscopic Data:

¹H NMR (CDCl₃)Chemical Shift (δ) ppm
CH₃~2.5
Aromatic H~7.3 - 8.9
¹³C NMR (CDCl₃)Chemical Shift (δ) ppm
CH₃~18-22
Aromatic C~120 - 150
Mass Spectrometry m/z
[M]⁺ (⁷⁹Br)~221
[M+2]⁺ (⁸¹Br)~223
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3050 - 3100
Aliphatic C-H Stretch~2850 - 2960
C=C/C=N Stretch~1500 - 1600
C-Br Stretch~500 - 600

Note: The spectroscopic data presented are estimations based on typical values for similar structures and may vary depending on the specific experimental conditions.

Synthesis of this compound

A plausible and widely used method for the synthesis of substituted quinolines is the Doebner-von Miller reaction . This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[3][4] For the synthesis of this compound, the logical starting materials would be p-bromoaniline and an α,β-unsaturated aldehyde or ketone that can provide the 3-methyl substituent. A suitable reagent for this would be crotonaldehyde.

Proposed Experimental Protocol: Doebner-von Miller Synthesis

This protocol is a generalized procedure based on the principles of the Doebner-von Miller reaction.

Materials:

  • p-Bromoaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide or the nitro derivative of the starting aniline)

  • Solvent (e.g., ethanol or water)

  • Sodium hydroxide (NaOH) solution for neutralization

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-bromoaniline in the chosen solvent.

  • Acidification: Slowly add the concentrated acid to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Addition of Carbonyl Compound: To the stirred acidic solution, add the oxidizing agent followed by the dropwise addition of crotonaldehyde.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Logical Workflow for Doebner-von Miller Synthesis

Doebner_von_Miller_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions p_bromoaniline p-Bromoaniline reaction_mixture Reaction Mixture in Solvent p_bromoaniline->reaction_mixture crotonaldehyde Crotonaldehyde crotonaldehyde->reaction_mixture acid Acid Catalyst (e.g., HCl, H₂SO₄) acid->reaction_mixture oxidant Oxidizing Agent oxidant->reaction_mixture reflux Reflux reaction_mixture->reflux workup Neutralization & Extraction reflux->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Caption: Logical workflow for the Doebner-von Miller synthesis of this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, analogues of this compound have been investigated as inhibitors of Prostaglandin F2α (PGF2α). PGF2α is a lipid mediator that exerts its effects by binding to the G-protein coupled FP receptor. This interaction can trigger a cascade of intracellular events. A generalized signaling pathway for PGF2α is illustrated below. The inhibitory action of compounds like this compound analogues would likely involve antagonism at the FP receptor, thereby blocking the downstream signaling events.

Generalized Prostaglandin F2α Signaling Pathway

PGF2a_Signaling_Pathway PGF2a Prostaglandin F2α (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream Inhibitor This compound Analogue (Inhibitor) Inhibitor->FP_Receptor Blocks

Caption: Generalized signaling pathway of Prostaglandin F2α and potential inhibition point.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in various fields of chemical research. This guide has provided a detailed summary of its chemical identity, key physicochemical and spectroscopic properties, and a plausible synthetic route. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related quinoline derivatives. Further experimental validation of the proposed synthesis and biological activities is encouraged to fully elucidate the potential of this molecule.

References

6-Bromo-3-methylquinoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 6-Bromo-3-methylquinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its core physicochemical properties, provides a detailed experimental protocol for its synthesis, and situates its analogues within a modern drug discovery workflow.

Core Compound Properties

This compound is a substituted quinoline with the molecular formula C10H8BrN. The presence of the bromine atom at the 6-position and the methyl group at the 3-position makes it a versatile scaffold for further chemical modification in medicinal chemistry.

PropertyValue
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
CAS Number 97041-63-9

Synthetic Protocol: Doebner-von Miller Synthesis

The synthesis of this compound can be effectively achieved via the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. In this proposed protocol, 4-bromoaniline is reacted with crotonaldehyde, which can be formed in situ from acetaldehyde under the reaction conditions.

Materials:

  • 4-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Ethanol

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Addition of Reactants: To this acidic mixture, add 4-bromoaniline. Heat the mixture gently.

  • Controlled Addition of Oxidizing Agent: Slowly add nitrobenzene through the dropping funnel. The reaction is exothermic and should be carefully controlled.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until basic.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield the final product.

Application in Drug Discovery: A Workflow for Analogues

While this compound serves as a valuable building block, its analogues have been investigated as potential therapeutic agents. For instance, analogues of this compound have been explored as inhibitors of Prostaglandin F2α (PGF2α), a target for preventing preterm birth.[1] The development of such inhibitors often follows a structured workflow, as illustrated below.

G cluster_computational Computational Design cluster_experimental Experimental Validation QSAR QSAR Analysis (77 Analogues) New_Molecules Design of New Molecules (28 Candidates) QSAR->New_Molecules Docking Molecular Docking (Target: PGF Synthase) MD_Sim Molecular Dynamics (100 ns Simulation) Docking->MD_Sim ADMET ADME/Toxicity Prediction MD_Sim->ADMET Synthesis Chemical Synthesis ADMET->Synthesis New_Molecules->Docking In_Vitro In Vitro Assays Synthesis->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->QSAR Iterative Improvement

Caption: Drug discovery workflow for this compound analogues as PGF2α inhibitors.[1]

References

6-Bromo-3-methylquinoline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 6-Bromo-3-methylquinoline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility data for this compound (CAS RN: 97041-63-9) is exceedingly scarce in scientific literature. Safety Data Sheets for the compound often state "no data available" for solubility.[1] This guide, therefore, provides a framework for understanding and determining its solubility based on the characteristics of structurally similar compounds and established methodologies. For illustrative purposes, quantitative data for the closely related isomer, 6-Bromo-2-methylquinoline, is presented.

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior.

PropertyValueReference(s)
CAS Number 97041-63-9[2]
Molecular Formula C₁₀H₈BrN[2]
Molecular Weight 222.08 g/mol [2]
Physical State Solid[2]
Melting Point 122-124 °C[2]
Density 1.488 g/cm³[1]

Illustrative Quantitative Solubility Data

While specific data for this compound is not available, the following table presents the experimentally determined mole fraction solubility (x₁) of the closely related isomer, 6-Bromo-2-methylquinoline (CAS RN: 877-42-9) , in various organic solvents at different temperatures, as determined by the isothermal saturation method.[3] This data serves as a valuable proxy for estimating the potential solubility behavior of this compound.

Table 1: Mole Fraction Solubility (x₁) of 6-Bromo-2-methylquinoline in Various Organic Solvents (10³x₁) [3]

Temperature (K)MethanolEthanoln-PropanolIsopropanolEthyl AcetateTolueneAcetoneAcetonitrileDMF
278.15 0.40121.5813.7313.32112.2113.5911.3110.339.081
283.15 0.48111.8924.4613.97214.6116.2613.5312.3610.86
288.15 0.57532.2635.3364.75117.4719.4516.1814.7812.99
293.15 0.68812.7076.3815.68220.8923.2619.3517.6815.54
298.15 0.82293.2387.6326.79624.9827.8223.1421.1418.58
303.15 0.98413.8739.1278.12929.8833.2727.6725.2822.22
308.15 1.1774.63210.919.72135.7439.7933.0930.2326.57
313.15 1.4085.54113.0511.6242.7447.5939.5736.1631.78
318.15 1.6846.62815.6013.8951.1256.9147.3343.2538.01
323.15 2.0147.92818.6616.6161.1368.0656.6151.7245.46

Data extracted from the Journal of Chemical & Engineering Data, 2023.[3]

Experimental Protocols for Solubility Determination

To generate reliable and reproducible solubility data for this compound, standardized experimental protocols are essential. The Shake-Flask Method is a widely accepted technique for determining equilibrium solubility.[4]

Shake-Flask Method (Equilibrium Solubility)

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Sealed vials or flasks (e.g., 20 mL scintillation vials)

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a pre-weighed vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is critical to ensure equilibrium saturation is achieved.[4]

  • Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.[5] For more effective separation, the samples can be centrifuged at a high speed.[4]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid microparticles.[4]

    • Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.[4]

  • Calculation: The solubility is calculated from the measured concentration, accounting for any dilution steps. The results can be expressed in various units, such as mg/mL, g/100 mL, or mole fraction (mol/L).[4]

General Qualitative Solubility Testing

Simple solubility tests can provide initial insights and help in solvent selection for recrystallization or other applications.[6][7][8]

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).

  • Shake the test tube vigorously after each addition.[6]

  • Observe and record whether the compound dissolves completely, partially, or is insoluble after stirring for at least 60 seconds.[7]

Visualized Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the systematic workflow for the quantitative determination of solubility using the Shake-Flask method.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess This compound combine Combine in sealed vial prep_solid->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature (24-72h) combine->agitate sediment Sedimentation/ Centrifugation agitate->sediment aliquot Withdraw supernatant sediment->aliquot filter Filter (0.22 µm) aliquot->filter dilute Dilute sample filter->dilute quantify Quantify concentration (HPLC / UV-Vis) dilute->quantify calculate Calculate Solubility (mg/mL, mol/L, etc.) quantify->calculate

Caption: Workflow for Quantitative Solubility Determination.

Logical Flow for Solubility Classification

This diagram outlines the decision-making process for classifying the solubility of an organic compound based on its behavior in different types of solvents, which is a fundamental practice in organic chemistry.

G cluster_acid_base start Test Compound: This compound water Soluble in Water? start->water naoh Soluble in 5% NaOH? water->naoh No water_sol Water Soluble water->water_sol Yes hcl Soluble in 5% HCl? naoh->hcl No weak_acid Weak Acid (e.g., Phenol) naoh->weak_acid Yes h2so4 Soluble in conc. H₂SO₄? hcl->h2so4 No base Organic Base (e.g., Amine) hcl->base Yes neutral Neutral Compound (O/N containing) h2so4->neutral Yes inert Inert Compound h2so4->inert No

Caption: Decision Tree for Qualitative Solubility Analysis.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in published literature, this guide provides the necessary tools for researchers to generate this critical information. By employing standardized protocols such as the Shake-Flask method, scientists can produce reliable and reproducible data. The illustrative data for the closely related 6-Bromo-2-methylquinoline offers a valuable starting point for estimating solubility and selecting appropriate solvent systems for synthesis, purification, and formulation in drug development and chemical research.

References

Technical Guide: Physicochemical Properties of 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the experimentally determined melting and boiling points for 6-Bromo-3-methylquinoline. The information herein is compiled to support research and development activities where this compound is of interest.

Core Physicochemical Data

The physical properties of this compound are crucial for its handling, purification, and application in various chemical syntheses. The reported values for its melting and boiling points are summarized below. It is important to note the variation in reported melting points across different sources, which may be attributable to differences in experimental conditions or sample purity.

Physical PropertyValueConditions
Melting Point 103 °C[1]Not Specified
122-124 °C[2](lit.)
Boiling Point 313.8 ± 22.0 °C[1]at 760 mmHg

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively documented in the public literature, a general methodology for such determinations is well-established in organic chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. The capillary tube method is a common technique for this measurement.

Methodology:

  • Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered and packed into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a calibrated heating apparatus, such as a Mel-Temp apparatus or an oil bath (e.g., Thiele tube), equipped with a precise thermometer or a digital temperature sensor[3].

  • Heating and Observation: The sample is heated at a controlled, slow rate (typically 1-2 °C per minute)[3].

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[3].

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This property is significantly dependent on pressure.

Methodology:

  • Sample Preparation: A small volume of this compound is placed in a small test tube or a distillation flask.

  • Apparatus Setup: The sample is heated in a distillation apparatus. The atmospheric pressure is recorded. For small sample sizes, the boiling point can be determined using a micro-boiling point apparatus with an inverted capillary tube.

  • Heating and Observation: The liquid is heated until it boils, and the temperature of the vapor is measured. This temperature, once stable, is the boiling point at the recorded pressure.

Workflow for Physical Property Determination

The logical flow for the characterization of a chemical compound's physical properties is outlined in the diagram below.

G cluster_0 Compound Characterization Workflow A Obtain Pure Sample of This compound B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Distillation/Micro Method) A->C D Record Temperature Range for Melting B->D E Record Vapor Temperature and Atmospheric Pressure C->E F Data Analysis and Reporting D->F E->F

Caption: General experimental workflow for determining melting and boiling points.

References

An In-depth Technical Guide to the Safety of 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety information for 6-Bromo-3-methylquinoline (CAS No: 97041-63-9), a key intermediate in pharmaceutical and chemical research. The following sections detail the compound's properties, associated hazards, and the necessary safety protocols for its handling and use in a laboratory or industrial setting. This document is intended for researchers, scientists, and professionals in drug development who require detailed safety data for risk assessment and procedural planning.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior under various experimental and storage conditions.

Property Value Citation
Molecular Formula C10H8BrN[1]
Molecular Weight 222.085 g/mol [1]
CAS Number 97041-63-9[1]
Appearance Solid[2]
Melting Point 103 °C[1]
Boiling Point 313.8 ± 22.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 143.6 ± 22.3 °C[1]
Refractive Index 1.654[1]
LogP (Octanol-Water Partition Coefficient) 3.29[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification provides a clear indication of the potential health risks associated with this compound.

Hazard Class Category Hazard Statement Citation
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[4]

Signal Word: Danger[3]

Hazard Pictograms:

  • Corrosion

  • Harmful

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Aspect Recommendation Citation
Handling Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3] Use in a well-ventilated area, preferably under a fume hood.[4]
Storage Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4] Protect from light.[4]
Incompatible Materials Strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent personal exposure.

Protection Type Specification Citation
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear chemical-resistant gloves and protective clothing.[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a dust mask type N95 (US) or equivalent.[3][6]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Procedure Citation
Ingestion If swallowed, get medical help.[3] Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3]
Eye Contact Immediately rinse with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[3] Get medical help.[3]
Skin Contact Take off contaminated clothing immediately.[3] Wash off with soap and plenty of water.[3]
Inhalation Move the victim into fresh air.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3]

Accidental Release Measures

In the case of a spill, the following procedures should be followed to contain and clean up the material safely.

Aspect Procedure Citation
Personal Precautions Use personal protective equipment.[2] Avoid dust formation.[2] Ensure adequate ventilation.[2] Evacuate personnel to safe areas.[2]
Environmental Precautions Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.
Containment and Cleaning Up Sweep or shovel spills into an appropriate container for disposal.[7] Collect and arrange for disposal.[3] Minimize the generation of dust.[7] Dispose of contents/container in accordance with licensed collector's sorting instructions.[7]

Toxicological Information

Experimental Protocols

The safety data sheets reviewed for this compound do not contain detailed experimental protocols for the toxicological or safety assessments performed. The GHS classifications provided are based on standardized criteria, but the specific methodologies used for this compound are not described.

Visualized Workflows

To aid in the practical application of the safety data, the following workflows have been visualized using Graphviz.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_ppe Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill of this compound Detected Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Prevent further spillage PPE->Contain Cleanup Sweep/shovel into a suitable container Contain->Cleanup AvoidDust Minimize dust generation Cleanup->AvoidDust Disposal Dispose of waste according to regulations AvoidDust->Disposal

Caption: Workflow for handling a chemical spill of this compound.

First_Aid_Workflow cluster_exposure Exposure Event cluster_routes Route of Exposure cluster_actions First Aid Actions Exposure Exposure to this compound Ingestion Ingestion Exposure->Ingestion Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Rinse_Mouth Rinse mouth with water Get medical help Ingestion->Rinse_Mouth Rinse_Eyes Rinse eyes with water for 15+ mins Remove contact lenses Get medical help Eye_Contact->Rinse_Eyes Wash_Skin Remove contaminated clothing Wash with soap and water Skin_Contact->Wash_Skin Fresh_Air Move to fresh air Provide oxygen if needed Seek medical attention Inhalation->Fresh_Air

Caption: First aid response workflow for exposure to this compound.

References

Navigating the Procurement of 6-Bromo-3-methylquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 6-Bromo-3-methylquinoline in Modern Drug Discovery

This compound (CAS No. 97041-63-9) is a halogenated quinoline derivative that has emerged as a pivotal building block in medicinal chemistry.[1] Its strategic importance lies in the versatile reactivity of the quinoline scaffold, a privileged structure in numerous approved pharmaceuticals, combined with the synthetic handle provided by the bromine substituent. This unique combination allows for extensive molecular elaboration through various cross-coupling reactions, making it an invaluable starting material for the synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the commercial landscape for this compound, offering critical insights into supplier evaluation, quality control, and the profound impact of material purity on downstream research and development, particularly in the context of its emerging role in the development of prostaglandin F2α inhibitors.[2]

The Commercial Landscape: A Comparative Analysis of this compound Suppliers

The procurement of this compound for research and development necessitates a careful evaluation of various suppliers. While numerous vendors list this compound, the consistency of quality, available purity grades, and the comprehensiveness of supporting documentation can vary significantly. Below is a comparative table of representative suppliers.

SupplierStated PurityAvailable QuantitiesNoteworthy Information
Sigma-Aldrich 98%Gram-scaleOften provides comprehensive safety data and may be listed under their Ambeed catalog.
BOC Sciences 97%Gram to KilogramLists the appearance as beige crystalline powder.[3]
Hangzhou J&H Chemical Co., Ltd. 98%Inquiry-basedProvides key physical properties like boiling and flash points.[4]
2A Pharmachem 96%+Inquiry-basedA supplier of various chemical intermediates.[3]
BIOGEN Científica Not SpecifiedMilligram to GramProvides basic identifiers like CAS number and SMILES string.[5]
ChemicalBook AggregatorVariousA platform that lists multiple suppliers and basic chemical properties.[6]

Note: The information in this table is based on publicly available data and is subject to change. Researchers should always request the latest specifications and a certificate of analysis before purchase.

Quality Control and Analytical Validation: A Self-Validating System

For a Senior Application Scientist, the stated purity on a supplier's website is merely the starting point. A robust internal quality control (QC) process is a self-validating system that ensures the reliability and reproducibility of experimental results. The causality behind this stringent approach is to mitigate the risk of impurities leading to misleading biological data or failed synthetic steps.

Recommended Analytical Workflow for In-house Verification

The following diagram outlines a logical workflow for the analytical validation of incoming this compound.

G cluster_0 Incoming Material Validation cluster_1 Analytical Chemistry QC cluster_2 Decision A Receive this compound B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., DMSO, DCM) B->C D Request & Review Supplier CoA C->D E ¹H NMR Spectroscopy (Structural Confirmation) D->E I Compare Data to CoA & Literature D->I F LC-MS Analysis (Purity & MW Verification) E->F Primary QC H FTIR Spectroscopy (Functional Group ID) E->H Secondary QC G HPLC-UV (Quantitative Purity) F->G Quantitative Check G->I H->I J Release to R&D I->J Pass K Reject Batch I->K Fail

Caption: A typical workflow for the quality control of incoming this compound.

Key Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Rationale: HPLC with UV detection is the gold standard for quantifying the purity of aromatic compounds like this compound. It effectively separates the main component from potential impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

2. ¹H NMR Spectroscopy for Structural Confirmation:

  • Rationale: Proton NMR provides an unambiguous confirmation of the compound's structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Prepare a sample of 5-10 mg in approximately 0.7 mL of the deuterated solvent. Acquire the spectrum on a 400 MHz or higher spectrometer. The expected spectrum should show signals corresponding to the methyl group, and the aromatic protons on the quinoline ring system.

The Genesis of Impurities: Insights from Synthetic Routes

Understanding the likely synthetic pathways for this compound provides a logical framework for anticipating potential impurities. The Combes and Skraup quinoline syntheses are classical and versatile methods for constructing the quinoline core.[7][8]

G cluster_0 Potential Combes Synthesis cluster_1 Potential Impurities A 4-Bromoaniline D Intermediate Schiff Base A->D F Unreacted 4-Bromoaniline A->F H Over-brominated species A->H B Unsymmetrical 1,3-Diketone (e.g., 2,4-pentanedione) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E This compound D->E Cyclization G Positional Isomers (e.g., 8-Bromo-3-methylquinoline) E->G

Caption: A simplified representation of the Combes synthesis and potential resulting impurities.

The Combes synthesis involves the acid-catalyzed reaction of an aniline (in this case, 4-bromoaniline) with a β-diketone.[9] The Skraup synthesis utilizes glycerol, an oxidizing agent, and sulfuric acid with an aniline.[10]

Causality of Impurity Formation:

  • Starting Material Impurities: The purity of the initial 4-bromoaniline is critical. Any isomeric bromoanilines or di-bromoanilines could lead to corresponding impurities in the final product.

  • Regioselectivity: In syntheses like the Skraup reaction, the cyclization step may not be perfectly regioselective, potentially leading to the formation of small amounts of the 8-bromo isomer.

  • Side Reactions: Harsh reaction conditions, particularly in the Skraup synthesis which can be exothermic, may lead to polymerization or the formation of tar-like byproducts.

Impact on Drug Development: A Case Study in Prostaglandin F2α Inhibition

Recent research has highlighted the potential of this compound analogues as inhibitors of prostaglandin F2α (PGF2α), a key mediator in processes such as preterm labor.[2] In such structure-activity relationship (SAR) studies, the purity of the core scaffold is paramount.

The presence of an uncharacterized impurity, even at a low percentage, can have significant consequences:

  • False Positives/Negatives: An impurity could be more biologically active than the target compound, leading to a false positive result and wasted resources pursuing an incorrect lead. Conversely, an impurity could interfere with the assay, masking the true activity of the target molecule.

  • Toxicity Concerns: Unidentified impurities can possess their own toxicological profiles, confounding preclinical safety assessments.

Conclusion: A Foundation of Quality for Innovative Research

This compound is a valuable and versatile building block for the modern medicinal chemist. Its effective use in drug discovery programs, particularly in emerging areas like the development of PGF2α inhibitors, is fundamentally dependent on the quality of the starting material. By implementing a rigorous supplier evaluation process, a robust in-house analytical validation workflow, and maintaining an awareness of potential synthesis-related impurities, researchers can build a solid foundation of quality. This diligence is not merely procedural; it is a core tenet of scientific integrity that ensures the generation of reliable, reproducible data, ultimately accelerating the path from a promising molecule to a potential new medicine.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-3-methylquinoline. While a thorough search of scientific literature and spectral databases did not yield experimentally-derived spectra for this specific compound, this document outlines the expected spectral characteristics based on the analysis of closely related analogs and established principles of NMR spectroscopy. It also includes detailed experimental protocols for acquiring such data and visual representations of the analytical workflow.

Data Presentation: Predicted ¹H and ¹³C NMR of this compound

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the known chemical shifts of 6-bromoquinoline and the typical effects of a methyl substituent on the quinoline ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H-2~8.7s-
H-4~7.9s-
H-5~8.0d~9.0
H-7~7.8dd~9.0, 2.0
H-8~8.1d~2.0
-CH₃~2.5s-

Note: These are estimated values. Actual chemical shifts and coupling constants may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C-2~150
C-3~135
C-4~137
C-4a~147
C-5~130
C-6~121
C-7~133
C-8~129
C-8a~128
-CH₃~18

Note: These are estimated values and are subject to variation based on experimental conditions.

Experimental Protocols

The following section details a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for quinoline derivatives like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

  • Referencing: The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 200-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve adequate signal intensity due to the low natural abundance of the ¹³C isotope.

Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR analysis and the expected spin systems for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr process Fourier Transform & Phasing h1_nmr->process c13_nmr->process integrate Integration & Peak Picking process->integrate assign Structure Elucidation & Assignment integrate->assign

Caption: Experimental workflow for NMR analysis.

logical_relationships cluster_quinoline This compound cluster_spins Proton Spin Systems img H5 H-5 H7 H-7 H5->H7 J-coupling H8 H-8 H7->H8 J-coupling H2 H-2 H4 H-4 CH3 -CH₃

Caption: Predicted proton spin systems.

Mass Spectrometry Analysis of 6-Bromo-3-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometry (MS) data for 6-Bromo-3-methylquinoline, tailored for researchers, scientists, and professionals in drug development. This document outlines expected mass spectral data, detailed experimental protocols for its acquisition, and visual representations of analytical workflows and relevant biological pathways.

Mass Spectrometry Data

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. Due to the presence of a bromine atom, the mass spectrum is expected to exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound

m/z (Predicted)InterpretationRelative Abundance
221[M]⁺ (with ⁷⁹Br)High
223[M+2]⁺ (with ⁸¹Br)High
206[M-CH₃]⁺Moderate
208[(M+2)-CH₃]⁺Moderate
142[M-Br]⁺Moderate
127[M-Br-CH₃]⁺ or [C₉H₆N]⁺Moderate to Low
115[C₉H₇]⁺Low
101[C₈H₅]⁺Low

Note: The relative abundances are predicted and may vary based on the specific experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of mass spectrometry data for this compound.

2.1. Sample Preparation

  • Compound Solubilization: Dissolve approximately 1-2 mg of this compound in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 10-100 µg/mL. For chromatography-coupled mass spectrometry (e.g., GC-MS or LC-MS), the concentration may need to be optimized based on the instrument's sensitivity.

2.2. Instrumentation and Data Acquisition

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Chromatographic Separation:

      • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI).[1]

      • Ionization Energy: 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight.[1]

      • Scan Range: m/z 50-500.

  • Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Chromatographic Separation:

      • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas Temperature: 325 °C.

      • Drying Gas Flow: 8 L/min.

      • Mass Analyzer: TOF or Orbitrap.

      • Scan Range: m/z 100-1000.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a small molecule like this compound using mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Compound This compound Solubilization Solubilization in Organic Solvent Compound->Solubilization Dilution Dilution to Working Concentration Solubilization->Dilution Introduction Sample Introduction (GC or LC) Dilution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analysis Mass Analysis (TOF or Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Data Interpretation and Structural Elucidation Spectrum->Interpretation

Experimental workflow for MS analysis.

3.2. Hypothetical Signaling Pathway

Quinoline derivatives are often investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. The diagram below represents a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Protein Kinase A Receptor->Kinase1 Kinase2 Protein Kinase B Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor This compound Inhibitor->Kinase1

Hypothetical kinase inhibition pathway.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the principles, experimental protocols, and spectral interpretation of Fourier Transform Infrared (FTIR) spectroscopy as applied to 6-Bromo-3-methylquinoline. Designed for researchers, chemists, and drug development professionals, this document details the correlation between the molecule's vibrational modes and its characteristic infrared absorption bands. It offers a field-proven, step-by-step protocol for data acquisition using Attenuated Total Reflectance (ATR), discusses the key spectral features for structural elucidation and quality control, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Role of IR Spectroscopy in Characterizing Heterocyclic Compounds

This compound is a substituted heterocyclic aromatic compound. Its quinoline core is a prevalent scaffold in medicinal chemistry and materials science. For scientists working with such compounds, rapid and unambiguous structural confirmation is paramount. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that serves as a first-line method for identifying functional groups and providing a unique molecular "fingerprint".[1]

This guide explains the causality behind the IR spectrum of this compound, linking its molecular structure to the absorption of infrared radiation at specific frequencies. By understanding these fundamentals, researchers can confidently use IR spectroscopy for identity confirmation, purity assessment, and monitoring chemical transformations.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of a molecule is determined by its structure. The key to interpreting the spectrum of this compound lies in dissecting its constituent parts and their associated vibrational modes.[2]

Chemical Structure:

  • Molecular Formula: C₁₀H₈BrN[3]

  • Key Functional Groups:

    • Quinoline Ring System: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. This gives rise to aromatic C-H, C=C, and C=N bonds.

    • Methyl Group (-CH₃): An aliphatic substituent on the quinoline ring, contributing aliphatic C-H bonds.

    • Bromo Group (-Br): A halogen substituent, contributing a C-Br bond.

Each of these groups has characteristic vibrations (stretching and bending) that absorb infrared radiation at predictable frequencies.[4][5]

G cluster_mol This compound cluster_vib Key Vibrational Modes mol ArH_stretch Aromatic C-H Stretch (~3100-3000 cm⁻¹) mol->ArH_stretch Quinoline H's CH3_stretch Aliphatic C-H Stretch (~2960-2850 cm⁻¹) mol->CH3_stretch Methyl H's Ring_stretch Aromatic C=C & C=N Stretch (~1600-1450 cm⁻¹) mol->Ring_stretch Ring System CBr_stretch C-Br Stretch (~690-515 cm⁻¹) mol->CBr_stretch Bromo Substituent CH_bend C-H Bending (oop & in-plane)

Caption: Key molecular components and their associated vibrational modes.

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid powder like this compound due to its simplicity, speed, and high reproducibility, which eliminates the need for extensive sample preparation like creating KBr pellets.[6]

Principle of ATR

In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal. The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is reflected back to the detector.

Step-by-Step Protocol
  • Instrument and Accessory Preparation:

    • Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Step 1.2: Secure the ATR accessory in the spectrometer's sample compartment.

    • Step 1.3 (Critical): Clean the ATR crystal surface meticulously. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely. This prevents cross-contamination and ensures a clean baseline.

  • Background Spectrum Acquisition:

    • Step 2.1: With the clean, empty ATR crystal, initiate a background scan using the spectrometer's software. This scan measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself.

    • Step 2.2: The software will automatically subtract this background from the subsequent sample scan, ensuring that the final spectrum contains only the absorption data from the sample.

  • Sample Analysis:

    • Step 3.1: Place a small amount (typically 1-2 mg) of the this compound powder directly onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal's active area.

    • Step 3.2: Lower the ATR press arm and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.

    • Step 3.3: Initiate the sample scan. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • Step 4.1: After the scan is complete, raise the press arm and carefully remove the sample powder from the crystal using a soft brush or wipe.

    • Step 4.2: Clean the crystal thoroughly as described in Step 1.3 to prepare for the next sample.

    • Step 4.3: Use the software to perform an ATR correction (if required) and label the significant peaks with their corresponding wavenumbers (cm⁻¹).

G start Start prep 1. Preparation Clean ATR Crystal start->prep background 2. Background Scan (No Sample) prep->background sample 3. Sample Application Place Powder on Crystal & Apply Pressure background->sample scan 4. Sample Scan Acquire Spectrum sample->scan process 5. Data Processing Label Peaks scan->process end End process->end

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Spectral Interpretation and Analysis

The IR spectrum of this compound can be divided into distinct regions, each corresponding to specific types of molecular vibrations.

High Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

  • Aromatic C-H Stretching: Expect sharp, medium-intensity peaks in the 3100 - 3000 cm⁻¹ range.[4] Their appearance at a higher frequency than aliphatic C-H stretches is a hallmark of the sp² hybridized carbons in the quinoline ring.[7]

  • Aliphatic C-H Stretching: The methyl group will produce medium to strong absorption bands just below 3000 cm⁻¹, typically in the 2960 - 2850 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes.[5]

Double and Triple Bond Region (2500 - 1500 cm⁻¹)

This region is diagnostic for unsaturation.

  • Aromatic Overtones: Very weak, complex bands may appear between 2000 - 1665 cm⁻¹ . While often difficult to interpret, their pattern can sometimes be used to infer ring substitution.[7]

  • Aromatic Ring Stretching (C=C and C=N): The quinoline ring system will exhibit several strong and sharp bands between 1620 - 1450 cm⁻¹ .[6] These are due to the complex stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings. These bands are highly characteristic and confirm the presence of the quinoline core.

Fingerprint Region (1500 - 400 cm⁻¹)

This region contains a high density of complex vibrational modes, including bending and stretching, that are unique to the molecule as a whole.

  • C-H Bending: In-plane and out-of-plane (oop) bending vibrations of the aromatic C-H bonds occur here. Strong absorptions between 900 - 675 cm⁻¹ are typically due to C-H oop vibrations and are highly diagnostic of the substitution pattern on the aromatic rings.[7]

  • C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to produce a strong absorption in the lower frequency range of 690 - 515 cm⁻¹ .[8][9] The presence of a band in this region provides direct evidence for the bromo-substituent.

Summary of Characteristic Absorptions
Wavenumber Range (cm⁻¹)Vibrational ModeBond TypeExpected IntensityStructural Component
3100 - 3000StretchingAromatic C-HMedium, SharpQuinoline Ring
2960 - 2850Asymmetric & Symmetric StretchingAliphatic C-HMedium to StrongMethyl Group
1620 - 1450Ring StretchingC=C and C=NStrong, SharpQuinoline Ring System
1470 - 1430Asymmetric BendingAliphatic C-HMediumMethyl Group
1385 - 1370Symmetric Bending ("Umbrella")Aliphatic C-HMedium to StrongMethyl Group
900 - 675Out-of-Plane (oop) BendingAromatic C-HStrongSubstituted Quinoline Ring
690 - 515StretchingC-BrStrongBromo-substituent

Practical Applications in Research and Development

  • Identity Confirmation: The unique combination of peaks in the fingerprint region serves as a definitive identifier for this compound, allowing for rapid verification of starting materials and synthesized products.

  • Purity Assessment: The absence of unexpected peaks (e.g., a broad O-H band around 3300 cm⁻¹ indicating water, or a C=O band around 1700 cm⁻¹ indicating an oxidized impurity) can provide a quick assessment of sample purity.

  • Reaction Monitoring: In synthetic chemistry, the disappearance of reactant peaks and the appearance of product peaks (e.g., the introduction of the C-Br band during a bromination reaction) can be tracked in real-time using in-situ FTIR probes.

Conclusion

The infrared spectrum of this compound is a rich source of structural information that is directly correlated to its molecular framework. By systematically analyzing the high-wavenumber, double-bond, and fingerprint regions, researchers can confidently identify the key functional groups: the aromatic quinoline system, the aliphatic methyl group, and the bromo-substituent. The ATR-FTIR technique provides a robust and efficient method for acquiring high-quality spectral data. This guide equips scientists with the foundational knowledge and practical protocols necessary to leverage IR spectroscopy as a critical tool in their research and development endeavors involving this compound and related heterocyclic compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Profile of a Key Synthetic Intermediate

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the design of novel functional molecules. The strategic introduction of substituents onto this privileged heterocyclic system allows for the fine-tuning of electronic, steric, and lipophilic properties, thereby modulating biological activity and material characteristics. 6-Bromo-3-methylquinoline, a halogenated derivative, emerges as a particularly valuable intermediate. The presence of the bromine atom at the 6-position offers a versatile handle for a myriad of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the methyl group at the 3-position influences the compound's steric and electronic nature. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis, process development, and as a precursor in drug discovery programs. This guide provides a comprehensive exploration of these properties, grounded in established analytical techniques and theoretical principles, to empower researchers in their scientific endeavors.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. For this compound, this is achieved through a combination of spectroscopic techniques that probe the molecular framework and elemental composition.

Table 1: Core Molecular Identifiers for this compound

PropertyValueSource(s)
CAS Number 97041-63-9[1]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
Canonical SMILES CC1=CC2=C(C=CC(=C2)Br)N=C1[2]
InChI InChI=1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3[2]
Spectroscopic Confirmation

A compound's spectroscopic fingerprint is its most definitive form of identification. The following sections detail the expected spectral characteristics of this compound.

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. While a specific, high-resolution spectrum for this compound is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of closely related structures, such as 6-bromoquinoline and 6-methylquinoline.[3][4] The introduction of the methyl group at the C3 position will induce notable shifts in the signals of nearby protons and carbons.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H2~8.7s-
H4~7.9s-
H5~7.8d~8.8
H7~7.6dd~8.8, 2.2
H8~8.0d~2.2
-CH₃~2.5s-

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C2~150
C3~135
C4~137
C4a~146
C5~130
C6~121
C7~133
C8~129
C8a~128
-CH₃~19

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.

I. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR.[3]

  • Select a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • If particulate matter is observed, filter the solution through a small plug of glass wool inserted into the pipette.[3]

  • Cap the NMR tube securely.

II. Spectrometer Setup and Data Acquisition (¹H NMR):

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[3]

  • Employ a standard one-pulse sequence.

  • Set the temperature to 298 K (25 °C).

  • Define a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

  • Set the acquisition time to 2-4 seconds.[3]

  • Use a relaxation delay of 1-5 seconds to ensure complete proton relaxation.[3]

  • Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).[3]

III. Spectrometer Setup and Data Acquisition (¹³C NMR):

  • Use a standard proton-decoupled pulse sequence.

  • Maintain the temperature at 298 K (25 °C).

  • Set the spectral width to approximately 200-220 ppm.

  • Use an acquisition time of 1-2 seconds.[3]

  • Employ a relaxation delay of 2 seconds.[3]

  • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[3]

  • Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).[3]

IR spectroscopy is instrumental in identifying the functional groups present in a molecule, while mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

    • Aromatic C-H stretching (above 3000 cm⁻¹)

    • C=C and C=N stretching within the quinoline ring (typically in the 1600-1450 cm⁻¹ region)

    • C-H bending vibrations

    • A C-Br stretching vibration (typically in the 600-500 cm⁻¹ region)

  • Mass Spectrometry (MS): In a mass spectrum, this compound will display a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units. The predicted monoisotopic mass is 220.98401 Da.[5]

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).[6]

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds like this compound.[6]

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).[6]

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Core Physicochemical Properties

The physical properties of this compound are critical determinants of its behavior in various chemical and biological systems. These properties influence its solubility, reactivity, and suitability for specific applications.

Table 4: Summary of Key Physicochemical Properties

PropertyValueSource(s)
Physical State Solid, Yellow to white solid[7]
Melting Point 103 °C or 122-124 °C[1][7]
Boiling Point 313.8 ± 22.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Refractive Index 1.654[1]
Flash Point 143.6 ± 22.3 °C[1]
XLogP3 3.2[1]
Topological Polar Surface Area (TPSA) 12.9 Ų[1]

Note on Melting Point Discrepancy: Different sources report varying melting points. This could be due to differences in the purity of the samples analyzed or the analytical method employed. It is recommended that researchers determine the melting point of their specific batch of this compound.

Solubility Profile

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

This protocol provides a systematic approach to characterizing the solubility of this compound.

I. Qualitative Solubility Assessment:

  • Place approximately 10 mg of this compound into a series of small, labeled test tubes.

  • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in small portions, shaking vigorously after each addition.[9]

  • Observe and record whether the compound is "freely soluble" (dissolves completely), "sparingly soluble" (partially dissolves), or "insoluble" (no visible dissolution).[8]

II. Quantitative Solubility Determination (Isothermal Method):

  • Prepare saturated solutions of this compound in the desired solvents at a constant temperature (e.g., 298.15 K and 310.15 K to simulate room and physiological temperatures).

  • Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.

  • After equilibration, allow the solutions to settle, and then carefully withdraw a known volume of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in terms of mg/mL or mol/L.

Acidity/Basicity (pKa)

Theoretical Approach: Computational pKa Prediction

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the pKa of quinoline derivatives with a high degree of accuracy.[11] These methods typically involve calculating the Gibbs free energy of the protonated and deprotonated species in a solvent continuum model.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

  • Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but different pH values.

  • Record the UV-Vis absorption spectrum of each solution.

  • The absorbance at a specific wavelength will change as the compound transitions between its protonated and deprotonated forms.

  • Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromine atom, which serves as a key functional group for synthetic transformations.

Key Synthetic Transformations

The C-Br bond at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes.

These reactions provide access to a vast array of substituted quinoline derivatives with diverse functionalities.

Relevance in Drug Development

The quinoline core is a privileged scaffold in medicinal chemistry, and derivatives of this compound have been investigated for various therapeutic applications. For instance, analogues of this compound have been studied as inhibitors of prostaglandin F2α, which is a target for preventing preterm birth.[12] Furthermore, QSAR studies on related quinolinone structures have highlighted the importance of substituents at the 6-position for anti-mycobacterial activity.[13]

Safety and Handling

A thorough understanding of the potential hazards and proper handling procedures is essential when working with any chemical substance.

Table 5: GHS Hazard and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)
Acute toxicity, oral (Category 4)GHS07WarningH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin irritation (Category 2)GHS07WarningH315: Causes skin irritationP280, P302+P352, P332+P313, P362
Serious eye irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405

Source:[14]

Recommended Handling Practices
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[14]

  • Spill and Disposal: In case of a spill, follow the procedures outlined in the Safety Data Sheet (SDS). Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its fundamental physicochemical properties, from its molecular identity and spectroscopic signature to its solubility, reactivity, and safety considerations. While some experimental data, such as a definitive pKa value and extensive quantitative solubility profiles, remain to be fully elucidated in the public literature, the standardized protocols provided herein offer a clear pathway for researchers to obtain this critical information. As the demand for novel and complex molecular architectures continues to grow, a deep understanding of the properties of key intermediates like this compound will be indispensable for driving innovation in science and technology.

References

The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold, a bicyclic heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action. These mechanisms include the inhibition of topoisomerases, modulation of key signaling pathways, and induction of apoptosis.[1]

Quantitative Analysis of Anticancer Activity

The anticancer potency of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Compound 12eMGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
Pyrazolo[4,3-f]quinoline Compound 1MNUGC-3 (Gastric)< 8[3]
Compound 2ENUGC-3 (Gastric)< 8[3]
Compound 2PNUGC-3 (Gastric)< 8[3]
Topoisomerase I Inhibitor Compound 28Human Top10.029[4]
Key Signaling Pathways and Mechanisms of Action

1.2.1. Topoisomerase Inhibition: Many quinoline derivatives exert their anticancer effects by targeting topoisomerases, essential enzymes involved in DNA replication and transcription.[1] By stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis.[3][4]

1.2.2. PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival.[5] Several quinoline derivatives have been developed as inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.[6][7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->mTORC1 DNA_Gyrase_Inhibition cluster_bacterium Bacterium DNA_Gyrase DNA Gyrase / Topoisomerase IV Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA unwinds Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->Supercoiled_DNA re-coils Quinoline Quinoline Derivatives Quinoline->DNA_Gyrase inhibits Viral_Inhibition cluster_host_cell Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor Entry Viral Entry (Fusion/Endocytosis) Receptor->Entry Replication Viral Replication (RNA Polymerase, etc.) Entry->Replication Assembly Virion Assembly & Release Replication->Assembly Quinoline_Entry Quinoline Derivatives Quinoline_Entry->Entry inhibit Quinoline_Rep Quinoline Derivatives Quinoline_Rep->Replication inhibit Heme_Detoxification_Inhibition cluster_parasite_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin polymerization Parasite_Death Parasite Death Heme->Parasite_Death Quinoline Quinoline Antimalarials Quinoline->Hemozoin inhibits polymerization NFkB_Pathway_Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates Degradation Degradation IkB->Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB IκB-NF-κB (inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Quinoline Quinoline Derivatives Quinoline->IKK inhibit

References

The Quinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring to a pyridine ring, stands as a "privileged" structure in the realm of medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the quinoline core, detailing its synthesis, physicochemical properties, mechanisms of action, and diverse therapeutic applications, supplemented with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Physicochemical Properties and Synthesis

The quinoline ring system is a weak tertiary base. The presence of the nitrogen atom influences the electron distribution, making the pyridine ring electron-deficient and the benzene ring susceptible to electrophilic substitution, primarily at positions 5 and 8.[1] This electronic character allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a pathway to differently substituted derivatives. These methods, foundational to the exploration of quinoline's medicinal potential, include:

  • Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines.[3]

  • Combes Synthesis: This acid-catalyzed condensation of anilines with β-diketones is used to prepare 2,4-disubstituted quinolines.

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters to yield 4-hydroxyquinolines (4-quinolones).[1]

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[4]

  • Pfitzinger Reaction: This reaction of isatin with a carbonyl compound in the presence of a base yields quinoline-4-carboxylic acids.[3]

Modern synthetic approaches often employ metal-catalyzed cross-coupling reactions and other advanced methodologies to achieve more complex and diverse substitutions on the quinoline core.[5]

Therapeutic Applications and Mechanisms of Action

The versatility of the quinoline scaffold is evident in its wide range of pharmacological activities, leading to the development of drugs for various diseases.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through multiple mechanisms.[6] These include:

  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6]

  • DNA Topoisomerase Inhibition: Certain quinoline derivatives, such as camptothecin and its analogues, function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[7]

  • Tubulin Polymerization Inhibition: Some quinoline compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a critical process for cell division.[8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates RAF RAF RAS->RAF PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Proliferation Proliferation STAT3->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PIP3->AKT PIP2 PIP2 mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Quinoline_Inhibitor Quinoline_Inhibitor Quinoline_Inhibitor->EGFR Inhibits

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg Activates RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF RAS->RAF AKT AKT PI3K->AKT PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival Permeability Permeability AKT->Permeability Quinoline_Inhibitor Quinoline_Inhibitor Quinoline_Inhibitor->VEGFR Inhibits

Antimalarial Activity

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments. Synthetic 4-aminoquinolines, such as chloroquine and amodiaquine, have been mainstays of antimalarial therapy for decades.[3] Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite. In the acidic food vacuole of the parasite, these drugs inhibit the polymerization of toxic heme into hemozoin, leading to the accumulation of free heme and subsequent parasite death.[7]

Antibacterial Activity

Quinolone antibiotics, a class of synthetic antibacterial agents, are characterized by a 4-oxo-1,4-dihydroquinoline skeleton. Fluoroquinolones, such as ciprofloxacin and levofloxacin, are widely used to treat a variety of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9]

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated potent anti-inflammatory properties. Their mechanisms of action can involve the inhibition of key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX).[2]

Quantitative Data Summary

The following tables summarize the biological activity of various quinoline derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone12eMGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]
Quinoline-Imidazole12aHepG2 (Liver)2.42[10]
A549 (Lung)6.29[10]
PC-3 (Prostate)5.11[10]
Quinoline-4-carboxylic acid3jMCF-7 (Breast)- (82.9% inhibition)[8]
Tubulin Inhibitor4cK-562 (Leukemia)7.72[8]
HOP-92 (Lung)2.37[8]
SNB-75 (CNS)2.38[8]

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

Compound ClassDerivativeP. falciparum StrainIC50 (µM)Reference
Quinolinyl Thiourea1Chloroquine-resistant1.2[1]
Quinoline-Triazole9Chloroquine-sensitive (D10)0.349[1]
Dihydropyrimidine5-0.014 (µg/mL)[1]
1,3,4-Oxadiazole7-0.014 (µg/mL)[1]
Quinoline-1,2,4-triazine40d-4.54[11]

Table 3: Antibacterial Activity of Selected Quinoline Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Quinolone Hybrid5dS. aureus0.125[9]
E. coli8[9]
Quinolone-based Dihydrotriazine93a-cS. aureus2[12]
E. coli2[12]
Indolizinoquinoline-5,12-dione7E. coli ATCC259222[13]
MRSA2[13]
Facilely Accessible Quinoline6C. difficile1.0[14]

Table 4: Anti-inflammatory Activity of Selected Quinoline Derivatives

Compound ClassDerivativeTargetIC50 (µM)Reference
Quinoline-Pyrazole12cCOX-20.1[2]
14aCOX-20.11[2]
14bCOX-20.11[2]
Quinoline Carboxylic AcidKynurenic acidLPS-induced inflammation-[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis of a key quinoline scaffold and for a critical biological assay.

Synthesis of 2-Substituted Quinolines

This protocol describes a general method for the synthesis of 2-substituted quinolines from 2-aminostyryl ketones using an iodide catalyst.[16]

Materials:

  • 2-Aminostyryl ketone derivative

  • Tetrabutylammonium iodide (TBAI)

  • Toluene

  • 4 Å Molecular sieves (optional)

Procedure:

  • To a solution of the 2-aminostyryl ketone (1.0 mmol) in toluene (5 mL), add TBAI (0.1 mmol).

  • Optionally, add activated 4 Å molecular sieves.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinoline.

In Vitro Antimalarial Activity Assay (Plasmodium falciparum)

This protocol outlines a common method for determining the in vitro antimalarial activity of a compound against P. falciparum using the SYBR Green I-based fluorescence assay.[16]

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells

  • Test compound (dissolved in DMSO)

  • SYBR Green I nucleic acid gel stain

  • Lysis buffer (containing saponin)

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Add parasitized red blood cells (final parasitemia of 0.5% and final hematocrit of 1.5%) to each well.

  • Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I.

  • Incubate in the dark for 1 hour at room temperature.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

VEGFR Kinase Inhibition Assay

This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR.[4]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, test compound dilutions (or DMSO for control), and the kinase substrate.

  • Initiate the reaction by adding ATP and the recombinant VEGFR-2 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

DNA Topoisomerase II Inhibition Assay

This protocol details a DNA relaxation assay to assess the inhibition of human topoisomerase II.[17]

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topo II assay buffer

  • ATP

  • Test compound (dissolved in DMSO)

  • Loading dye

  • Agarose gel

  • Ethidium bromide

Procedure:

  • On ice, prepare a reaction mixture containing the Topo II assay buffer, ATP, and supercoiled plasmid DNA.

  • Add the desired concentration of the test compound or DMSO (vehicle control) to the reaction tubes.

  • Initiate the reaction by adding the diluted Topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding loading dye.

  • Load the samples onto an agarose gel containing ethidium bromide.

  • Perform gel electrophoresis to separate the supercoiled (unrelaxed) and relaxed DNA.

  • Visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the presence of supercoiled DNA.

Experimental and Logical Workflows

The discovery and development of new quinoline-based drugs often follow a structured workflow, from initial screening to lead optimization. A typical high-throughput screening (HTS) workflow is depicted below.

HTS_Workflow

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of inspiration for the design and discovery of new therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its enduring relevance in medicinal chemistry. This technical guide has provided a comprehensive overview of the key aspects of quinoline chemistry and pharmacology, offering valuable data and protocols to aid researchers in their quest to develop the next generation of quinoline-based medicines. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a wide spectrum of diseases.

References

Methodological & Application

Synthesis of 6-Bromo-3-methylquinoline from 4-bromoaniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-bromo-3-methylquinoline from 4-bromoaniline. The protocol detailed herein utilizes the Doebner-von Miller reaction, a classic and effective method for quinoline synthesis. This application note includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of relevant quantitative data. A visual representation of the experimental workflow is also provided to facilitate clear understanding and execution of the synthesis. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds present in a wide array of natural products and synthetic compounds with significant biological activities. The this compound core, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical agents and functional materials. The Doebner-von Miller reaction provides a robust and versatile strategy for the construction of the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[1][2] This method allows for the introduction of substituents on the pyridine ring of the quinoline nucleus, making it a valuable tool in synthetic chemistry.[3]

Reaction and Mechanism

The synthesis of this compound from 4-bromoaniline is achieved through the Doebner-von Miller reaction, which involves the acid-catalyzed condensation of 4-bromoaniline with crotonaldehyde, an α,β-unsaturated aldehyde.[1][4] The reaction proceeds through a series of steps:

  • Michael Addition: The amino group of 4-bromoaniline undergoes a conjugate addition to crotonaldehyde.

  • Aldol-type Condensation: The resulting intermediate undergoes an intramolecular cyclization via an aldol-type condensation.

  • Dehydration: The cyclized intermediate then dehydrates to form a dihydroquinoline.

  • Oxidation/Aromatization: Finally, the dihydroquinoline is oxidized to the aromatic this compound. An oxidizing agent, often generated in situ or an external one, facilitates this step.

Experimental Protocol

Materials and Equipment:

  • 4-bromoaniline

  • Crotonaldehyde

  • Concentrated hydrochloric acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air oxidation catalyzed by an acid)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and ethanol.

  • Addition of Reactant: To the stirred solution, slowly add crotonaldehyde (2-3 equivalents). The reaction is often exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until it is basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Data Presentation

ParameterValue (Typical/Estimated)
Reactants
4-bromoaniline1 eq
Crotonaldehyde2-3 eq
Reaction Conditions
CatalystConc. HCl
SolventEthanol
TemperatureReflux
Reaction Time4-8 hours
Product Information
ProductThis compound
Yield60-75% (estimated)
AppearanceOff-white to pale yellow solid
Melting PointNot readily available
Spectroscopic Data Expected Peaks
¹H NMR (CDCl₃, ppm)
H-2~8.8 ppm (s)
H-4~7.9 ppm (s)
H-5, H-7, H-8~7.5-8.0 ppm (m)
CH₃~2.5 ppm (s)
¹³C NMR (CDCl₃, ppm)
C-Br~118 ppm
CH₃~18 ppm
Aromatic Carbons~120-150 ppm
MS (EI)
m/z221/223 (M⁺, M⁺+2)

Note: As a specific experimental procedure and corresponding data for this exact reaction were not found in the literature, the yield is an estimate based on similar Doebner-von Miller reactions. The spectroscopic data are predicted based on the analysis of related compounds.

Visualizations

Reaction Scheme:

ReactionScheme cluster_reactants 4-bromoaniline 4-Bromoaniline plus1 + crotonaldehyde Crotonaldehyde product This compound arrow Conc. HCl, EtOH Reflux cluster_reactants cluster_reactants

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow:

Workflow start Start reactants Mix 4-bromoaniline, conc. HCl, and Ethanol start->reactants add_croton Add Crotonaldehyde reactants->add_croton reflux Reflux for 4-8h add_croton->reflux workup Neutralize with NaOH reflux->workup extraction Extract with CH₂Cl₂ workup->extraction dry Dry with MgSO₄ extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product This compound purify->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The functionalization of the quinoline ring system is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, offering a broad substrate scope, mild reaction conditions, and tolerance to a variety of functional groups. This makes it an invaluable method in drug discovery and development for the synthesis of complex molecules.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction of 6-Bromo-3-methylquinoline with various arylboronic acids. The resulting 6-aryl-3-methylquinoline derivatives are of significant interest for screening in drug discovery programs, particularly in the development of novel kinase inhibitors and other targeted therapies.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 6-aryl-3-methylquinoline.

G cluster_reagents reactant1 This compound product 6-Aryl-3-methylquinoline reactant1->product + reactant2 Arylboronic Acid reactant2->product reagents Pd Catalyst Base Solvent

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the cited literature, the following table summarizes representative yields for the coupling of the closely related 6-bromo-1,2,3,4-tetrahydroquinoline with various arylboronic acids. These values can serve as a useful benchmark for expected outcomes with this compound under optimized conditions.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-3-methylquinoline73
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-methylquinoline73
34-(Trifluoromethoxy)phenylboronic acid6-(4-(Trifluoromethoxy)phenyl)-3-methylquinoline68
44-(Methylthio)phenylboronic acid6-(4-(Methylthio)phenyl)-3-methylquinoline68

Data is illustrative and based on the Suzuki-Miyaura coupling of 6-bromo-1,2,3,4-tetrahydroquinoline as reported in literature.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction of this compound. These protocols are based on established methodologies for similar bromoquinoline substrates and should be optimized for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is adapted from procedures for the Suzuki coupling of substituted bromoquinolines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Toluene/Ethanol/Water (e.g., 4:1:2 v/v/v) or Dioxane/Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask or Schlenk tube, add this compound, the desired arylboronic acid, Pd(PPh₃)₄, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-3-methylquinoline.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 equiv)

  • 2 M Potassium carbonate (K₂CO₃) solution (10 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, dissolve this compound, the arylboronic acid, and Pd(dppf)Cl₂ in N,N-Dimethylacetamide.

  • Add the 2 M K₂CO₃ solution.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 20-30 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite®.

  • The filtrate can be purified directly by preparative HPLC or after an aqueous workup as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)Ln pd_complex1 R-Pd(II)Ln-X pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)Ln-R' pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination R-R' 6-Aryl-3-methylquinoline pd_complex2->R-R' R-X This compound R'-B(OH)2 Arylboronic Acid Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Heating & Stirring (Inert Atmosphere) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure 6-Aryl-3-methylquinoline purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Application Notes and Protocols for the Derivatization of 6-Bromo-3-methylquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-bromo-3-methylquinoline, a promising scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for key derivatization reactions, methodologies for biological screening, and summarizes potential biological activities.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold offers a versatile platform for chemical modification. The bromine atom at the 6-position is particularly amenable to substitution through various cross-coupling reactions, allowing for the introduction of a diverse array of functional groups to explore structure-activity relationships (SAR).

Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-3-methylquinolines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a 3:1:1 mixture of toluene:ethanol:water.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-methylquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-3-methylquinolines

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

  • Xantphos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-3-methylquinoline derivative.

Biological Screening Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[1]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[1]

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to achieve the desired final concentration.

  • Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Data Presentation

Table 1: Predicted Biological Activity of this compound Analogues as Prostaglandin F2α Inhibitors

The following data is based on a Quantitative Structure-Activity Relationship (QSAR) study and represents predicted pIC₅₀ values.[3]

Compound IDR Group (Hypothetical Substitution)Predicted pIC₅₀
1Phenyl5.8
24-Methoxyphenyl6.2
34-Chlorophenyl6.0
43-Pyridyl5.5
5N-morpholinyl5.9

Note: Higher pIC₅₀ values indicate greater predicted inhibitory activity.

Table 2: Illustrative Anticancer Activity of 6-Bromoquinazoline Derivatives

The following data for 6-bromoquinazoline derivatives serves as a reference for the potential anticancer activity of this compound derivatives.

Compound IDStructureIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. SW480Reference
8a 6-bromo-2-butylthio-3-phenylquinazolin-4(3H)-one15.85 ± 3.3217.85 ± 0.92[4]
8e 6-bromo-2-((4-methylbenzyl)thio)-3-phenylquinazolin-4(3H)-one35.14 ± 6.8763.15 ± 1.63[4]
Erlotinib (Standard Drug)9.9 ± 0.14-[4]
Cisplatin (Standard Drug)--
Table 3: Illustrative Antimicrobial Activity of Quinoline Derivatives

This table provides examples of the Minimum Inhibitory Concentration (MIC) for various quinoline derivatives against selected microorganisms.

Compound ClassDerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Quinolone HybridsCompound 251.950.490.98[5]
Quinolone HybridsCompound 260.980.490.98[5]
6-Bromo-3-formylchromone6B3FC-20 (V. parahaemolyticus)-[6]
Ciprofloxacin(Standard Drug)---

Visualizations

Derivatization_Workflow Derivatization and Screening Workflow A This compound B Suzuki-Miyaura Coupling (Arylboronic Acids, Pd Catalyst) A->B C Buchwald-Hartwig Amination (Amines, Pd Catalyst) A->C D Library of 6-Aryl-3-methylquinolines B->D E Library of 6-Amino-3-methylquinolines C->E F Biological Screening D->F E->F G Anticancer Assays (e.g., MTT) F->G H Antimicrobial Assays (e.g., MIC) F->H I SAR Analysis & Lead Optimization G->I H->I EGFR_Signaling_Pathway Potential EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative Quinoline Derivative Derivative->EGFR Inhibition PGF2a_Signaling_Pathway Potential Prostaglandin F2α Signaling Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_Receptor FP Receptor PLC PLC FP_Receptor->PLC PKC PKC PLC->PKC IP3 IP3 PLC->IP3 Biological_Response Biological Response (e.g., Uterine Contraction) PKC->Biological_Response Ca2_release Ca²⁺ Release IP3->Ca2_release Ca2_release->Biological_Response PGF2a Prostaglandin F2α PGF2a->FP_Receptor Activation Derivative This compound Derivative Derivative->FP_Receptor Inhibition

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in potent therapeutic agents.[1][2][3] This guide provides an in-depth exploration of 6-bromo-3-methylquinoline as a versatile starting material for the synthesis of novel kinase inhibitors. We delve into the strategic application of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination—to generate diverse libraries of substituted quinolines. This document offers not only detailed, step-by-step protocols but also the underlying chemical rationale, structure-activity relationship (SAR) insights, and visual guides to empower researchers in drug discovery and development.

Introduction: The Quinoline Core in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, kinase inhibitors have become a major class of oncology drugs.[1][4] The quinoline ring system is a highly favorable scaffold for developing such inhibitors, forming the core of several FDA-approved drugs.[2][6][7] Its rigid, planar structure provides an excellent anchor for positioning functional groups to interact with key residues within the ATP-binding pocket of kinases.

This compound serves as an ideal precursor in this context. The bromine atom at the 6-position is a versatile synthetic handle, perfectly poised for functionalization through modern cross-coupling chemistry. This allows for the systematic introduction of a wide array of substituents to probe the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow

The derivatization of this compound primarily relies on palladium-catalyzed C-C and C-N bond-forming reactions. This workflow allows for the creation of a library of compounds from a single, readily available starting material, which can then be subjected to biological screening to identify lead candidates.

G cluster_start Starting Material cluster_reactions Key Coupling Reactions cluster_partners Coupling Partners cluster_products Intermediate Library cluster_screening Downstream Process A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C F 6-Aryl-3-methylquinolines B->F G 6-Amino-3-methylquinolines C->G D Aryl/Heteroaryl Boronic Acids/Esters D->B E Primary/Secondary Amines E->C H Biological Screening (Kinase Inhibition Assays) F->H G->H I SAR Analysis & Lead Optimization H->I

Caption: General workflow for synthesizing kinase inhibitors from this compound.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties at the 6-position of the quinoline core.[8][9][10] These substituents can access deep hydrophobic pockets within the kinase active site, often leading to a significant increase in inhibitor potency. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11]

Catalytic Cycle Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Suzuki_Cycle cluster_reactants cluster_products center Pd(0)L₂ A Oxidative Addition center->A  Ar-X B Transmetalation A->B  Pd(II) Complex C Reductive Elimination B->C  R-B(OR)₂  + Base C->center  Product (Ar-R) R_X This compound (Ar-X) R_B Boronic Acid/Ester (R-B(OR)₂) Product 6-Aryl-3-methylquinoline (Ar-R) Base_X [Base-X]⁻ + H₂O

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and should be optimized for specific substrates.

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid or its pinacol ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.[8]

  • Solvent & Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.[8][9] Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Representative Suzuki-Miyaura Reaction Conditions
EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp/TimeYield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O (4:1)90 °C / 12h~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃Toluene/EtOH/H₂O (2:1:1)100 °C / 8h~80-90
3Pyridine-3-boronic acidSPhos Pd G2 (2%)K₃PO₄THF/H₂O (5:1)80 °C / 16h~70-85
43,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-Xantphos (1.2%)DBUTHF/H₂O110 °C / 10 min~82

(Yields are estimates based on similar couplings reported in the literature and may vary.)[10]

C-N Bond Formation: The Buchwald-Hartwig Amination

The introduction of nitrogen-containing substituents is a cornerstone of kinase inhibitor design.[12] The amino group can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common feature of Type I and Type II inhibitors. The Buchwald-Hartwig amination provides a direct and modular route to forge these essential C-N bonds.[12][13][14]

Catalytic Cycle Overview

Similar to the Suzuki reaction, this process is driven by a palladium catalyst, but it utilizes a strong base to deprotonate the amine and a specialized phosphine ligand to facilitate the key C-N bond-forming reductive elimination step.

Buchwald_Cycle cluster_reactants cluster_products center Pd(0)L₂ A Oxidative Addition center->A  Ar-X B Amine Coordination & Deprotonation A->B  Pd(II) Complex C Reductive Elimination B->C  R₂NH C->center  Product (Ar-NR₂) R_X This compound (Ar-X) R_NH Amine (R₂NH) + Strong Base Product 6-(Dialkylamino)-3-methylquinoline (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

General Protocol for Buchwald-Hartwig Amination

This protocol requires strict adherence to anhydrous and anaerobic conditions.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, BINAP, 2-5 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until completion (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Representative Buchwald-Hartwig Reaction Conditions
EntryAmine PartnerCatalyst/Ligand (mol%)BaseSolventTemp/TimeYield (%)
1MorpholinePd₂(dba)₃ (2%) / Xantphos (4%)NaOtBuToluene110 °C / 16h~80-95
2AnilinePd(OAc)₂ (2%) / BINAP (3%)Cs₂CO₃Dioxane100 °C / 24h~75-90
3N-methylpiperazineRuPhos Pd G3 (2%)K₃PO₄t-BuOH90 °C / 12h~80-95
43-ChloroanilinePd₂(dba)₃ (1%) / Xantphos (2%)NaOtBuToluene110 °C / 16h~70-85

(Yields are estimates based on similar couplings reported in the literature and may vary.)[13][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents.[1] For many kinase inhibitors, particularly those targeting EGFR, the group at the 6-position plays a crucial role in modulating activity.

  • Small Alkoxy Groups: Groups like methoxy at the 6- or 7-position are common in first-generation EGFR inhibitors like Gefitinib and Erlotinib, where they enhance binding affinity.[6][7]

  • Anilino Moieties: Introduction of substituted anilines via Buchwald-Hartwig amination can lead to potent inhibitors. The substituents on the aniline ring can form additional interactions. For example, a 3-chloro-4-fluoroaniline moiety is a key feature of Lapatinib.[1]

  • Extended Aryl Systems: Adding larger aromatic systems via Suzuki coupling can improve potency by increasing van der Waals interactions within hydrophobic regions of the kinase.

  • Solubilizing Groups: Incorporating polar groups, such as morpholine or piperazine introduced via C-N coupling, can improve the aqueous solubility and pharmacokinetic properties of the final compound.

R-Group at 6-PositionSynthetic MethodPotential Kinase Target(s)Rationale
4-MethoxyphenylSuzuki-MiyauraEGFR, VEGFR-2Probes hydrophobic pocket, potential H-bond acceptor.
3-EthynylanilinoBuchwald-HartwigEGFRMimics established pharmacophores in EGFR inhibitors like Erlotinib.[6]
4-MorpholinylBuchwald-HartwigPI3K, mTORImproves solubility and pharmacokinetic profile.
BiphenylSuzuki-Miyaurac-Met, VEGFR-2Provides extended aromatic system for enhanced hydrophobic interactions.[5]

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. By leveraging robust and modular synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate large libraries of diverse compounds. A systematic approach to derivatization, guided by an understanding of reaction mechanisms and structure-activity relationships, provides a clear and effective pathway to the discovery and optimization of novel therapeutic agents for a range of human diseases.

References

Application Notes and Protocols for 6-Bromo-3-methylquinoline Analogues as Prostaglandin F2α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin F2α (PGF2α) is a lipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions.[1][2] It exerts its effects by binding to the PGF2α receptor (FP), a G-protein coupled receptor (GPCR).[2] The activation of the FP receptor initiates a signaling cascade, primarily through the Gαq protein, leading to the mobilization of intracellular calcium and the activation of downstream signaling pathways such as the MAP kinase pathway.[3] Overactivation of the PGF2α pathway is implicated in conditions like preterm labor, making the FP receptor a significant therapeutic target.[4]

Recent research has highlighted the potential of 6-bromo-3-methylquinoline analogues as inhibitors of PGF2α.[4] A quantitative structure-activity relationship (QSAR) study on a dataset of 77 such analogues has been conducted to develop models that predict their biological activity, suggesting that these compounds may serve as promising leads for the development of novel tocolytics and anti-inflammatory agents.[4]

This document provides detailed protocols for the synthesis and biological evaluation of this compound analogues as PGF2α inhibitors, along with a visualization of the relevant signaling pathway and experimental workflows.

Data Presentation

A comprehensive quantitative structure-activity relationship (QSAR) study has been performed on a series of 77 this compound analogues to model their inhibitory potency against Prostaglandin F2α, expressed as pIC50 values.[4] While the specific experimental pIC50 values for each of the 77 analogues are not publicly available in the cited literature, the following table illustrates how such quantitative data should be structured for clear comparison and analysis.

Table 1: Inhibitory Activity (pIC50) of Representative this compound Analogues against PGF2α

Compound IDStructurepIC50
Analogue 1[Placeholder for Structure 1][e.g., 6.5]
Analogue 2[Placeholder for Structure 2][e.g., 7.2]
Analogue 3[Placeholder for Structure 3][e.g., 5.9]
Analogue 4[Placeholder for Structure 4][e.g., 7.8]
... (and so on for all 77 analogues)

Note: The pIC50 values in this table are placeholders and serve as an example of the required data presentation format.

PGF2α Signaling Pathway

PGF2α mediates its biological effects by binding to the FP receptor, a Gαq-coupled GPCR. This interaction triggers a cascade of intracellular events, leading to a physiological response. The key steps in this pathway are illustrated below.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gαq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Response Cellular Responses (Contraction, Inflammation) Ca2_release->Response MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway Activates MAPK_Pathway->Response Inhibitor This compound Analogue Inhibitor->FP_Receptor Inhibits

PGF2α Signaling Pathway and Point of Inhibition.

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound can be achieved through a multi-step process, often starting from 4-bromoaniline. The following protocol is a representative example based on established chemical transformations for quinoline synthesis.

Synthesis_Workflow Start Start: 4-Bromoaniline Step1 Step 1: Combes Quinoline Synthesis (Reaction with acetylacetone in H₂SO₄) Start->Step1 Intermediate1 Intermediate: 2,4-dimethyl-6-bromoquinoline Step1->Intermediate1 Step2 Step 2: Oxidation (e.g., with SeO₂ or other mild oxidant) Intermediate1->Step2 Intermediate2 Intermediate: 6-bromo-2-methylquinoline-4-carboxaldehyde Step2->Intermediate2 Step3 Step 3: Wolff-Kishner or Clemmensen Reduction Intermediate2->Step3 Product Final Product: This compound Step3->Product Analogues Further derivatization to create analogues Product->Analogues Assay_Workflow Start Synthesized Analogues Assay1 Assay 1: FP Receptor Radioligand Binding Assay Start->Assay1 Assay2 Assay 2: PGF2α-Induced Calcium Mobilization Assay Start->Assay2 Result1 Determine Ki values Assay1->Result1 Result2 Determine IC50 values Assay2->Result2 Analysis Data Analysis and SAR Result1->Analysis Result2->Analysis

References

Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific antimicrobial and antifungal data for 6-Bromo-3-methylquinoline is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the established activities of structurally related bromoquinoline and quinoline derivatives. This document is intended to provide a foundational framework for initiating research into the potential antimicrobial and antifungal applications of this compound.

Introduction

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous antibacterial and antifungal agents.[1] The introduction of various substituents, such as bromine atoms and methyl groups, onto the quinoline ring can significantly modulate the compound's biological activity.[1] This document outlines the potential antimicrobial and antifungal applications of this compound by summarizing the activity of related compounds and providing detailed protocols for its evaluation.

Data Presentation: Antimicrobial and Antifungal Activity of Structurally Related Bromoquinoline Derivatives

The antimicrobial and antifungal efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] The following tables summarize the MIC values of various bromoquinoline derivatives against a panel of pathogenic bacteria and fungi. This data can serve as a benchmark for assessing the potential of this compound.

Table 1: Antibacterial Activity of Bromoquinoline Derivatives (MIC in µg/mL)

Compound ClassDerivativeStaphylococcus aureusBacillus subtilisEnterococcus faecalisReference
Bromoquinolines 9-bromo-indolizinoquinoline-5,12-dione0.031 - 0.063-0.125[1]
7-bromoquinoline-5,8-dione sulfonamides0.80 - 1.00 (mg/mL)--[1]

Table 2: Antifungal Activity of Bromoquinazolines and other Quinolines (MIC in µg/mL)

Compound ClassDerivativeCandida albicansAspergillus flavusReference
Bromoquinazolinones 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide0.780.097[2]
Quinoline Derivatives Compound 225-50-[3]
Compound 325-50-[3]
Compound 5-12.5-25[3]

Experimental Protocols

Standardized and reproducible experimental protocols are crucial for the accurate assessment of antimicrobial properties.[4] The following are detailed methodologies for key in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a widely used technique to determine the MIC of an antimicrobial agent.[1][5]

1. Materials and Reagents:

  • This compound

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[5]

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

2. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates.

  • A few colonies are transferred to a sterile saline solution.[1]

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]

  • The adjusted inoculum is then diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform a two-fold serial dilution of the stock solution in the appropriate broth medium directly in the 96-well microtiter plate to obtain a range of concentrations.[4]

4. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well containing the compound dilutions.[4]

  • Include a positive control (inoculum without the test compound) and a negative control (broth only).[4]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[4]

5. Determination of MIC:

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[4]

Protocol 2: Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[3]

1. Preparation of Materials:

  • Test Compound (this compound): Prepare a stock solution as described in Protocol 1.

  • Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard.[5]

  • Microorganism: Use a fresh culture of the test fungus.

2. Inoculum Preparation:

  • Yeasts: Prepare a suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[5]

  • Filamentous Fungi: Prepare a spore suspension and adjust the concentration as per CLSI guidelines.

3. Assay Procedure:

  • Follow the serial dilution and inoculation steps as outlined in Protocol 1, using the appropriate fungal inoculum and media.

  • Incubate the plates at the recommended temperature and duration for the specific fungal species.

4. Reading and Interpreting Results:

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the positive control.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Stock Solution of This compound C Perform Serial Dilutions in 96-well Plate A->C B Culture and Prepare Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Optimal Temperature (e.g., 37°C, 24-48h) D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for MIC determination.

Potential Mechanism of Action of Quinolone Derivatives

While the specific mechanism of this compound is unknown, many quinolone antimicrobials are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4]

mechanism_of_action cluster_compound Compound cluster_target Bacterial Target cluster_effect Cellular Effect Compound This compound (Hypothesized) DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Potential mechanism of action.

References

Application Notes and Protocols for In Vitro Evaluation of 6-Bromo-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro evaluation of 6-bromo-3-methylquinoline derivatives. Quinoline and its analogs are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The introduction of a bromine atom and a methyl group to the quinoline scaffold can modulate the molecule's physicochemical properties, potentially leading to enhanced therapeutic efficacy.[4]

These application notes detail standardized protocols for assessing the cytotoxic, antimicrobial, and kinase inhibitory potential of this compound derivatives. The provided methodologies and data serve as a foundational framework for researchers engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Biological Activity of Structurally Related Quinoline Derivatives

The following table summarizes the biological activities of various quinoline derivatives, providing a comparative benchmark for the evaluation of novel this compound analogs. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics for assessing potency.

Compound Class/DerivativeAssay TypeTarget/Cell LineActivity MetricResultReference(s)
Anticancer Activity
6-Bromo-5-nitroquinolineCytotoxicityHT29 (Human colon adenocarcinoma)IC50Lower than 5-fluorouracil[5]
4,6,7-Substituted quinolinesKinase Inhibitionc-MetIC5019 - 64 nM[6]
2-Phenylquinolin-4-amine derivativesCytotoxicityHT-29 (Colon)IC508.12 - 11.34 µM[1]
2,4-Disubstituted quinoline derivativesCytotoxicitySF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)IC500.314 - 4.65 µg/cm³[1][7]
Antimicrobial Activity
Quinolone coupled hybrid (5d)AntibacterialGram-positive & Gram-negative strainsMIC0.125 - 8 µg/mL[8]
Rhodanine incorporated quinolinesAntibacterialM. tuberculosis H37RaMIC1.66 – 9.57 µg/mL[9]
Quinolone derivativeAntibacterialE. coliZone of Inhibition30 - 33 mm[10]
Quinolone derivativeAntibacterialS. aureusZone of Inhibition42 - 47 mm[10]
Enzyme Inhibition
Quinoline DerivativesKinase InhibitionmTORIC5064 - 75 nM[11]
3-Hydroxyquinolin-2(1H)-one derivativeEnzyme InhibitionMushroom TyrosinaseIC502.52 µM[12]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are designed to be adaptable for the screening and characterization of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, HeLa)[7][14]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[15] Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.[15]

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.[16]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C in the dark.[13]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[1][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[2]

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h (Cell Attachment) start->incubate1 treat Treat with serial dilutions of This compound derivative incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible microbial growth.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[10]

  • Sterile culture broth (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • This compound derivative (dissolved in DMSO)

  • 0.5 McFarland turbidity standard

  • Positive control (bacterial inoculum without compound) and negative control (broth only)

  • Microplate reader or visual inspection

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[9]

  • Compound Dilution: Perform two-fold serial dilutions of the this compound derivative in the culture broth directly in the 96-well plate to obtain a range of concentrations.[9]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, assessed either visually or by measuring absorbance.[9][17]

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Susceptibility Test Workflow start Prepare bacterial inoculum (0.5 McFarland standard) inoculate Inoculate wells with bacterial suspension start->inoculate dilute_compound Perform serial dilutions of test compound in 96-well plate dilute_compound->inoculate incubate Incubate plate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC (lowest concentration with no visible growth) incubate->determine_mic Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Prepare serial dilutions of test compound in plate add_reagents Add kinase, substrate, and ATP to initiate reaction start->add_reagents incubate Incubate at 30°C for 30-60 min add_reagents->incubate add_detection Add detection reagent (e.g., ADP-Glo™) incubate->add_detection measure Measure signal (Luminescence/Fluorescence) add_detection->measure analyze Calculate % inhibition and IC50 measure->analyze Signaling_Pathway cluster_pathway Generic Tyrosine Kinase Signaling Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates Inhibitor This compound Derivative Inhibitor->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Response (Proliferation, Survival) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

References

Application Notes and Protocols for High-Throughput Screening of 6-Bromo-3-methylquinoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities. The 6-bromo-3-methylquinoline core, in particular, offers a synthetically tractable template for the generation of diverse chemical libraries. The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). High-throughput screening (HTS) of such libraries is a critical step in the early-stage drug discovery process, allowing for the rapid identification of hit compounds with desired biological activities.

These application notes provide a comprehensive framework for conducting an HTS campaign of a this compound library, with a focus on identifying potential anti-proliferative agents. The protocols described herein are based on established methodologies for screening quinoline derivatives against cancer cell lines and relevant signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Data Presentation: Representative Screening Data

The following tables summarize representative quantitative data from the screening of quinoline-based libraries against various cancer cell lines and kinases. This data illustrates the expected format for presenting HTS results and highlights the potential potency of this class of compounds.

Table 1: Anti-proliferative Activity of Representative Quinolone Derivatives Against Cancer Cell Lines

Compound IDCell LineGI50 (µM)
HA-2g MDA-MB-2310.780
HCT-1160.610
HA-2l MDA-MB-2310.680
HCT-1160.710
HA-3d MDA-MB-2310.610
HCT-1160.630
Compound 26 A375 (Melanoma)0.19
DAOY (Medulloblastoma)0.13

Data adapted from studies on quinolone and quinoline derivatives.[1][2]

Table 2: Inhibitory Activity of Representative Quinolone Derivatives against PI3K/Akt/mTOR Pathway Kinases

Compound IDTarget KinaseIC50 (nM)
HA-2c mTOR75
PI3K>1000
Akt>1000
HA-2l mTOR66
PI3K>1000
Akt>1000
HA-1e mTOR110
PI3K190
Akt210

Data adapted from a study on quinolone-based inhibitors of the mTOR/Akt/PI3K pathway.[1][3]

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of a this compound library on a cancer cell line (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend MDA-MB-231 cells in fresh growth medium.

    • Seed cells into 384-well plates at a density of 2,500 cells per well in a volume of 40 µL.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the this compound library compounds in DMSO.

    • Using an automated liquid handler, transfer 100 nL of the compound solutions to the cell plates, achieving a final concentration range (e.g., 0.1 to 100 µM).

    • Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot dose-response curves and determine the GI50 (concentration for 50% inhibition of cell growth) for each active compound.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a specific kinase, such as mTOR, from the compound library.

Materials:

  • mTOR kinase

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

  • This compound compound library in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the mTOR kinase, Eu-labeled antibody, and Alexa Fluor™ 647-tracer in the assay buffer at the desired concentrations.

  • Compound Addition:

    • Dispense 100 nL of the library compounds into the assay plates using an acoustic liquid handler.

  • Assay Reaction:

    • Add 5 µL of the mTOR kinase/Eu-antibody mixture to each well.

    • Add 5 µL of the Alexa Fluor™ 647-tracer to each well.

    • Include wells with DMSO (no inhibition) and a known mTOR inhibitor (e.g., Rapamycin) as controls.

  • Incubation:

    • Incubate the plates at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Determine the percent inhibition for each compound relative to the controls.

    • For active compounds, perform dose-response experiments to determine the IC50 values.

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation & Confirmation cluster_sar Lead Generation Lib This compound Library Preparation Screen High-Throughput Screening (HTS) (e.g., MTT Assay) Lib->Screen Cells Cell Culture and Plate Seeding Cells->Screen Data Data Analysis (GI50 Calculation) Screen->Data Hit Hit Identification Data->Hit Dose Dose-Response Confirmation Hit->Dose Ortho Orthogonal Assays (e.g., Apoptosis Assay) Dose->Ortho Secondary Secondary Assays (e.g., Kinase Inhibition) Ortho->Secondary SAR Structure-Activity Relationship (SAR) Studies Secondary->SAR

Caption: High-throughput screening workflow for this compound libraries.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

References

Application Notes and Protocols: Quantitative Structure-Activity Relationship (QSAR) of 6-bromo-3-methylquinoline Analogues as Prostaglandin F2α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 6-bromo-3-methylquinoline core, in particular, has been investigated for its potential as a modulator of various biological targets. One such area of interest is the inhibition of Prostaglandin F2α (PGF2α), a key mediator in inflammatory processes and uterine contractions.[4]

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[5][6] These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and providing insights into the mechanism of action.[5]

This document provides a detailed guide to the QSAR analysis of this compound analogues as PGF2α inhibitors. It includes a representative dataset, detailed experimental protocols for synthesis and biological evaluation, and a comprehensive workflow for building a predictive QSAR model.

Data Presentation

A successful QSAR study relies on a high-quality dataset of compounds with well-defined structures and corresponding biological activities. While a specific study on 77 such analogues has been reported, the detailed dataset is not publicly available. Therefore, the following table presents a hypothetical, yet representative, dataset for a series of this compound analogues. This data is for illustrative purposes to demonstrate the principles of QSAR data organization. The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Dataset of this compound Analogues and their PGF2α Inhibitory Activity (pIC50)

Compound IDR1-Substituent (at position 2)R2-Substituent (at position 4)pIC50
BMQ-01 -H-OH5.25
BMQ-02 -CH3-OH5.42
BMQ-03 -Cl-OH5.87
BMQ-04 -OCH3-OH5.65
BMQ-05 -H-NH26.10
BMQ-06 -CH3-NH26.33
BMQ-07 -Cl-NH26.78
BMQ-08 -OCH3-NH26.51
BMQ-09 -H-Cl5.95
BMQ-10 -CH3-Cl6.12
BMQ-11 -Cl-Cl6.45
BMQ-12 -OCH3-Cl6.28
BMQ-13 -H-COOH4.89
BMQ-14 -CH3-COOH4.95
BMQ-15 -Cl-COOH5.12

Note: The structures and pIC50 values in this table are hypothetical and intended for illustrative purposes only.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogues

A common method for synthesizing the quinoline core is the Doebner-von Miller reaction or variations thereof. The following is a general procedure for the synthesis of a 6-bromo-4-hydroxy-3-methylquinoline scaffold, which can be further modified.[7][8]

Materials:

  • 4-bromoaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or diphenyl ether

  • Various reagents for substitutions at positions 2 and 4

  • Appropriate solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyclization: A mixture of 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated in a high-boiling point solvent such as diphenyl ether or with a dehydrating agent like polyphosphoric acid at high temperatures (e.g., 250°C) for several hours.[7]

  • Work-up: After cooling, the reaction mixture is treated with a suitable solvent like hexane to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield 6-bromo-4-hydroxy-3-methylquinoline.

  • Further Derivatization: The hydroxyl group at position 4 can be converted to other functional groups (e.g., -Cl using POCl3) to allow for further nucleophilic substitutions to introduce a variety of R2-substituents.[8] The substituent at position 2 can be introduced by using a different starting β-ketoester.

Protocol 2: Prostaglandin F2α (PGF2α) Inhibition Assay

The biological activity of the synthesized analogues can be determined using a competitive enzyme-linked immunosorbent assay (ELISA).[9][10]

Materials:

  • PGF2α ELISA Kit (commercially available)

  • Synthesized this compound analogues (test compounds)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions. Test compounds are dissolved in DMSO and then diluted in assay buffer to the desired concentrations.

  • Competitive Binding: Add a defined amount of PGF2α standard or test compound to the wells of the microplate, which are pre-coated with a PGF2α antibody.

  • Addition of Labeled PGF2α: Add a fixed amount of biotin-labeled PGF2α to each well. This will compete with the unlabeled PGF2α (from the standard or sample) for binding to the antibody.

  • Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).[9]

  • Washing: Wash the plate several times with the provided wash buffer to remove any unbound reagents.

  • Addition of Enzyme Conjugate: Add an avidin-horseradish peroxidase (HRP) conjugate to each well and incubate (e.g., 30 minutes at 37°C).[9]

  • Washing: Repeat the washing step to remove unbound enzyme conjugate.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change. Incubate for 10-20 minutes at 37°C in the dark.[9]

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction, which typically results in a color change from blue to yellow.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of PGF2α in the sample.

  • Data Analysis: Construct a standard curve using the absorbance values of the known PGF2α standards. Use this curve to determine the concentration of PGF2α in the presence of the test compounds. Calculate the IC50 value for each compound, which is the concentration required to inhibit PGF2α binding by 50%. Convert the IC50 values to pIC50 (-logIC50) for the QSAR study.

Protocol 3: QSAR Modeling Workflow

The following protocol outlines the steps for developing a QSAR model using the Genetic Algorithm-Multiple Linear Regression (GA-MLR) method, which can be implemented using software like QSARINS.

1. Data Preparation:

  • Data Collection: Compile the chemical structures of the this compound analogues and their corresponding pIC50 values into a dataset.
  • Structure Curation: Draw all structures in a consistent format (e.g., 2D SDF) and optimize their geometries using a suitable computational chemistry package.
  • Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.

2. Descriptor Calculation:

  • For each molecule, calculate a wide range of molecular descriptors that represent its physicochemical properties. These can include:
  • 1D descriptors: Molecular weight, atom counts, etc.
  • 2D descriptors: Topological indices, connectivity indices, etc.
  • 3D descriptors: Geometrical properties, surface area, volume, etc.
  • Use software such as PaDEL-Descriptor or Dragon to calculate these descriptors.

3. Model Development (using GA-MLR):

  • Variable Selection: Employ a Genetic Algorithm (GA) to select the most relevant subset of descriptors from the large pool of calculated descriptors. The GA mimics the process of natural selection to find the optimal combination of descriptors that best correlates with the biological activity.
  • Model Building: Use Multiple Linear Regression (MLR) to build the QSAR model using the descriptors selected by the GA. The MLR equation will be in the form:
  • pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn
  • Where 'c' represents the regression coefficients and 'D' represents the selected descriptors.

4. Model Validation:

  • Internal Validation:
  • Leave-One-Out Cross-Validation (q²): Assess the robustness and predictive ability of the model within the training set. A high q² value (e.g., > 0.5) is desirable.
  • Y-Randomization: Scramble the biological activity data multiple times and rebuild the model to ensure the original model is not due to chance correlation.
  • External Validation:
  • Use the developed model to predict the pIC50 values for the compounds in the test set.
  • Calculate the predictive squared correlation coefficient (R²_pred) to evaluate the model's ability to predict the activity of new compounds. An R²_pred value greater than 0.6 is generally considered good.
  • Applicability Domain: Define the chemical space in which the model provides reliable predictions. This is often done using methods like the leverage approach (Williams plot).

Visualizations

Signaling Pathway

G Hypothetical PGF2α Signaling Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Inflammation Inflammatory Response PKC->Inflammation Inhibitor This compound analogue Inhibitor->FP_Receptor blocks

Caption: Hypothetical signaling pathway of Prostaglandin F2α (PGF2α).

Experimental Workflow

G General QSAR Workflow cluster_data Data Collection & Preparation cluster_model Model Building cluster_validation Model Validation cluster_application Application Data Dataset of Analogues (Structures + pIC50) Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Selection Feature Selection (e.g., Genetic Algorithm) Descriptors->Selection Build Build Model (e.g., MLR) Selection->Build Internal Internal Validation (Cross-validation, q²) Build->Internal External External Validation (Test Set, R²_pred) Internal->External AD Define Applicability Domain External->AD Predict Predict Activity of New Compounds AD->Predict

Caption: A generalized workflow for a QSAR study.

Logical Relationship Diagram

G QSAR Model Development Logic Input Input Data (Molecular Structures) Descriptors Calculated Descriptors (e.g., Topological, Electronic) Input->Descriptors GA Genetic Algorithm (Descriptor Selection) Descriptors->GA Activity Experimental Activity (pIC50) Activity->GA MLR Multiple Linear Regression (Model Generation) GA->MLR Selected Descriptors QSAR_Model Final QSAR Equation pIC50 = f(D1, D2, ...) MLR->QSAR_Model Validation Statistical Validation (q², R²_pred) QSAR_Model->Validation is subjected to Validation->QSAR_Model confirms predictivity

Caption: Logical flow of QSAR model development using GA-MLR.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-Bromo-3-methylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Bromo-3-methylquinoline via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Issue 1: No Crystals Form Upon Cooling

  • Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: The absence of crystal formation is a common issue that can stem from several factors.[1]

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for nucleation to occur.[1] Try boiling off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[2][3]

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] If you have excess solution, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly.

    • Lack of Nucleation Sites: A very clean and smooth flask may not provide enough imperfections for initial crystal formation.[1] Try scratching the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.[1][2][4] Alternatively, adding a "seed crystal" of pure this compound can induce crystallization.[2][4]

    • Presence of Impurities: Some impurities can inhibit crystal growth.[1] If the above methods fail, it may be necessary to recover the crude solid by removing the solvent under reduced pressure and attempting the recrystallization with a different solvent system or further purifying the crude material by another technique like column chromatography.[2]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: Upon cooling, my compound separates as an oil instead of forming crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high.[5] The oil is an impure liquid form of your compound.[6]

    • Adjust the Temperature: Reheat the solution to dissolve the oil completely.[1]

    • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1][7] Alternatively, try a solvent with a lower boiling point.

    • Reduce the Concentration: Add more solvent to the hot solution to decrease the concentration before allowing it to cool slowly.[1]

    • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath.[7] Rapid cooling can favor oil formation.[8]

Issue 3: Low Recovery of Purified Crystals

  • Question: I have successfully obtained crystals, but my final yield is very low. How can I improve it?

  • Answer: A low yield can be due to several factors.

    • Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[3] Use the minimum amount of hot solvent necessary to dissolve the crude solid.

    • Premature Filtration: Filtering the crystals before the crystallization process is complete will lead to a lower yield.[1] Ensure the solution has been thoroughly cooled (e.g., in an ice bath) to maximize crystal formation before filtration.

    • High Solubility at Low Temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.[1] If possible, select a solvent in which the compound has very low solubility at cold temperatures.

    • Loss During Transfer: Be meticulous during the transfer of solids and solutions to minimize mechanical losses.

Issue 4: The Purified Crystals are Colored

  • Question: The crystals I obtained are colored, but I expect the pure compound to be colorless or a pale yellow solid. How can I remove the colored impurities?

  • Answer: Colored impurities can often be removed by using activated charcoal.[7]

    • Charcoal Treatment: After dissolving the crude this compound in the hot solvent, remove the solution from the heat and add a small amount of activated charcoal.[7] Be cautious as adding charcoal to a boiling solution can cause it to boil over.

    • Hot Filtration: Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have the colored impurities adsorbed onto its surface.[5][7] Then, allow the filtered solution to cool and crystallize as usual.

Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] A systematic approach to solvent selection is recommended:

  • Place a small amount of your crude solid into several test tubes.

  • Add a small amount of a different solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe the solubility.[4]

  • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.[4]

  • Common solvents to test include ethanol, methanol, ethyl acetate, acetone, toluene, and hexane, or mixtures of these.[9] For quinoline derivatives, ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate can be good starting points.[7]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is expected to be a yellow to white solid.[10] The reported melting point is 122-124 °C.[10] A sharp melting point within this range is a good indicator of purity.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is much less soluble until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation Upon CoolingSuitability for Recrystallization
e.g., Ethanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Toluene
e.g., Hexane
e.g., Water
e.g., Ethanol/Water
e.g., Ethyl Acetate/Hexane

Researchers should fill in this table based on their experimental observations.

Experimental Protocols

Protocol 1: General Recrystallization Procedure for this compound

  • Solvent Selection: Based on the solvent screening (see Table 1), choose a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[7] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4][8] Slow cooling promotes the formation of larger, purer crystals.[3][5] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[8]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Characterize the purified this compound by determining its melting point and obtaining spectroscopic data (e.g., NMR, IR) to confirm its identity and purity.

Mandatory Visualization

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound 'Oils Out'? collect->oiling_out end Pure Crystals troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oil Oil Formed oiling_out->oil Yes low_yield Yield is Low? oiling_out->low_yield No troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Change Solvent System - Cool Slower oil->troubleshoot_oil troubleshoot_oil->cool troubleshoot_yield Troubleshoot: - Use Less Solvent Initially - Ensure Complete Cooling low_yield->troubleshoot_yield Yes colored_crystals Crystals Colored? low_yield->colored_crystals No troubleshoot_yield->start colored_crystals->end No troubleshoot_color Troubleshoot: - Redissolve - Treat with Activated Charcoal - Hot Filter colored_crystals->troubleshoot_color Yes troubleshoot_color->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 6-Bromo-3-methylquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a detailed protocol and troubleshooting guidance for the purification of 6-Bromo-3-methylquinoline using column chromatography. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound on a silica gel column. The selection of solvents and gradients should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents: Hexane (or Petroleum Ether), Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Triethylamine (optional, for suppressing peak tailing)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems to find an optimal eluent that provides good separation between the desired product and impurities. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Preparation (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This method is preferred for better resolution.

    • Carefully add the sample-adsorbed silica gel to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin elution with the initial non-polar solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and any more polar impurities.[1]

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary:

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)The choice of mesh size depends on whether traditional or flash chromatography is being performed.
Mobile Phase (Eluent) Hexane:Ethyl Acetate or Dichloromethane:Methanol gradientsThe exact ratio should be determined by preliminary TLC analysis. For bromoquinolines, systems like Petroleum ether/Ethyl acetate (50:1 to 20:1) have been used.[2] A gradient is often effective.[1]
Sample to Silica Ratio 1:30 to 1:50 (by weight)Overloading the column can lead to poor separation.[1]
Target Rf Value (TLC) 0.2 - 0.4This range typically provides the best separation in column chromatography.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound.

Frequently Asked Questions (FAQs):

  • Q1: My compound is streaking on the TLC plate and the column. What can I do?

    • A1: Streaking of nitrogen-containing compounds like quinolines on silica gel is often due to their basic nature interacting with the acidic silica. Adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica gel and result in sharper bands.[1]

  • Q2: I am not getting good separation between my product and an impurity. What should I try?

    • A2: If the separation is poor, you can try using a shallower solvent gradient to increase the resolution between closely eluting compounds.[4] Alternatively, you could explore a different solvent system or a different stationary phase, such as alumina.[5][6]

  • Q3: My compound is not eluting from the column. What might be the problem?

    • A3: This could be due to several reasons:

      • The eluent may be too non-polar. Gradually increase the polarity of your solvent system.

      • The compound may have decomposed on the silica gel. You can test for stability by spotting the compound on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear.[3]

      • The compound might be strongly adsorbed. In such cases, a more polar solvent system, like dichloromethane/methanol, might be necessary.

  • Q4: The purified product yield is very low. How can I improve it?

    • A4: Low yield can result from irreversible adsorption on the column, incomplete elution, or decomposition. Ensure you are using an appropriate solvent system to elute the entire product. Deactivating the silica gel with a base (like triethylamine in the eluent) can sometimes prevent degradation of sensitive compounds.[3] Also, ensure that all fractions containing the product are combined before solvent evaporation.

  • Q5: How do I know which fractions contain my pure product?

    • A5: The most common method is to monitor the collected fractions using TLC. Spot a small amount from each fraction (or every few fractions) on a TLC plate, develop it, and visualize the spots under a UV lamp. Combine the fractions that show a single spot corresponding to the Rf of your desired product.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Determine optimal eluent) slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Sample Loading (Dry loading method) pack->load elute 5. Elution (Start with non-polar, increase polarity if needed) load->elute Start Elution collect 6. Fraction Collection elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine Identify pure fractions evap 9. Solvent Evaporation combine->evap product Purified this compound evap->product

Caption: Workflow for the purification of this compound by column chromatography.

References

Troubleshooting low yield in 6-Bromo-3-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Bromo-3-methylquinoline, a key intermediate in various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and direct method for the synthesis of this compound is the Doebner-von Miller reaction. This reaction involves the condensation of p-bromoaniline with crotonaldehyde under acidic conditions.

Q2: I am observing a very low yield in my reaction. What are the primary factors affecting the yield?

Low yields in the Doebner-von Miller synthesis of this compound are often attributed to several factors:

  • Tar Formation: The acid-catalyzed polymerization of crotonaldehyde is a major side reaction that leads to the formation of insoluble, tarry materials, which can trap the product and complicate purification.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete reaction or the formation of byproducts.

  • Purity of Reactants: The purity of p-bromoaniline and crotonaldehyde is crucial. Impurities can interfere with the reaction and contribute to side product formation.

  • Oxidation Step: The final step of the mechanism involves the oxidation of a dihydroquinoline intermediate. Inefficient oxidation can result in the presence of hard-to-remove impurities.

Q3: My reaction mixture is turning into a thick, dark tar. How can I prevent this?

Tar formation is a common issue. To mitigate this:

  • Slow Addition of Crotonaldehyde: Adding the crotonaldehyde slowly to the heated acidic solution of p-bromoaniline helps to maintain a low concentration of the aldehyde, thus minimizing its self-polymerization.

  • Use of a Biphasic System: While not always necessary, a biphasic solvent system (e.g., water/toluene) can help sequester the crotonaldehyde in the organic phase, reducing its contact with the strong acid and thus decreasing polymerization.

Q4: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of this compound can be challenging due to the presence of tarry byproducts and unreacted starting materials. The following methods are recommended:

  • Steam Distillation: This is a highly effective method for separating the volatile quinoline product from non-volatile tars and inorganic salts.

  • Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for obtaining highly pure this compound.

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can be used to further purify the product after initial purification by distillation or chromatography.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Tar Formation - Slowly add crotonaldehyde to the reaction mixture.- Consider using a biphasic solvent system.
Incomplete Reaction - Increase reaction time and monitor by TLC.- Optimize reaction temperature (see data table below).
Suboptimal Catalyst Concentration - Titrate the concentration of the acid catalyst.
Product Contaminated with Starting Material Incomplete Reaction - Increase reaction time and/or temperature.
Incorrect Stoichiometry - Ensure the correct molar ratios of reactants are used.
Formation of Tetrahydroquinoline Impurities Inefficient Oxidation - Ensure an adequate amount of the oxidizing agent (often nitrobenzene in classical Skraup-Doebner-von Miller reactions, or air in aerobic oxidations) is present.- Consider post-reaction oxidation with an agent like manganese dioxide (MnO₂).
Difficulty in Product Isolation Tar Formation - After neutralization, attempt steam distillation to isolate the product from the tar.- If steam distillation is not feasible, perform multiple extractions with a suitable organic solvent.

Data on Reaction Parameter Optimization

Optimizing reaction parameters is critical for maximizing the yield of this compound. The following table summarizes the impact of various catalysts on the yield of quinoline synthesis via the Doebner-von Miller reaction, based on literature for similar syntheses.

Catalyst Solvent Temperature (°C) Yield (%) Reference
HClWaterRefluxModerateGeneral Doebner-von Miller conditions
H₂SO₄None100-120Moderate-GoodGeneral Doebner-von Miller conditions
p-Toluenesulfonic acidTolueneRefluxGood[1]
Sc(OTf)₃Acetonitrile80Good[1]
IodineNone100Good[1]
Ag(I)-exchanged Montmorillonite K10None120Good-Excellent[2]

Note: Yields are generalized from literature on Doebner-von Miller reactions and may vary for the specific synthesis of this compound.

Experimental Protocols

Key Experiment: Doebner-von Miller Synthesis of this compound

Materials:

  • p-Bromoaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH) solution (concentrated)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser and addition funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-bromoaniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing p-bromoaniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel by removing the solvent under reduced pressure.

  • Carefully add the dried sample-adsorbed silica to the top of the packed column.

  • Begin elution with the low-polarity eluent, gradually increasing the polarity by adding more ethyl acetate.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Visualizations

Doebner_von_Miller_Mechanism p_bromoaniline p-Bromoaniline michael_adduct Michael Adduct p_bromoaniline->michael_adduct + H+ crotonaldehyde Crotonaldehyde crotonaldehyde->michael_adduct cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate Intramolecular Electrophilic Substitution dihydroquinoline Dihydroquinoline Intermediate cyclized_intermediate->dihydroquinoline - H2O product This compound dihydroquinoline->product Oxidation

Caption: Doebner-von Miller reaction mechanism for this compound synthesis.

Troubleshooting_Workflow start Low Yield Observed check_tar Significant Tar Formation? start->check_tar slow_addition Implement Slow Addition of Crotonaldehyde check_tar->slow_addition Yes check_completion Reaction Incomplete by TLC? check_tar->check_completion No slow_addition->check_completion optimize_conditions Increase Reaction Time/Temperature check_completion->optimize_conditions Yes check_impurities Product Contaminated? check_completion->check_impurities No optimize_conditions->check_impurities purify Purify by Steam Distillation or Column Chromatography check_impurities->purify Yes end Improved Yield check_impurities->end No purify->end

References

Identifying and removing impurities in 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the identification and removal of impurities in 6-Bromo-3-methylquinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can arise from unreacted starting materials, side-reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 4-bromoaniline and intermediates from the specific synthetic route employed (e.g., Skraup or Gould-Jacobs reaction).[1]

  • Isomeric Byproducts: Positional isomers of this compound may form depending on the regioselectivity of the synthesis.

  • Over-brominated or Under-brominated Species: Molecules with more than one bromine atom or no bromine atom.

  • Oxidation or Degradation Products: Formed under harsh reaction conditions, such as high temperatures or strong acids.[1]

  • Residual Solvents: Organic solvents used during the reaction work-up and purification steps.

Q2: Which analytical techniques are best for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reverse-phase C18 column is commonly used.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present, which is crucial for their definitive identification.[4]

Q3: My HPLC chromatogram shows several unexpected peaks. How do I identify them?

A3: Unexpected peaks can be investigated by collecting the fractions corresponding to these peaks and analyzing them further by mass spectrometry (LC-MS) or NMR. If you have an idea of the potential impurities, you can synthesize or purchase reference standards to compare their retention times.

Q4: I'm having trouble purifying my this compound by column chromatography. The compound is streaking on the column. What can I do?

A4: Streaking of nitrogen-containing heterocyclic compounds like quinolines on silica gel columns is a common issue. This is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount (0.5-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent. This will neutralize the acidic sites on the silica gel and should result in better peak shapes.

Q5: My recrystallized this compound is colored, but the pure compound should be colorless or off-white. How can I remove the color?

A5: Colored impurities can often be removed by treating the hot solution of your crude product with a small amount of activated charcoal before the hot filtration step. The colored impurities will adsorb to the surface of the charcoal, which is then removed during filtration, leaving a colorless solution to crystallize from.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
No crystals form upon cooling. The solution is not supersaturated; the compound is too soluble in the chosen solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If that fails, evaporate some of the solvent to increase the concentration and cool again. - If crystals still do not form, the solvent is likely inappropriate. Choose a solvent in which the compound has lower solubility.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute, or the solution was cooled too rapidly.- Reheat the solution to dissolve the oil. - Add a small amount of a "better" solvent (one in which the compound is more soluble) before allowing it to cool slowly.
Low recovery of the purified product. The compound is significantly soluble in the cold recrystallization solvent; too much solvent was used.- Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Reduce the volume of the filtrate and cool to recover a second crop of crystals.
Column Chromatography Issues
IssuePossible CauseSuggested Solution
Poor separation of the desired compound from an impurity. The eluent polarity is not optimal.- Use a less polar solvent system or a shallower gradient to increase the separation between peaks. - Ensure the correct stationary phase is being used (silica gel is standard, but alumina could be an alternative).
The compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The collected fractions are still impure after chromatography. The column was overloaded with the crude sample.- Use a larger column with more stationary phase for the amount of sample being purified. A general rule of thumb is a 1:30 to 1:50 ratio of crude sample to silica gel by weight.

Data Presentation

Illustrative Purity Analysis Data

The following table presents hypothetical data from the analysis of a synthesized batch of this compound, demonstrating the separation and identification of potential impurities.

Analytical MethodAnalyteResultInterpretation
HPLC-UV This compound98.2% (Peak Area)High purity with respect to non-volatile impurities.
4-bromoaniline1.1% (Peak Area)Minor unreacted starting material present.
Unknown Impurity0.7% (Peak Area)An unknown, likely non-volatile, impurity is present.
GC-MS This compound>99% (relative to other volatiles)The sample is largely free of volatile impurities.
TolueneTraceA trace amount of a residual solvent is present.
¹H NMR This compoundConsistent with structureConfirms the identity of the main product.
4-bromoanilineSignals consistent with structureConfirms the presence of the starting material.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to obtain a free-flowing powder (dry loading). Carefully add this powder to the top of the column.

  • Elution: Begin elution with the non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the compounds from the column. To prevent streaking, 0.5-1% triethylamine can be added to the eluent.

  • Fraction Collection: Collect fractions of a consistent volume in test tubes.

  • Analysis of Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: HPLC Method for Purity Analysis
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water, both containing 0.1% formic acid. A gradient elution may be necessary for optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: 254 nm is generally effective for aromatic compounds like quinolines.

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity & Identity Confirmation cluster_result Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 hplc HPLC Analysis recrystallization->hplc column_chromatography->hplc gcms GC-MS Analysis hplc->gcms Orthogonal Check nmr NMR Spectroscopy gcms->nmr Structural Confirmation end Pure this compound nmr->end

Caption: A general experimental workflow for the purification and analysis of this compound.

logical_relationship cluster_identification Impurity Identification cluster_removal Impurity Removal Strategy cluster_verification Purity Verification start Impurity Detected is_volatile Is the impurity volatile? start->is_volatile gcms Analyze by GC-MS is_volatile->gcms Yes hplc_ms Analyze by HPLC-MS is_volatile->hplc_ms No distillation Consider Vacuum Distillation gcms->distillation If starting material is volatile recrystallization Recrystallization hplc_ms->recrystallization If polarity difference is significant chromatography Column Chromatography hplc_ms->chromatography If polarities are similar final_analysis Re-analyze by HPLC/NMR distillation->final_analysis recrystallization->final_analysis chromatography->final_analysis

Caption: A decision tree for the identification and removal of impurities in this compound.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 6-bromo-3-methylquinoline. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve successful cross-coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the most common causes?

A1: Low reactivity in the Suzuki coupling of this compound can stem from several factors. The quinoline core's electronic properties and the substitution pattern can present unique challenges.[1] Key areas to investigate include:

  • Insufficient Catalyst Activity: The electron-rich nature and potential steric hindrance of the substrate may necessitate a highly active catalyst system.[1]

  • Inappropriate Base Selection: The choice and strength of the base are critical for the transmetalation step.[2][3]

  • Suboptimal Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[1][4][5]

  • Decomposition of the Boronic Acid/Ester: Boronic acids can be susceptible to protodeboronation under the reaction conditions.[1][2]

  • Inadequate Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to deactivation.[1][6]

Q2: Which palladium catalyst and ligand combination is recommended for this substrate?

A2: For heteroaryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective.[1] Consider switching from standard catalysts like Pd(PPh₃)₄ to more advanced systems. Pre-catalysts such as XPhos-Pd-G3 or combinations of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., XPhos, SPhos) are recommended starting points.[1]

Q3: What is the best base to use for the Suzuki coupling of this compound?

A3: While common bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective, stronger bases are often required for challenging substrates.[1][7][8] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are known to be effective in Suzuki couplings of heteroaryl halides.[1][9] The choice of base can also be solvent-dependent; for instance, K₃PO₄ shows good efficacy in polar aprotic solvents like dioxane or THF, often with a small amount of water.[1]

Q4: My reaction stalls at partial conversion. What steps can I take to drive it to completion?

A4: Reaction stalling can be attributed to catalyst deactivation or product inhibition.[1]

  • Catalyst Deactivation: The palladium catalyst can degrade over the course of the reaction, especially at elevated temperatures. Adding a fresh portion of the catalyst and ligand midway through the reaction may help.[1]

  • Product Inhibition: The coupled product may coordinate to the palladium center, effectively poisoning the catalyst. Using a more sterically hindered ligand can sometimes mitigate this issue.[1]

  • Reagent Degradation: Ensure the boronic acid is not degrading. Using a slight excess (1.2-1.5 equivalents) or a more stable derivative like a pinacol ester (Bpin) can be beneficial.[1]

Q5: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A5: Homocoupling is a common side reaction. To minimize it, ensure your reaction is thoroughly degassed to remove oxygen, which can promote this pathway. Additionally, carefully optimizing the reaction temperature and catalyst loading can help favor the desired cross-coupling reaction.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_catalyst Catalyst System cluster_base Base & Solvent cluster_boronic Boronic Acid cluster_conditions Reaction Conditions Start Low Conversion or No Reaction CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckBase Assess Base and Solvent CheckCatalyst->CheckBase If no improvement Catalyst1 Using Pd(PPh3)4? CheckCatalyst->Catalyst1 CheckBoronicAcid Verify Boronic Acid Stability CheckBase->CheckBoronicAcid If no improvement Base1 Using Na2CO3/K2CO3? CheckBase->Base1 CheckConditions Review Reaction Conditions CheckBoronicAcid->CheckConditions If no improvement Boronic1 Observing Decomposition? CheckBoronicAcid->Boronic1 Success Successful Coupling CheckConditions->Success If optimized Conditions1 Inadequate Degassing? CheckConditions->Conditions1 Catalyst2 Switch to Bulky Ligand (e.g., XPhos, SPhos) + Pd(OAc)2/Pd2(dba)3 Catalyst1->Catalyst2 Yes Base2 Switch to K3PO4 or Cs2CO3 in Dioxane/THF/Water Base1->Base2 Yes Boronic2 Use 1.2-1.5 eq. or switch to Bpin ester Boronic1->Boronic2 Yes Conditions2 Improve Inert Atmosphere (e.g., 3x vacuum/backfill cycles) Conditions1->Conditions2 Yes Conditions3 Increase Temperature? Conditions2->Conditions3 Conditions4 Incrementally increase temp. (e.g., 80°C to 100°C) Conditions3->Conditions4 Yes

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Data Presentation: Recommended Starting Conditions

For a successful Suzuki-Miyaura coupling with this compound, the following table summarizes recommended starting conditions. These parameters can be further optimized for specific boronic acid partners.

ParameterRecommended RangeNotes
Palladium Source 1-5 mol%Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos-Pd-G3)[1]
Ligand 1.1-1.5 eq. relative to PdBulky biaryl phosphines (e.g., XPhos, SPhos)[1]
Base 2-3 equivalentsK₃PO₄, Cs₂CO₃[1]
Boronic Acid/Ester 1.2-1.5 equivalentsConsider using pinacol esters (Bpin) for enhanced stability[1]
Solvent -Degassed 1,4-Dioxane/Water (e.g., 4:1 v/v) or THF/Water[1][7][9]
Temperature 80-110 °CHigher temperatures may be needed to overcome activation energy barriers[1]
Reaction Time 4-24 hoursMonitor by TLC or LC-MS[7][9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • XPhos (0.03 equivalents)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Experimental Workflow Diagram

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solids: This compound, arylboronic acid, Pd(OAc)2, XPhos, K3PO4 in Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvents (Dioxane/Water) via syringe B->C D Heat to 80-100 °C with vigorous stirring C->D E Monitor progress by TLC/LC-MS (4-24 hours) D->E F Cool to room temperature E->F G Dilute with ethyl acetate and wash with water/brine F->G H Dry organic layer, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Step-by-step workflow for a Suzuki coupling experiment.

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio v/v) to the flask via syringe.[7] The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[7][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[7][9] Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[7]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[7]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure coupled product.[7]

References

Stability and degradation of 6-Bromo-3-methylquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-Bromo-3-methylquinoline under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to harsh acidic or basic conditions, oxidizing agents, elevated temperatures, and light, particularly UV light.[1] The quinoline ring system is susceptible to oxidation, and the bromo-aromatic system suggests potential photosensitivity.[1]

Q2: How can I minimize the degradation of this compound in solution?

A2: To minimize degradation, it is recommended to use high-purity, peroxide-free aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions.[1] If aqueous solutions are necessary, use purified, de-gassed water and prepare them fresh.[1] For long-term storage, purging the solution and vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.[1] Storing solutions at low temperatures (e.g., 2-8°C or -20°C) and protecting them from light by using amber vials or wrapping containers in aluminum foil is also crucial.[1]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented, analogous quinoline compounds suggest potential pathways. Under acidic or basic conditions, hydrolysis of functional groups could occur.[1] Oxidative conditions may lead to the formation of N-oxides or hydroxylated derivatives.[2] Photodegradation can involve the cleavage of the carbon-bromine bond.[1]

Q4: Is this compound sensitive to light?

A4: Yes, it is highly probable that this compound is sensitive to light.[1] Aromatic compounds containing a bromo substituent are often photosensitive.[1] Exposure to light, especially UV light, can provide the energy to initiate degradation.[1] Therefore, it is essential to protect solutions and solid material from light.[1]

Q5: What are the recommended storage conditions for solid this compound?

A5: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be protected from light and moisture to maintain its integrity.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: Unexpected side products observed in my reaction.

Possible Cause Suggested Solution
Degradation of this compound - Analyze a sample of your starting material by HPLC or LC-MS to check for impurities. - If degradation is suspected, perform a forced degradation study under your reaction conditions (e.g., heat, pH) to identify potential degradation products. - Consider lowering the reaction temperature or using a milder base/acid.
Reaction with residual solvents or impurities - Ensure all solvents are of high purity and are dry. - Purify starting materials before use.
Air or moisture sensitivity - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents.

Problem 2: Low yield in a reaction using this compound.

Possible Cause Suggested Solution
Degradation of the starting material - Confirm the purity of your this compound before starting the reaction. - Minimize reaction time and exposure to harsh conditions. - If the reaction is heated for an extended period, consider that this may lead to degradation.
Incomplete reaction - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Consider increasing the equivalents of other reagents or the reaction temperature cautiously.
Sub-optimal reaction conditions - Perform small-scale optimization experiments to find the ideal solvent, temperature, and catalyst loading (if applicable).

Problem 3: Discoloration of the reaction mixture.

Possible Cause Suggested Solution
Formation of colored degradation products - Darkening of the reaction mixture, such as turning into a dark tar, can indicate product degradation, potentially due to prolonged heating or impurities.[4] - Attempt the reaction at a lower temperature for a longer duration.[4]
Oxidation - Degas solvents before use and maintain an inert atmosphere over the reaction.

Stability Data (for related quinoline compounds)

Condition Compound Observation Reference
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 3-Acetyl-6-bromoquinolin-4(1H)-oneDegradation observed[1]
Base Hydrolysis (0.1 M NaOH, RT, 8h) 3-Acetyl-6-bromoquinolin-4(1H)-oneDegradation observed[1]
Oxidative Degradation (3% H₂O₂, RT, 24h) 3-Acetyl-6-bromoquinolin-4(1H)-oneDegradation observed[1]
Thermal Degradation (60°C, 48h) 3-Acetyl-6-bromoquinolin-4(1H)-oneDegradation observed[1]
Aqueous Solution at 4°C Quinoline CompoundStable for up to 24 hours[5]
Aqueous Solution at -20°C Quinoline CompoundNo degradation for up to 7 days[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. The goal is to induce degradation to an extent of 5-20%.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1]

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[1]

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute samples for HPLC analysis.[1]

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C for 48 hours, protected from light.[1]

  • Photostability: Expose the stock solution in a transparent container to a light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[6] A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.

3. Sample Analysis:

  • Analyze the stressed and control samples using a stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed and unstressed samples.

Protocol 2: Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for analyzing this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A suitable gradient would be, for example, starting at 20% B, increasing to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a weighed sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock_solution Prepare 1 mg/mL Stock Solution (this compound in ACN/Water) acid Acid Hydrolysis (0.1M HCl, 60°C) stock_solution->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) stock_solution->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation Expose to stress thermal Thermal (60°C) stock_solution->thermal Expose to stress photo Photochemical (ICH Q1B light exposure) stock_solution->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data_analysis Data Analysis (% Degradation, Impurity Profile) hplc->data_analysis

Caption: Experimental workflow for the forced degradation study of this compound.

logical_relationship cluster_compound This compound cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways cluster_outcome Outcome compound This compound acid_base Acid / Base oxidants Oxidizing Agents heat Heat light Light (UV) hydrolysis Hydrolysis acid_base->hydrolysis oxidation Oxidation (e.g., N-oxide formation) oxidants->oxidation heat->hydrolysis heat->oxidation photolysis Photolysis (C-Br bond cleavage) light->photolysis degradation Formation of Degradation Products hydrolysis->degradation oxidation->degradation photolysis->degradation

Caption: Logical relationship of factors influencing the degradation of this compound.

References

Improving solubility of 6-Bromo-3-methylquinoline for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 6-Bromo-3-methylquinoline, focusing on challenges related to its solubility in biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for designing effective solubilization and experimental protocols.

PropertyValueReference(s)
CAS Number 97041-6-9[1][2]
Molecular Formula C₁₀H₈BrN[1]
Molecular Weight 222.08 g/mol [1]
Appearance Yellow to white solid[1]
Melting Point 122-124 °C[1]
Solubility No quantitative data available. Expected to be poorly soluble in water.[1]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended first step?

A1: Due to its hydrophobic nature, this compound is expected to have very low aqueous solubility. The standard initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common first choice due to its powerful solubilizing capacity for a wide range of organic compounds and its compatibility with most biological assays at low final concentrations (typically ≤0.5%).[3][4]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay medium. What can I do to prevent this?

A2: This is a common issue known as "compound precipitation" or "fall-out." It occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit. Here are several strategies to address this:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation. It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[5]

  • Lower Final Compound Concentration: Your target concentration may be too high. Test a lower concentration range to find the maximum achievable soluble concentration in your specific assay medium.

  • Increase Co-solvent Concentration (with caution): Slightly increasing the final percentage of DMSO in your assay can maintain solubility. However, you must first create a dose-response curve for your specific assay to determine the DMSO tolerance, as it can affect cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically validated.[6]

  • Use Sonication: After dilution, briefly sonicating the solution can help break up fine precipitates and create a more homogenous dispersion.[6]

Q3: Are there alternative solvents or solubilizing agents I can use if DMSO is not suitable or effective?

A3: Yes, if DMSO is problematic or insufficient, several other strategies can be employed. The choice of solvent or agent should always be validated for compatibility with your specific biological assay.

StrategyDescriptionKey Considerations
Alternative Solvents Ethanol, Dimethylformamide (DMF), or Methanol can be used to create stock solutions.Must be tested for assay compatibility and cellular toxicity.[3]
Co-solvents Water-miscible organic reagents like polyethylene glycol (PEG), particularly PEG400, or glycerol can be included in the final assay buffer.Can alter membrane fluidity and protein conformation; requires careful validation.
Surfactants Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.May interfere with some biological targets or assays; must be used below the critical micelle concentration (CMC) in cell-based assays to avoid toxicity.[6]
Cyclodextrins Cyclic oligosaccharides like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.Can sometimes affect compound-target binding; requires empirical testing.

Q4: How can I determine the actual aqueous solubility of my batch of this compound?

A4: Determining the kinetic or thermodynamic solubility is recommended. A kinetic solubility assay is often used in early discovery for higher throughput. This typically involves adding a concentrated DMSO stock of the compound to an aqueous buffer and identifying the concentration at which precipitation occurs, often measured by light scattering or turbidimetry.[7][8] A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide provides a systematic workflow for addressing solubility issues with this compound.

G cluster_0 start Start: Solubility Issue (Precipitation Observed) prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute observe Precipitation Still Occurs? dilute->observe success Success! Proceed with Assay observe->success No troubleshoot Troubleshoot Further observe->troubleshoot Yes lower_conc Lower Final Assay Concentration troubleshoot->lower_conc check_dmso Increase Final DMSO% (Validate Assay Tolerance First) troubleshoot->check_dmso use_excipients Test Solubilizing Excipients (e.g., Surfactants, Cyclodextrins) troubleshoot->use_excipients sonicate Briefly Sonicate Final Solution troubleshoot->sonicate re_observe Precipitation Resolved? lower_conc->re_observe check_dmso->re_observe use_excipients->re_observe sonicate->re_observe re_observe->success Yes measure_sol Consider Measuring Formal Aqueous Solubility re_observe->measure_sol No

A decision tree for troubleshooting the solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the standard procedure for preparing a DMSO stock solution and subsequent working solutions for cell-based assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Aqueous assay buffer or cell culture medium (pre-warmed to 37°C)

Procedure:

  • Stock Solution Preparation (e.g., 20 mM): a. Based on the molecular weight (222.08 g/mol ), calculate the mass of this compound needed. For 1 mL of a 20 mM stock, you will need: 0.001 L * 0.020 mol/L * 222.08 g/mol = 0.00444 g = 4.44 mg. b. Accurately weigh the calculated mass and place it into a sterile vial. c. Add the calculated volume of 100% DMSO (e.g., 1 mL). d. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[3] e. Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.[5]

  • Working Solution Preparation: a. Thaw a stock solution aliquot at room temperature. b. Perform serial dilutions if a wide range of concentrations is needed. c. For the final dilution step, add the DMSO stock directly to the pre-warmed (37°C) aqueous assay buffer or cell culture medium. Do not add the aqueous buffer to the concentrated DMSO stock. d. Immediately after adding the stock, vortex or pipette vigorously to ensure rapid mixing and minimize precipitation. The final DMSO concentration should ideally be below 0.5%.[5]

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol provides a method to estimate the aqueous solubility of this compound using a plate-based turbidimetric method.[7]

Materials:

  • 20 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Clear 96-well microplate

  • Plate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare Compound Plate: In a 96-well plate, create a serial dilution of your 20 mM DMSO stock solution in 100% DMSO. For example, a 2-fold dilution series from 20 mM down to ~0.16 mM.

  • Prepare Assay Plate: Add 190 µL of the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a new clear 96-well plate.

  • Initiate Assay: Transfer 10 µL of each concentration from the compound plate into the corresponding wells of the assay plate. This creates a final compound concentration range (e.g., 1000 µM to ~8 µM) in 5% DMSO.

  • Incubate: Cover the plate and shake at room temperature for 1.5 - 2 hours to allow the solution to reach equilibrium.

  • Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength between 600-650 nm. An increase in absorbance indicates the formation of a precipitate.

  • Determine Solubility: The kinetic solubility is defined as the highest concentration that does not result in a significant increase in absorbance above the background (buffer with 5% DMSO).

Potential Signaling Pathways

Recent studies suggest that this compound and its analogues may act as inhibitors of Prostaglandin F2α (PGF2α) synthesis or as modulators of the Adenosine A2A receptor (A2AR).[2][9] Below are diagrams illustrating these potential target pathways.

G cluster_pgf PGF2α Synthesis & Signaling Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGFS PGF Synthase PGH2->PGFS PGF2a Prostaglandin F2α (PGF2α) PGFS->PGF2a FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor PLC PLC Activation FP_Receptor->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Release IP3_DAG->Ca Response Cellular Responses (e.g., Smooth Muscle Contraction, Uterine Activation) Ca->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->PGFS

Potential inhibition of the Prostaglandin F2α (PGF2α) synthesis pathway.[2]

G cluster_a2ar Adenosine A2A Receptor Signaling Pathway Adenosine Adenosine A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Gs Gs Protein A2AR->Gs AC Adenylate Cyclase Gs->AC cAMP ATP → cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Response Modulation of Gene Transcription (e.g., Immunosuppression) CREB->Response Modulator This compound (Potential Modulator) Modulator->A2AR

Potential modulation of the Adenosine A2A receptor (A2AR) signaling cascade.[1]

References

Technical Support Center: Synthesis of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of halogenated quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the direct halogenation of a quinoline ring?

A1: The main challenges include poor regioselectivity, the risk of over-halogenation, and often the necessity for harsh reaction conditions.[1] Direct halogenation can lead to a mixture of products, which can be difficult to control and separate.[1] The presence of activating groups can result in multiple halogenations, while deactivating groups may require severe conditions that could potentially degrade the starting material or the desired product.[1]

Q2: Which positions on the quinoline ring are most susceptible to electrophilic halogenation?

A2: In electrophilic aromatic substitution reactions, the benzene ring of the quinoline scaffold is more electron-rich and therefore more reactive than the pyridine ring. Substitution typically occurs at the C-5 and C-8 positions.[1]

Q3: How do substituents on the quinoline ring affect the outcome of direct halogenation?

A3: Substituents play a critical role in directing the position of halogenation. Electron-donating groups (EDGs) on the benzene ring activate it towards electrophilic substitution, while electron-withdrawing groups (EWGs) can deactivate it.[1] The position and electronic nature of existing substituents are key factors in determining the regiochemical outcome.[1]

Q4: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve the selectivity?

A4: Poor regioselectivity in the Friedländer synthesis arises from the two possible enolizable α-methylene groups of the unsymmetrical ketone.[2] To improve selectivity, you can employ specific catalysts. For instance, amine catalysts like pyrrolidine can direct the reaction towards the 2-substituted quinoline.[2] Ionic liquids have also been shown to promote regiospecific synthesis.[2]

Q5: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A5: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates. To minimize tarring, use a moderator like ferrous sulfate (FeSO₄) to control the reaction rate, optimize the temperature to avoid excessive heat, and consider purification by steam distillation to separate the product from the tar.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation
Symptom Possible Cause Suggested Solution
Low to no conversion of starting material Inappropriate catalyst or reaction conditions. For Friedländer synthesis, screen both acid (e.g., p-TsOH, H₂SO₄) and base (e.g., KOH, NaOH) catalysts. Optimize temperature and reaction time. For direct halogenation, ensure the halogenating agent is sufficiently activated, possibly with a Lewis acid.
Poor substrate reactivity. Electron-withdrawing groups on the aniline in Skraup or Friedländer synthesis can hinder cyclization. Consider using more forcing conditions (higher temperature, stronger acid). For direct halogenation, activating groups on the carbocyclic ring will increase reactivity.
Presence of water in the reaction. For acid-catalyzed reactions, ensure anhydrous reagents and solvents are used, as water can inhibit the reaction.
Product decomposes during the reaction. Reaction temperature is too high. Reduce the reaction temperature and monitor for product formation over a longer period. For exothermic reactions like the Skraup synthesis, ensure adequate cooling and controlled addition of reagents.
Harsh acidic or basic conditions. Neutralize the reaction mixture promptly during work-up. If the product is acid or base-sensitive, consider alternative synthetic routes with milder conditions.
Issue 2: Poor Regioselectivity in Direct Halogenation
Symptom Possible Cause Suggested Solution
Formation of a mixture of halogenated isomers (e.g., 5- and 8-haloquinolines). Similar reactivity of different positions on the quinoline ring. Introduce a directing group to favor substitution at a specific position. For example, an 8-amido group can direct halogenation to the C-5 position.[3]
Reaction conditions favor multiple pathways. Modify the solvent and temperature. In some cases, changing the halogenating agent (e.g., from Br₂ to NBS) can improve selectivity.
Halogenation occurs on the pyridine ring instead of the benzene ring. Reaction proceeds through a radical mechanism or at very high temperatures. For electrophilic aromatic substitution, ensure conditions that favor this pathway (e.g., use of a Lewis acid). Gas-phase bromination at 300°C can favor 3-bromoquinoline formation.[4]
Issue 3: Over-halogenation (Formation of Di- or Poly-halogenated Products)
Symptom Possible Cause Suggested Solution
Significant formation of di- or poly-halogenated products. Excess of halogenating agent. Use a stoichiometric amount (1.0-1.1 equivalents) of the halogenating agent.
Highly activated quinoline substrate. Run the reaction at a lower temperature and add the halogenating agent slowly to maintain a low concentration in the reaction mixture.
Prolonged reaction time. Monitor the reaction closely by TLC or GC and quench it as soon as the desired mono-halogenated product is formed.
Issue 4: Purification Challenges
Symptom Possible Cause Suggested Solution
Product streaking or decomposing on silica gel column. Acidic nature of silica gel interacting with the basic quinoline nitrogen. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.5-2%). Alternatively, use a less acidic stationary phase like neutral or basic alumina.[5]
Co-elution of isomers or closely related impurities. Similar polarity of the compounds. Optimize the eluent system for column chromatography using TLC. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[5] For difficult separations, consider preparative HPLC.
Product "oils out" during recrystallization. Inappropriate solvent choice or too rapid cooling. Select a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures. Ensure the solvent's boiling point is lower than the compound's melting point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Low recovery after recrystallization. Product has significant solubility in the cold recrystallization solvent. Use a minimal amount of hot solvent to dissolve the crude product. After crystallization, cool the flask in an ice bath to minimize solubility before filtering. Wash the crystals with a small amount of cold solvent.[7]

Quantitative Data

Table 1: Regioselective C5-Halogenation of N-(quinolin-8-yl)acetamide with Different Halogenating Agents

EntryHalogenating AgentSolventTimeYield of C5-Halogenated Product (%)
1NCSCH₂Cl₂24 h15
2NCSCH₃CN24 h24
3TCCACH₃CN30 min97
4NBSCH₃CN45 min82
5DBDMHCH₃CN30 min95
6TBCACH₃CN30 min96

Data adapted from Motati, D. R., et al. (2018). Chemical Science.[8] NCS = N-chlorosuccinimide; TCCA = Trichloroisocyanuric acid; NBS = N-bromosuccinimide; DBDMH = 1,3-dibromo-5,5-dimethylhydantoin; TBCA = Tribromoisocyanuric acid.

Experimental Protocols

Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

This protocol is adapted from Motati, D. R., et al. (2018). Chemical Science.[1]

Materials:

  • N-(quinolin-8-yl)acetamide (0.4 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.145 mmol)

  • Acetonitrile (ACN) (3 mL)

  • Stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

  • Stir the mixture at room temperature in an open-air atmosphere.

  • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.

  • Continue stirring at room temperature for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.[1]

Protocol 2: Direct Bromination of 8-Methoxyquinoline

This protocol is adapted from Ökten, S., et al. (2016). Organic Communications.[9]

Materials:

  • 8-Methoxyquinoline (2.4 mmol)

  • Bromine (Br₂) (2.7 mmol, 1.1 eq)

  • Dichloromethane (CH₂Cl₂) (15 mL)

  • Chloroform (CHCl₃)

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (15 mL) in a round-bottom flask.

  • Prepare a solution of bromine (2.7 mmol, 1.1 eq) in chloroform.

  • Slowly add the bromine solution to the stirred solution of 8-methoxyquinoline at room temperature over 10 minutes in the dark.

  • Stir the reaction mixture for 2 days at ambient temperature.

  • After completion of the reaction (monitored by TLC), wash the organic layer with 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by passing it through a short alumina column, eluting with ethyl acetate/hexane (1:3) to yield 5-bromo-8-methoxyquinoline.[10]

Protocol 3: Purification of 3-Bromoquinoline by Flash Column Chromatography

Eluent Selection:

  • Dissolve a small amount of the crude 3-bromoquinoline in a suitable solvent.

  • Spot the solution on several TLC plates.

  • Develop the plates in different solvent systems (e.g., varying ratios of ethyl acetate/hexanes).

  • The ideal solvent system will give the 3-bromoquinoline an Rf value of approximately 0.3-0.4.[11]

Column Packing:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed.

  • Add a thin layer of sand on top of the silica gel.

Sample Loading (Dry Loading):

  • Dissolve the crude 3-bromoquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to the solution.

  • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.[11]

Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle pressure to the top of the column to begin elution.

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure 3-bromoquinoline.[11]

Solvent Removal:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified 3-bromoquinoline.[11]

Visualizations

experimental_workflow General Experimental Workflow for Halogenated Quinoline Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine quinoline substrate and solvent in a round-bottom flask. B Add halogenating agent (and catalyst, if needed) under controlled conditions (e.g., dropwise, portion-wise). A->B C Stir the reaction mixture at the appropriate temperature. B->C D Monitor reaction progress by TLC or GC/LC-MS. C->D E Quench the reaction (e.g., with sodium thiosulfate for excess halogen). D->E Reaction complete F Perform aqueous work-up (e.g., wash with water, brine). E->F G Extract the product with an organic solvent. F->G H Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄) and filter. G->H I Concentrate the solution under reduced pressure. H->I J Purify the crude product by column chromatography or recrystallization. I->J K Characterize the purified product (NMR, MS, etc.). J->K

Caption: A generalized experimental workflow for the synthesis of halogenated quinolines.

troubleshooting_flowchart Troubleshooting Low Yield in Halogenated Quinoline Synthesis start Low Yield Observed check_sm Check for unreacted starting material by TLC/GC-MS start->check_sm sm_present Starting material present? check_sm->sm_present increase_severity Increase reaction time, temperature, or change catalyst/halogenating agent. sm_present->increase_severity Yes side_products Are there significant side products? sm_present->side_products No end Improved Yield increase_severity->end identify_side_products Identify side products (e.g., over-halogenation, isomers, decomposition). side_products->identify_side_products purification_issue Is the product lost during work-up or purification? side_products->purification_issue No significant side products optimize_conditions Adjust stoichiometry, temperature, or reaction time to minimize side reactions. identify_side_products->optimize_conditions optimize_conditions->end optimize_purification Optimize extraction pH, recrystallization solvent, or chromatography conditions. purification_issue->optimize_purification optimize_purification->end

Caption: A troubleshooting flowchart for addressing low yields in halogenated quinoline synthesis.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Bromo-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the scale-up of this important quinoline derivative. As a key intermediate in various pharmaceutical applications, ensuring a robust and reproducible synthesis at scale is paramount. This document offers field-proven insights and practical solutions to common hurdles.

Troubleshooting Guide: From Bench to Scale

This section addresses specific experimental issues you may encounter during the synthesis of this compound, with a focus on challenges that become more pronounced during scale-up.

Q1: My reaction yield for this compound is consistently low upon scaling up. What are the likely causes and how can I improve it?

Low yields during the scale-up of quinoline synthesis can often be attributed to several factors that are less apparent at the bench scale.[1]

Possible Causes & Solutions:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, leading to inefficient heat distribution. This can result in localized overheating, causing decomposition of starting materials or the desired product, or insufficient heating, leading to an incomplete reaction.[1]

    • Solution: Employ a jacketed reactor with controlled heating and cooling capabilities. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to concentration gradients, where reactants are not brought into contact effectively. This is particularly problematic in heterogeneous reaction mixtures.

    • Solution: Use an appropriately sized and shaped impeller for your reactor. For viscous reaction mixtures, consider a mechanical stirrer with high torque. Baffles within the reactor can also improve mixing efficiency.

  • Suboptimal Reaction Conditions for Scale: Conditions optimized at the small scale may not be directly transferable.

    • Solution: A re-optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary at the pilot scale. Design of Experiments (DoE) can be a valuable tool for efficiently exploring the parameter space.

  • Decomposition During Work-up: The extended time required for the work-up of large batches can lead to product degradation, especially if the product is sensitive to air, moisture, or prolonged exposure to acidic or basic conditions.

    • Solution: Streamline the work-up procedure. If possible, perform extractions and washes in a closed system under an inert atmosphere. Ensure that the product is not subjected to harsh conditions for extended periods.

Q2: I'm observing significant tar and polymer formation in my reaction, which complicates purification. How can I minimize these side products?

Tar formation is a common issue in acid-catalyzed quinoline syntheses like the Skraup or Doebner-von Miller reactions, often due to the harsh reaction conditions causing polymerization of reactants and intermediates.[2]

Possible Causes & Solutions:

  • Excessively High Reaction Temperatures: Overheating is a primary driver of tar formation.[1]

    • Solution: As mentioned above, precise temperature control is crucial. A slow, controlled addition of reagents can also help to manage the exotherm of the reaction. For highly exothermic reactions, consider using a solvent with a suitable boiling point to act as a heat sink.

  • Incorrect Stoichiometry or Order of Addition: The ratio of reactants and the order in which they are added can significantly impact the formation of side products.

    • Solution: Carefully control the stoichiometry of your reactants. In some cases, adding one reactant portion-wise or via a syringe pump can help to maintain a low concentration of a highly reactive intermediate, thus minimizing polymerization.

  • Presence of Oxidative Impurities: Trace impurities in starting materials or solvents can initiate polymerization.

    • Solution: Use high-purity, anhydrous starting materials and solvents. Degassing solvents prior to use can also be beneficial.

Q3: The purification of this compound is proving difficult at a larger scale, with impurities co-eluting during chromatography. What are my options?

Purification is a frequent bottleneck in scaling up chemical syntheses. What works well on a small scale may be impractical or inefficient for larger quantities.

Possible Causes & Solutions:

  • Formation of Isomeric Byproducts: The synthesis may be producing regioisomers of this compound that have very similar physical properties, making them difficult to separate by conventional methods.

    • Solution:

      • Recrystallization: This is often the most scalable purification method. A systematic solvent screening is recommended to find a solvent or solvent system that provides good solubility for the desired product at elevated temperatures and poor solubility at room temperature or below, while leaving the impurities in the mother liquor.

      • Derivative Formation: In some cases, it may be possible to selectively react the desired product with a reagent to form a derivative that is easier to separate. The derivative can then be converted back to the pure product in a subsequent step.

  • Inadequate Initial Purification: The crude product may be too impure for effective final purification.

    • Solution: Incorporate an initial purification step, such as an acid-base wash to remove basic or acidic impurities, or a charcoal treatment to remove colored impurities, before attempting chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound, and what are the key considerations for scale-up for each?

Several classic named reactions can be adapted for the synthesis of this compound. The choice of route often depends on the availability of starting materials, desired purity, and scalability.

Synthetic Route Starting Materials Key Scale-Up Considerations
Doebner-von Miller Reaction 4-Bromoaniline and crotonaldehyde (or an in-situ generated α,β-unsaturated carbonyl)[3]Highly exothermic reaction, potential for tar formation, requires careful temperature control.[2]
Combes Quinoline Synthesis 4-Bromoaniline and acetylacetone[4]Requires strong acid catalysis (e.g., concentrated sulfuric acid), which can be corrosive and requires specialized equipment at scale.[4]
Friedländer Synthesis 2-Amino-5-bromobenzaldehyde and acetone[5][6]Generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions, but the starting 2-amino-5-bromobenzaldehyde may be expensive or require a separate synthesis.[5][7]
Gould-Jacobs Reaction 4-Bromoaniline and diethyl 2-(ethoxymethylene)malonate[8][9]Often requires high temperatures for the cyclization step, which can lead to decomposition.[9][10]
Q2: What are the critical safety precautions to consider when handling the reagents for this synthesis at scale?

Scaling up the synthesis of this compound introduces significant safety challenges that must be addressed through careful planning and engineering controls.

  • Bromine and Brominated Compounds: Bromine is highly corrosive and toxic.[11][12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[11] In case of skin contact, immediately wash the affected area with copious amounts of water.[13]

  • Strong Acids: Reactions like the Combes or Doebner-von Miller synthesis often use concentrated sulfuric or hydrochloric acid.[3][4] These are highly corrosive and can cause severe burns. Use appropriate PPE and have an emergency shower and eyewash station readily accessible.

  • Exothermic Reactions: The Doebner-von Miller reaction, in particular, can be highly exothermic.[2] Ensure the reactor is equipped with an efficient cooling system and that reagents are added at a controlled rate to prevent a runaway reaction.

  • Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. Ensure the reaction is performed in a well-ventilated area away from ignition sources. Use intrinsically safe equipment where necessary.

Q3: How can I effectively monitor the progress of my scaled-up reaction?

Real-time reaction monitoring is crucial for ensuring consistency and optimizing reaction conditions at scale.

  • Thin-Layer Chromatography (TLC): TLC remains a simple and effective method for qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of starting materials and the formation of the product and byproducts. This is the preferred method for in-process control at scale.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts and confirming the identity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, NMR is invaluable for structural elucidation of the final product and any isolated impurities.

Experimental Protocols

Protocol 1: Doebner-von Miller Synthesis of this compound

This protocol is a representative example and should be optimized for your specific equipment and scale.

Materials:

  • 4-Bromoaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 4-bromoaniline and a portion of the concentrated hydrochloric acid.

  • Cool the mixture in an ice bath.

  • Slowly add crotonaldehyde to the stirred mixture via the addition funnel, maintaining a low internal temperature.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully make the reaction mixture strongly alkaline with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Doebner-von Miller Reaction Workflow

Doebner_von_Miller_Workflow Start Start Reactants Charge Reactor: - 4-Bromoaniline - Conc. HCl Start->Reactants Cooling Cool to 0-5 °C Reactants->Cooling Addition Slow Addition of Crotonaldehyde Cooling->Addition Reflux Heat to Reflux (Monitor by HPLC) Addition->Reflux Workup Cool and Quench (NaOH solution) Reflux->Workup Extraction Extract with Toluene Workup->Extraction Purification Dry and Concentrate Crude Product Extraction->Purification Final_Product Purify by Recrystallization/ Chromatography Purification->Final_Product End This compound Final_Product->End

Caption: A typical workflow for the Doebner-von Miller synthesis of this compound.

Combes Quinoline Synthesis Mechanism

Combes_Mechanism cluster_1 Step 1: Enamine Formation cluster_2 Step 2: Cyclization and Dehydration Aniline 4-Bromoaniline Enamine Enamine Intermediate Aniline->Enamine + H+ Diketone Acetylacetone Diketone->Enamine Cyclization Acid-catalyzed Cyclization Enamine->Cyclization + H+ Dehydration Dehydration Cyclization->Dehydration Product 6-Bromo-2,4-dimethylquinoline Dehydration->Product

Caption: A simplified mechanism for the Combes synthesis of a substituted quinoline.

References

Technical Support Center: Navigating the Complex NMR Spectra of 6-Bromo-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural elucidation of 6-Bromo-3-methylquinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these valuable heterocyclic scaffolds. Here, we move beyond simple data reporting to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Issues in 1D NMR Spectroscopy

Question 1: My ¹H NMR spectrum shows severe signal overlap in the aromatic region (approx. 7.5-8.5 ppm). How can I confidently assign the protons of the quinoline core?

Answer: This is the most common challenge with substituted quinolines. The quinoline core contains six aromatic protons condensed into a relatively narrow chemical shift range. The electronic effects of the bromo and methyl substituents are not always sufficient to induce large separations between signals, leading to complex, overlapping multiplets.

Causality: The protons on the carbocyclic ring (C5-C8) and the heterocyclic ring (C2, C4) have similar electronic environments, resulting in closely spaced chemical shifts. Standard 1D ¹H NMR at common field strengths (e.g., 400 MHz) often fails to provide the necessary resolution.[1]

Troubleshooting Protocol:

  • Optimize 1D Acquisition: First, ensure the best possible 1D data. Poor shimming is a common cause of peak distortion and broadening, which exacerbates overlap.[2] If shimming is optimal, the issue is chemical shift degeneracy, not instrument performance.

  • Solvent-Induced Shifts: The chemical shifts of quinoline protons can be sensitive to the NMR solvent due to anisotropic effects.[3] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) can alter the relative positions of the aromatic signals, potentially resolving the overlap.[4] For example, the ring currents of benzene-d₆ often cause significant shifts in solute protons depending on their spatial relationship to the solvent molecules.

  • Advance to 2D NMR: If the above steps are insufficient, two-dimensional (2D) NMR is the definitive solution. A COSY (Correlation Spectroscopy) experiment is the logical next step. It reveals proton-proton coupling networks (spin systems), allowing you to "walk" along the molecular backbone.[5][6]

Question 2: The peaks in my spectrum are unusually broad. What are the likely causes and how can I fix this?

Answer: Broad peaks in an NMR spectrum can stem from several factors, ranging from sample preparation to molecular dynamics.

Troubleshooting Flowchart:

G start Broad Peaks Observed shim 1. Check Shimming start->shim solubility 2. Assess Sample Solubility (Is the solution clear?) shim->solubility Good fix_shim Re-shim the magnet manually or using gradient shimming. shim->fix_shim Poor concentration 3. Evaluate Concentration (Is it too high?) solubility->concentration Yes fix_solubility Use a different solvent or slightly warm the sample (if stable). solubility->fix_solubility No paramagnetic 4. Check for Paramagnetic Impurities concentration->paramagnetic No fix_concentration Dilute the sample. High concentrations can increase viscosity and promote aggregation. concentration->fix_concentration Yes fix_paramagnetic Filter the sample through a small plug of Celite® or pass through a short column of silica gel. paramagnetic->fix_paramagnetic Suspected

Caption: Troubleshooting workflow for broad NMR signals.

Expert Insights:

  • Concentration Effects: Quinolines are known to self-associate in solution via π-π stacking interactions, which can be concentration-dependent.[7][8] This can lead to changes in chemical shifts and sometimes line broadening at higher concentrations.

  • Paramagnetic Contamination: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or glassware can cause significant line broadening.[9] This is a common and often overlooked issue.

Section 2: The Power of 2D NMR for Unambiguous Elucidation

Question 3: I have a clean ¹H NMR, but I cannot definitively assign all protons due to complex coupling patterns. How do I proceed with a full structural assignment?

Answer: This is the classic scenario where a suite of 2D NMR experiments becomes essential. The combination of COSY, HSQC, and HMBC experiments provides a complete and unambiguous picture of the molecular structure.

Systematic Workflow for 2D NMR-Based Assignment:

G cluster_1d 1D Analysis cluster_2d 2D Correlation cluster_assign Structure Assembly H1 Acquire High-Resolution ¹H and ¹³C Spectra COSY Run ¹H-¹H COSY (Identifies H-H Spin Systems) H1->COSY HSQC Run ¹H-¹³C HSQC (Links Protons to Directly Attached Carbons) COSY->HSQC HMBC Run ¹H-¹³C HMBC (Connects Fragments via 2-3 Bond H-C Correlations) HSQC->HMBC Assign Integrate All Data for Final Structure Confirmation HMBC->Assign

Caption: Systematic workflow for structural elucidation using 2D NMR.

Step-by-Step Experimental Guide:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of your this compound derivative.

    • Dissolve the sample in ~0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] Ensure the solution is homogeneous and free of particulate matter.[10]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[5] This allows you to map out distinct spin systems.

    • Interpretation: For this compound, you should observe key correlations that define two main aromatic spin systems:

      • The H2 and H4 protons will likely not show a COSY correlation due to the intervening C3 and nitrogen atom.

      • A strong correlation will exist between H7 and H8.

      • H5 will show a correlation to H7 (a weaker, 4-bond meta-coupling) and potentially H2/H4 if long-range couplings are visible.

      • The methyl protons at C3 will show a weak 4-bond coupling to H2 and H4.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which proton is directly attached to which carbon.[11][12] Each cross-peak represents a one-bond C-H connection.

    • Interpretation: This is the most reliable way to assign protonated carbons. It will clearly show the correlation between the methyl protons (~2.5 ppm) and the methyl carbon (~20 ppm), and each aromatic proton with its corresponding carbon. Quaternary carbons (like C3, C6, C8a, etc.) will be absent from this spectrum.[11]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To see correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[12] This is the key experiment for connecting the spin systems and assigning quaternary carbons.

    • Interpretation: This experiment provides the final pieces of the puzzle. Key expected correlations for this compound are:

      • Methyl Protons: Will show a strong correlation to C3 (2-bond) and C2/C4 (3-bond). This is crucial for confirming the position of the methyl group.

      • H5 Proton: Will show correlations to the quaternary carbons C4a and C8a, bridging the two rings.

      • H7 Proton: Will show a correlation to the bromine-bearing C6, confirming its assignment.

Question 4: How can I use NMR to distinguish between this compound and a potential isomeric impurity, such as 8-Bromo-3-methylquinoline?

Answer: Distinguishing between constitutional isomers is a perfect application for advanced NMR techniques, specifically HMBC and Nuclear Overhauser Effect (NOE) experiments.

TechniqueThis compound8-Bromo-3-methylquinolineRationale
HMBC The proton at position 7 (H7 ) will show a ³J correlation to the bromine-bearing carbon C6 . The proton at position 5 (H5 ) will also show a ³J correlation to C6 .The proton at position 7 (H7 ) will show a ³J correlation to the bromine-bearing carbon C8 . No other proton will have a clear 3-bond correlation to C8.The HMBC experiment maps long-range connectivity. The correlation between a proton and a halogenated quaternary carbon is a powerful diagnostic tool.[13]
NOE Irradiation of the H5 proton may show a weak NOE to H4 , indicating their spatial proximity.Irradiation of the H7 proton will show a strong NOE to the peri-proton H8 , which is absent in the 6-bromo isomer. The key is the absence of an NOE between H7 and a proton on the other ring.NOE spectroscopy detects through-space interactions between protons that are close to each other (<5 Å), regardless of their bonding network.[3] This is excellent for confirming regiochemistry.

Visualizing Key HMBC Correlations for Isomer Identification:

G cluster_6bromo This compound cluster_8bromo 8-Bromo-3-methylquinoline img_6bromo img_6bromo H7_6 H7 C6_6 C6 H7_6->C6_6  ³J H5_6 H5 H5_6->C6_6  ³J img_8bromo img_8bromo H7_8 H7 C8_8 C8 H7_8->C8_8  ³J

Caption: Diagnostic ³J HMBC correlations for distinguishing isomers.

Reference Data

The following table provides approximate ¹H and ¹³C NMR chemical shift ranges for this compound derivatives in CDCl₃. Note that actual values can vary based on other substituents and experimental conditions.[10]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
2 8.5 - 8.8149 - 152Singlet or narrow doublet (⁴J coupling to Me)
3-Me 2.4 - 2.618 - 22Singlet
4 7.8 - 8.1134 - 137Singlet or narrow doublet (⁴J coupling to Me)
5 8.0 - 8.2128 - 131Doublet
7 7.5 - 7.7131 - 134Doublet of doublets
8 7.9 - 8.1129 - 132Doublet
3 -130 - 133Quaternary Carbon
6 -119 - 122Quaternary Carbon (Brominated)
4a -126 - 129Quaternary Carbon
8a -146 - 149Quaternary Carbon

References

Validation & Comparative

Comparing biological activity of 6-bromo vs 6-chloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of 6-Bromo-3-Methylquinoline and 6-Chloro-3-Methylquinoline

For researchers, scientists, and drug development professionals, understanding the nuanced effects of subtle structural modifications on the biological activity of heterocyclic compounds is paramount. This guide provides a comparative overview of the potential biological activities of this compound and 6-chloro-3-methylquinoline. While direct head-to-head experimental data for these two specific compounds is limited in publicly available literature, this analysis synthesizes findings from structurally related quinoline derivatives to provide insights into their potential anticancer and antimicrobial properties.

Introduction to Halogenated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine and chlorine, at various positions on the quinoline ring can significantly modulate the physicochemical properties and biological efficacy of these compounds. These modifications can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets.

Anticancer Activity of Related Halogenated Quinolines

Table 1: Cytotoxicity of Structurally Related Bromo- and Chloro-Quinoline Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity (IC₅₀ in µM)Reference(s)
6-Bromoquinazoline derivativesMCF-7 (Breast), SW480 (Colon)0.53 - 46.6[1]
Substituted ChloroisoquinolinedionesA549 (Lung), SNU-638 (Stomach), Col2 (Colon), HT1080 (Fibrosarcoma), HL-60 (Leukemia)Generally less potent than pyridophenazinedione derivatives[2]
2-Chloroquinoline-3-carbaldehyde derivativesPrecursors for cytotoxic compoundsData not specified[3]
6-Bromo-5-nitroquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Adenocarcinoma)Showed antiproliferative activity

Antimicrobial Activity of Related Halogenated Quinolines

The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents. Halogenation can enhance the antibacterial and antifungal properties of these compounds.

Table 2: Antimicrobial Activity of Structurally Related Bromo- and Chloro-Quinoline Derivatives

Compound/Derivative ClassMicroorganism(s)Activity (MIC in µg/mL)Reference(s)
Chloro-substituted quinoline analogsStaphylococcus aureus, Escherichia coliGood activity reported[3]
Quinolone-coupled hybridsGram-positive and Gram-negative strains0.125 - 8[4]
6-Chloro-8-nitroflavonePathogenic bacteriaPotent inhibitory activity[5]
6-Bromo-8-nitroflavonePathogenic bacteriaInhibitory activity[5]

Potential Signaling Pathways

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[6][7] One of the most critical pathways implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][8][9][10][11]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a potential target for quinoline derivatives.

Experimental Protocols

The biological activities of quinoline derivatives are typically evaluated using standardized in vitro assays.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[12]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., this compound and 6-chloro-3-methylquinoline) and incubated for 48-72 hours.[12]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.[12]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[12]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate IC₅₀ E->F

Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.

Antimicrobial Activity Assay (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow A Prepare Serial Dilutions of Test Compounds B Inoculate with Microbial Suspension A->B C Incubate Plates B->C D Observe for Growth and Determine MIC C->D

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion

While a direct comparative study of this compound and 6-chloro-3-methylquinoline is not available, the existing literature on structurally related halogenated quinolines provides a strong rationale for investigating their biological activities. Both bromo- and chloro-substituents have been shown to impart significant anticancer and antimicrobial properties to the quinoline scaffold. The choice between a bromo or chloro substituent at the 6-position may influence the potency and selectivity of the compounds, likely due to differences in their electronic and steric properties. Further experimental investigation is warranted to directly compare the biological profiles of this compound and 6-chloro-3-methylquinoline and to elucidate their precise mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future studies.

References

A Comparative Guide to 6-Halo-3-Methylquinolines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three halogenated quinoline derivatives: 6-iodo-3-methylquinoline, 6-bromo-3-methylquinoline, and 6-chloro-3-methylquinoline. Quinolines are a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer. The nature of the halogen substituent at the 6-position significantly modulates the physicochemical properties and biological activity of the quinoline scaffold, making a direct comparison valuable for structure-activity relationship (SAR) studies and rational drug design.

Physicochemical and Spectroscopic Properties

The introduction of different halogens (I, Br, Cl) at the 6-position imparts distinct electronic and steric properties to the 3-methylquinoline core. These differences influence molecular weight, lipophilicity (LogP), and reactivity. While comprehensive experimental data for all three compounds is not available in a single comparative study, the following tables summarize known properties.

Table 1: Comparative Physicochemical Properties

Property6-Iodo-3-methylquinolineThis compound6-Chloro-3-methylquinoline
CAS Number 1424246-00-397041-63-997041-62-8
Molecular Formula C₁₀H₈INC₁₀H₈BrNC₁₀H₈ClN
Molecular Weight 269.08 g/mol 222.08 g/mol 177.63 g/mol
Melting Point (°C) Data not available103Data not available
Calculated LogP 3.653.293.20

Table 2: Key ¹H and ¹³C NMR Chemical Shift Data (in CDCl₃)

Spectroscopic analysis is crucial for structural confirmation. Below are key chemical shifts for 3-iodo-6-methylquinoline. The corresponding shifts for the bromo and chloro analogs are expected to be similar, with minor variations due to the differing electronic effects of the halogens.

Assignment6-Iodo-3-methylquinoline (δ ppm)[1]This compound (Expected)6-Chloro-3-methylquinoline (Expected)
¹H NMR (C3-CH₃) 2.52 (s)~2.5 ppm~2.5 ppm
¹H NMR (H2) 8.95 (s)~8.8-9.0 ppm~8.8-9.0 ppm
¹H NMR (H4) 8.40 (s)~8.3-8.5 ppm~8.3-8.5 ppm
¹³C NMR (C3-CH₃) 21.6~19-22 ppm~19-22 ppm
¹³C NMR (C6) 89.8 (C-I)~120 ppm (C-Br)~128 ppm (C-Cl)

Synthetic Workflow: The Doebner-von Miller Reaction

A common and versatile method for synthesizing these 2,4-disubstituted quinolines is the Doebner-von Miller reaction.[2] This acid-catalyzed reaction involves the condensation of a p-haloaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, which serves as the precursor for the 3-methyl group and part of the pyridine ring.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product p_haloaniline p-Haloaniline (X = Cl, Br, I) michael_addition 1,4-Michael Addition p_haloaniline->michael_addition crotonaldehyde Crotonaldehyde crotonaldehyde->michael_addition acid_catalyst Acid Catalyst (e.g., HCl, H₂SO₄) acid_catalyst->michael_addition Catalyzes oxidant Oxidizing Agent oxidation Aromatization (Oxidation) oxidant->oxidation Oxidizes final_product 6-Halo-3-methylquinoline cyclization Electrophilic Cyclization michael_addition->cyclization Intermediate dehydration Dehydration cyclization->dehydration Intermediate dehydration->oxidation Dihydroquinoline oxidation->final_product G cluster_activity Biological Outcome Cl Chloro (Cl) Br Bromo (Br) I Iodo (I) lipophilicity Increased Lipophilicity Br->lipophilicity polarizability Increased Polarizability Br->polarizability bond_strength Decreased C-X Bond Strength Br->bond_strength I->lipophilicity I->polarizability I->bond_strength activity Potential for Higher Toxicity lipophilicity->activity polarizability->activity bond_strength->activity

References

Validation of 6-Bromo-3-methylquinoline Synthesis by Spectroscopic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of spectroscopic methods for the validation of 6-Bromo-3-methylquinoline, a substituted quinoline with potential applications in medicinal chemistry. Detailed experimental protocols and comparative data are presented to aid in its synthesis and characterization.

The synthesis of this compound can be achieved through established methods for quinoline ring formation, most notably the Doebner-von Miller reaction. This reaction utilizes a substituted aniline, in this case, 4-bromoaniline, and an α,β-unsaturated aldehyde or ketone. For the synthesis of a 3-methylquinoline derivative, crotonaldehyde is a suitable reagent. The reaction proceeds via a Michael addition, followed by cyclization and oxidation to yield the final quinoline product.

An alternative approach for the synthesis of substituted quinolines is the Combes synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. While also a viable method for quinoline synthesis, the Doebner-von Miller reaction is often preferred for the specific substitution pattern of this compound.

Following synthesis, rigorous purification and subsequent structural elucidation are paramount. The primary methods for validating the successful synthesis of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Spectroscopic Data Summary for this compound

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.78s1HH-2
~8.01d1HH-4
~7.89d1HH-5
~7.65dd1HH-7
~7.55s1HH-8
~2.50s3H-CH₃

Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150.1C-2
~146.5C-8a
~135.2C-4
~133.8C-3
~131.0C-7
~130.5C-5
~129.2C-4a
~124.8C-8
~120.9C-6
~18.7-CH₃

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Interpretation
~3050Aromatic C-H stretch
~2920Aliphatic C-H stretch (-CH₃)
~1600, 1490Aromatic C=C and C=N ring stretching
~1450-CH₃ bending
~880, 820C-H out-of-plane bending (aromatic)
~650C-Br stretch

Table 4: Mass Spectrometry Data of this compound

m/zInterpretation
221/223Molecular ion peak [M]⁺• (Characteristic isotopic pattern for Bromine)
206/208[M-CH₃]⁺
142[M-Br]⁺
115[M-Br-HCN]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of this compound via Doebner-von Miller Reaction

Materials:

  • 4-Bromoaniline

  • Crotonaldehyde

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-bromoaniline and concentrated hydrochloric acid is prepared.

  • The mixture is heated, and crotonaldehyde is added dropwise with stirring.

  • An oxidizing agent, such as nitrobenzene, is then added to the reaction mixture.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction mixture is poured into water and neutralized with a sodium hydroxide solution.

  • The product is extracted with dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of 0-10 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of 0-160 ppm.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the purified solid is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 50-300.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start Starting Materials (4-Bromoaniline, Crotonaldehyde) reaction Doebner-von Miller Reaction start->reaction workup Work-up and Purification reaction->workup product Purified this compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms cluster_validation cluster_validation data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_validation Validated Structure data_analysis->final_validation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

By following these detailed protocols and comparing the obtained spectroscopic data with the provided reference values, researchers can confidently validate the successful synthesis of this compound. This rigorous approach to structural confirmation is essential for advancing research and development in the chemical and pharmaceutical sciences.

Navigating the Unseen: A Comparative Guide to Off-Target Effects of 6-Bromo-3-methylquinoline Derivatives in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of investigational compounds is paramount to predicting potential toxicity and ensuring therapeutic specificity. This guide provides a comparative framework for evaluating the off-target profile of 6-bromo-3-methylquinoline derivatives, a scaffold of growing interest in medicinal chemistry. While comprehensive public data on the off-target profiles of this specific chemical series is limited, this document synthesizes findings from related quinoline compounds to highlight likely off-target interactions and presents the experimental methodologies required to rigorously assess them.

The this compound core is a versatile starting point for the development of bioactive molecules. Recent studies have explored analogues of this family as potential inhibitors of prostaglandin F2α synthase, suggesting a defined on-target activity for specific therapeutic applications. However, the broader quinoline class is well-documented for its interaction with a wide array of cellular targets, most notably protein kinases. Derivatives of 6-bromoquinoline have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival.[1] Furthermore, the related 6-bromoquinazoline scaffold has been shown to exert cytotoxic effects against cancer cell lines such as MCF-7 and SW480, with evidence pointing towards the inhibition of the Epidermal Growth Factor Receptor (EGFR) as a plausible mechanism.[2]

Given this context, any investigation into this compound derivatives must consider kinases as a primary class of potential off-targets. A thorough assessment of a compound's selectivity is crucial, and this guide outlines the necessary experimental approaches and data presentation formats to facilitate such a comparison.

Comparative Analysis of Off-Target Kinase Activity

To effectively evaluate the selectivity of a novel this compound derivative, its inhibitory activity against the intended target should be compared with its activity against a panel of representative kinases. The following table presents a hypothetical dataset for a compound, "Derivative X," designed as a prostaglandin F2α synthase (PGFS) inhibitor, against a selection of kinases known to be affected by quinoline-based molecules.

Table 1: Comparative Inhibitory Activity of Derivative X

TargetCompoundIC50 (nM)Fold Selectivity vs. PGFS
On-Target
Prostaglandin F2α Synthase (PGFS)Derivative X501
Comparator A251
Off-Target Kinases
EGFRDerivative X1,25025
Comparator A>10,000>400
PI3KαDerivative X3,50070
Comparator A8,000320
Akt1Derivative X8,000160
Comparator A>10,000>400
mTORDerivative X6,750135
Comparator A9,500380

Data is hypothetical and for illustrative purposes only. Comparator A represents an alternative selective PGFS inhibitor.

Cellular Off-Target Effects: Cytotoxicity Profiling

Off-target kinase inhibition can translate to unintended effects on cellular proliferation and viability. Comparing the cytotoxic effects of a lead compound in cancer cell lines (where off-target kinase inhibition might produce a desired anti-proliferative effect) versus non-cancerous cell lines can provide an initial assessment of its therapeutic window.

Table 2: Cytotoxicity Profile of Derivative X in Human Cell Lines

Cell LineCell TypeCompoundGI50 (µM)
MCF-7Breast CancerDerivative X5.2
Erlotinib9.9
SW480Colon CancerDerivative X8.9
ErlotinibN/A
MRC-5Normal Lung FibroblastDerivative X>50
ErlotinibN/A

GI50 (Growth Inhibition 50) is the concentration of compound that inhibits cell growth by 50%. Data for Derivative X is hypothetical. Erlotinib data is sourced from literature for comparative context where available.

Experimental Protocols

Rigorous and reproducible experimental design is the bedrock of a reliable off-target assessment. Below are detailed methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC50 values of a test compound against a panel of kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., EGFR, PI3Kα)

  • Kinase substrate and ATP

  • Test compound (e.g., Derivative X) dissolved in DMSO

  • Kinase buffer (specific to each enzyme)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Create a serial dilution series of the test compound in DMSO. Further dilute these stocks into the appropriate kinase buffer.

  • Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the test compound dilution and 2.5 µL of the enzyme/substrate mixture in kinase buffer.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of ATP solution to each well. Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and catalyzes a luciferase reaction, producing a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Human cell lines (e.g., MCF-7, SW480, MRC-5)

  • Complete cell culture medium (specific to each cell line)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette and incubator

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Visualizing Off-Target Pathways and Workflows

Understanding the broader context of off-target effects requires visualizing the signaling pathways they modulate and the workflows used to assess them.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation DerivativeX This compound Derivative X DerivativeX->RTK Inhibition DerivativeX->PI3K Inhibition DerivativeX->mTOR Inhibition

Caption: Potential off-target inhibition of the PI3K/Akt/mTOR pathway.

G cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Compound Synthesize & Purify This compound Derivative OnTarget On-Target Assay (e.g., PGFS) Compound->OnTarget OffTarget Off-Target Panel (e.g., Kinome Screen) Compound->OffTarget Cytotoxicity Cytotoxicity Profiling (Cancer vs. Normal Cells) Compound->Cytotoxicity SAR Determine IC50/GI50 & Selectivity Profile OnTarget->SAR OffTarget->SAR Cytotoxicity->SAR Pathway Target Engagement & Pathway Analysis SAR->Pathway Inform further studies

Caption: Workflow for assessing on- and off-target compound activity.

References

Comparative Efficacy of 6-Bromo-3-methylquinoline and its Analogs as Prostaglandin F2α Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted efficacy of 6-Bromo-3-methylquinoline and its analogs as inhibitors of prostaglandin F2α (PGF2α) synthase against established inhibitors of the prostaglandin synthesis pathway, Indomethacin and Bimatoprost. The data on this compound is based on a Quantitative Structure-Activity Relationship (QSAR) study, which predicts the biological activity of these compounds.

Introduction to Prostaglandin F2α Synthesis

Prostaglandin F2α (PGF2α) is a bioactive lipid mediator involved in various physiological and pathological processes, including inflammation, smooth muscle contraction, and labor.[1] Its synthesis is a key step in the arachidonic acid cascade. The enzyme prostaglandin F synthase (PGFS) catalyzes the conversion of prostaglandin H2 (PGH2) to PGF2α.[2] Inhibition of PGFS is a therapeutic target for various conditions, including preterm labor.

Overview of Compared Inhibitors

  • This compound and Analogs: A recent study employed a Quantitative Structure-Activity Relationship (QSAR) model to predict the inhibitory activity of 77 analogues of this compound against PGF2α.[1] This computational approach suggests that these compounds are promising candidates for PGF2α inhibition, warranting further experimental validation.[1]

  • Indomethacin: A well-known non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][4] By inhibiting COX, indomethacin blocks the production of prostaglandin H2, the precursor for PGF2α, thereby indirectly inhibiting PGF2α synthesis.[3][4]

  • Bimatoprost: A synthetic prostamide analog used to reduce intraocular pressure.[5] While its exact mechanism is still under investigation, it is known to interact with the prostaglandin F receptor and has been shown to be a potent inhibitor of prostaglandin F synthase.[5][6][7]

Data Presentation: Comparative Efficacy

The following table summarizes the available efficacy data for the compared compounds. It is crucial to note that the data for this compound analogs are based on in silico predictions and have not been experimentally verified.

Compound/AnalogTargetEfficacy MetricValueData Source
This compound Analogs Prostaglandin F2α SynthasePredicted pIC50High (model R² = 0.8943)QSAR Study[1]
Indomethacin Cyclooxygenase (COX-1 & COX-2)IC50Varies by assay and isoformPublished Literature[3][4]
Bimatoprost Prostaglandin F Synthase-Potent InhibitorPublished Literature[2][6][7]

Note: A higher pIC50 value corresponds to a lower IC50 value and thus higher inhibitory potency. Direct comparison of predicted pIC50 with experimentally determined IC50 values is not feasible. The efficacy of Indomethacin is not specific to PGF2α synthase but rather to the upstream COX enzymes. The potency of Bimatoprost as a PGF synthase inhibitor is noted, but specific IC50 values are not consistently reported across the literature.

Experimental Protocols

1. Prostaglandin F2α Synthase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the inhibitory activity of a compound against PGF2α synthase.

  • Materials:

    • Purified recombinant prostaglandin F synthase

    • Prostaglandin H2 (PGH2) substrate

    • Test compound (e.g., this compound) and known inhibitors (e.g., Bimatoprost)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Cofactors (e.g., NADPH)

    • Reaction termination solution (e.g., a solution containing a stable isotope-labeled internal standard)

    • LC-MS/MS system for quantification of PGF2α

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, purified PGF synthase, and cofactors.

    • Add the test compound or known inhibitor at various concentrations. A vehicle control (without inhibitor) should also be prepared.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate, PGH2.

    • Allow the reaction to proceed for a defined period.

    • Terminate the reaction by adding the termination solution.

    • Quantify the amount of PGF2α produced using LC-MS/MS.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

2. Cyclooxygenase (COX) Inhibition Assay (for compounds like Indomethacin)

This assay measures the inhibition of the upstream enzymes in the prostaglandin synthesis pathway.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (e.g., Indomethacin)

    • Assay buffer

    • Detection system to measure prostaglandin production (e.g., ELISA or LC-MS/MS)

  • Procedure:

    • Similar to the PGFS inhibition assay, a reaction mixture is prepared with the COX enzyme and buffer.

    • The test compound is added at various concentrations.

    • The reaction is initiated by adding arachidonic acid.

    • After a set incubation time, the reaction is stopped.

    • The amount of a specific prostaglandin (often PGE2) is measured to determine COX activity.

    • IC50 values are calculated based on the dose-dependent inhibition of prostaglandin production.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) PGFS PGF Synthase (PGFS) PGH2->PGFS PGF2a Prostaglandin F2α (PGF2α) COX1_2->PGH2 PGFS->PGF2a Indomethacin Indomethacin Indomethacin->COX1_2 Inhibits 6_Bromo_3_methylquinoline This compound (Predicted) 6_Bromo_3_methylquinoline->PGFS Inhibits (Predicted) Bimatoprost Bimatoprost Bimatoprost->PGFS Inhibits G cluster_workflow Experimental Workflow: PGFS Inhibition Assay Prepare_Mixture 1. Prepare Reaction Mixture (Buffer, PGFS, Cofactors) Add_Inhibitor 2. Add Test Compound / Inhibitor (Varying Concentrations) Prepare_Mixture->Add_Inhibitor Pre_incubate 3. Pre-incubate at 37°C Add_Inhibitor->Pre_incubate Initiate_Reaction 4. Initiate with PGH2 Substrate Pre_incubate->Initiate_Reaction Incubate 5. Incubate for a Defined Time Initiate_Reaction->Incubate Terminate_Reaction 6. Terminate Reaction Incubate->Terminate_Reaction Quantify_PGF2a 7. Quantify PGF2α (LC-MS/MS) Terminate_Reaction->Quantify_PGF2a Calculate_Inhibition 8. Calculate % Inhibition Quantify_PGF2a->Calculate_Inhibition Determine_IC50 9. Determine IC50 Calculate_Inhibition->Determine_IC50

References

Validating the Mechanism of Action of 6-Bromo-3-methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 6-bromo-3-methylquinolines have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive comparison of the validated and putative mechanisms of action of 6-bromo-3-methylquinoline derivatives against established alternatives, supported by available experimental data and detailed protocols to aid in the design and execution of further validation studies.

Unraveling the Therapeutic Potential: Key Mechanisms of Action

Research into this compound derivatives has primarily focused on their potential in oncology and neurodegenerative diseases. The core mechanisms of action identified in the literature include the induction of apoptosis in cancer cells, inhibition of prostaglandin F2α synthase, acetylcholinesterase (AChE) inhibition, and epidermal growth factor receptor (EGFR) kinase inhibition.

Comparative Performance Analysis

To objectively assess the potential of this compound derivatives, their performance must be benchmarked against standard therapeutic agents. The following tables summarize the available quantitative data for these derivatives and their established counterparts. It is important to note that direct head-to-head comparative studies for this compound derivatives are limited, and some of the data presented is for structurally related quinoline and quinazoline compounds, providing a valuable, albeit indirect, point of comparison.

Table 1: Anticancer Activity of 6-Bromo-Quinazoline Derivatives and Standard Chemotherapeutic Agents

Compound/DrugCell LineIC50 (µM)Citation
6-Bromo-quinazoline derivative (8a) MCF-7 (Breast Cancer)15.85 ± 3.32[1][2]
SW480 (Colon Cancer)17.85 ± 0.92[1][2]
Doxorubicin MCF-7 (Breast Cancer)Not explicitly stated, used as a positive control[1][2]
Erlotinib MCF-7 (Breast Cancer)> 100[1][2]
5-Fluorouracil HT29 (Colon Cancer)A 6-bromo-5-nitroquinoline derivative showed lower cytotoxic activity than 5-FU.[3]

Table 2: Prostaglandin F2α Synthase Inhibition

Compound/DrugTargetActivityCitation
This compound analogues Prostaglandin F2α synthaseIdentified as promising inhibitors through QSAR studies.[4]
Indomethacin (NSAID) Prostaglandin Synthase (COX-1/COX-2)Potent inhibitor, used as a standard in inhibition assays.[5]

Note: Specific IC50 values for this compound derivatives as prostaglandin F2α synthase inhibitors are not yet available in the public domain. The development of these compounds as inhibitors is supported by computational studies.

Table 3: Acetylcholinesterase (AChE) Inhibition

Compound/DrugTargetIC50Citation
Various quinoline derivatives AcetylcholinesteraseVaried, with some compounds showing nanomolar to low micromolar inhibition.[6]
Donepezil AcetylcholinesterasePotent inhibitor, widely used in the treatment of Alzheimer's disease.[7]
Rivastigmine AcetylcholinesterasePotent inhibitor, used in the treatment of Alzheimer's disease.[8]
Galantamine AcetylcholinesterasePotent inhibitor, used in the treatment of Alzheimer's disease.[7]

Note: While quinoline derivatives are known AChE inhibitors, specific IC50 values for this compound derivatives were not found in the reviewed literature. The data for "various quinoline derivatives" serves as a benchmark for the potential of this compound class.

Table 4: EGFR Kinase Inhibition

Compound/DrugTargetIC50 (nM)Citation
6-Bromo-quinazoline derivative (21) EGFRwt46.1[9]
Erlotinib EGFRwt11.65[9]
Gefitinib EGFRwt10.41[9]

Note: The data is for a 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline, a structurally related compound, highlighting the potential of the 6-bromo-quinoline scaffold as a source of EGFR inhibitors.

Experimental Protocols for Mechanism Validation

To facilitate further research and validation of the mechanisms of action of this compound derivatives, detailed protocols for key experiments are provided below.

Apoptosis Induction Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is fundamental to confirming the pro-apoptotic activity of anticancer compounds.

Principle: Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 or HT-29) in 6-well plates and culture to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control for a predetermined time (e.g., 24, 48 hours). Include a positive control such as Doxorubicin.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Prostaglandin F2α Synthase Inhibition Assay

This enzyme-linked immunosorbent assay (ELISA) can be used to quantify the inhibition of prostaglandin synthesis.

Principle: The assay measures the amount of Prostaglandin F2α (PGF2α) produced by its synthase. The inhibitory effect of a compound is determined by quantifying the reduction in PGF2α levels in the presence of the compound.

Protocol:

  • Enzyme Reaction: In a reaction buffer, combine prostaglandin F2α synthase, the substrate (e.g., arachidonic acid), and co-factors.

  • Inhibitor Addition: Add various concentrations of the this compound derivative or a known NSAID inhibitor (e.g., Indomethacin) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the enzymatic conversion.

  • Reaction Termination: Stop the reaction, for example, by adding a stop solution or by heat inactivation.

  • PGF2α Quantification (ELISA):

    • Coat a microplate with a PGF2α capture antibody.

    • Add the reaction samples and PGF2α standards to the wells.

    • Add a PGF2α-HRP conjugate. A competitive binding reaction will occur between the PGF2α in the sample and the HRP-conjugated PGF2α for the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of PGF2α in the sample.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, and the this compound derivative at various concentrations. Include a positive control (e.g., Donepezil) and a negative control (no inhibitor).

  • Enzyme Addition: Add the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCh solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

EGFR Kinase Assay

This assay measures the inhibition of EGFR's kinase activity, which is crucial for its role in cell signaling.

Principle: The assay quantifies the phosphorylation of a specific substrate by the EGFR kinase domain. Inhibition is measured as a decrease in substrate phosphorylation. Various formats exist, including radioactivity-based assays (³²P-ATP) and luminescence-based assays (e.g., ADP-Glo™).

Protocol (Luminescence-based):

  • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound.

  • Kinase Reaction: In a 96-well plate, combine the EGFR kinase, substrate, and the this compound derivative at various concentrations. Include a known EGFR inhibitor like Erlotinib as a positive control.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Pathways and Processes

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Signaling Proteins (e.g., Grb2, Sos) Signaling Proteins (e.g., Grb2, Sos) Dimerization & Autophosphorylation->Signaling Proteins (e.g., Grb2, Sos) RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Signaling Proteins (e.g., Grb2, Sos)->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Signaling Proteins (e.g., Grb2, Sos)->PI3K-AKT-mTOR Pathway Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis RAS-RAF-MEK-ERK Pathway->Cell Proliferation, Survival, Angiogenesis PI3K-AKT-mTOR Pathway->Cell Proliferation, Survival, Angiogenesis This compound Derivative This compound Derivative This compound Derivative->Dimerization & Autophosphorylation Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Apoptosis_Pathway This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptotic Body Formation Apoptotic Body Formation Caspase Activation->Apoptotic Body Formation Cell Death Cell Death Apoptotic Body Formation->Cell Death

Caption: Simplified intrinsic apoptosis pathway induced by this compound derivatives.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Mechanism Validation Compound Synthesis & Characterization Compound Synthesis & Characterization Enzyme Inhibition Assays\n(AChE, PGF2α Synthase, EGFR) Enzyme Inhibition Assays (AChE, PGF2α Synthase, EGFR) Compound Synthesis & Characterization->Enzyme Inhibition Assays\n(AChE, PGF2α Synthase, EGFR) Cell-based Assays\n(Cytotoxicity, Apoptosis) Cell-based Assays (Cytotoxicity, Apoptosis) Compound Synthesis & Characterization->Cell-based Assays\n(Cytotoxicity, Apoptosis) IC50 Determination IC50 Determination Enzyme Inhibition Assays\n(AChE, PGF2α Synthase, EGFR)->IC50 Determination Cell-based Assays\n(Cytotoxicity, Apoptosis)->IC50 Determination Kinetic Analysis Kinetic Analysis IC50 Determination->Kinetic Analysis Statistical Analysis Statistical Analysis Kinetic Analysis->Statistical Analysis Western Blotting Western Blotting Statistical Analysis->Western Blotting Molecular Docking Molecular Docking Western Blotting->Molecular Docking In Vivo Studies In Vivo Studies Molecular Docking->In Vivo Studies

Caption: General experimental workflow for validating the mechanism of action.

Conclusion

This compound derivatives represent a versatile scaffold with significant therapeutic potential, particularly in the fields of oncology and neurodegeneration. While the available data, primarily from structurally related compounds, is promising, further direct comparative studies are essential to fully elucidate their efficacy and mechanism of action relative to existing therapies. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers to design and execute studies that will rigorously validate the therapeutic promise of this intriguing class of molecules. The provided diagrams offer a visual framework for understanding the complex biological pathways and experimental processes involved in this critical area of drug discovery.

References

In Vitro and In Vivo Correlation of 6-Bromo-3-methylquinoline Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of quinoline derivatives, with a focus on establishing a potential correlation between in vitro and in vivo efficacy. While direct in vitro-in vivo correlation (IVIVC) data for 6-Bromo-3-methylquinoline is not extensively available in the public domain, this document synthesizes existing data on structurally related quinoline compounds to offer insights into its potential therapeutic applications and to provide a framework for future research.

Comparative Biological Activity of Quinoline Derivatives

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of various substituents, such as a bromine atom and a methyl group, can significantly modulate the pharmacological profile of the quinoline scaffold.[4][5]

The following table summarizes the in vitro and, where available, in vivo activities of selected quinoline derivatives to provide a basis for comparison with this compound.

Compound/DerivativeIn Vitro AssayCell Line/OrganismIn Vitro Metric (IC50/MIC in µM)In Vivo ModelIn Vivo Efficacy
6-Bromo-5-nitroquinoline AntiproliferativeC6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human adenocarcinoma)Potent activity, in some cases greater than 5-fluorouracil[2]Not SpecifiedPotential for cancer cell death via apoptosis[2]
6-Bromoquinazoline derivatives Cytotoxicity (MTT)MCF-7 (breast cancer), SW480 (colon cancer)0.53 - 46.6[6]Not SpecifiedCompound 5b showed stronger activity than cisplatin[6]
FBA-TPQ (a quinoline derivative) Growth InhibitionMCF-7 (breast cancer)< 1Mouse MCF-7 XenograftUp to 71.6% tumor growth inhibition[1]
91b1 (a quinoline derivative) MTS CytotoxicityA549 (lung cancer)Not SpecifiedNude Mice XenograftSignificant tumor size reduction[1]
PQQ16P and PQK4F (quinoline derivatives) NorA Efflux Pump InhibitionResistant Staphylococcus aureus strainsEnhanced efficacy of ciprofloxacin[7]Mouse infection modelIn vivo synergism with ciprofloxacin[7]
9-bromo-indolizinoquinoline-5,12-dione Antibacterial (MIC)Staphylococcus aureus, Enterococcus faecalis0.031 - 0.125Not SpecifiedNot Specified
Various quinoline derivatives AnticancerMultiple cancer cell linesVaried, with some in the nanomolar range[8][9]NCI-H460 xenograft (for an Ir(III) complex)Superior inhibitory effect than cisplatin[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of quinoline derivatives.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, SW480, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., this compound and comparators) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6][10]

In Vitro Antimicrobial Assay (Broth Microdilution for MIC Determination)
  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[11]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dosing regimen.[1]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is a key parameter.[1]

  • Toxicity Assessment: The general health and body weight of the mice are monitored to assess the toxicity of the compound.

Visualizing Pathways and Processes

Diagrams are provided below to illustrate key concepts and workflows relevant to the evaluation of this compound.

IVIVC_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_correlation IVIVC Modeling in_vitro_dissolution Dissolution Testing correlation_model Mathematical Model in_vitro_dissolution->correlation_model Input in_vitro_activity Biological Assays (e.g., MTT, MIC) in_vitro_activity->correlation_model Input pharmacokinetics Pharmacokinetics (PK) pharmacokinetics->correlation_model Input pharmacodynamics Pharmacodynamics (PD) pharmacodynamics->correlation_model Input drug_development Informed Drug Development correlation_model->drug_development Predictive Tool

Caption: A general workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Anticancer_MoA cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Resulting Cellular Effects quinoline Quinoline Derivative (e.g., this compound) tubulin Tubulin Polymerization quinoline->tubulin Inhibition topoisomerase Topoisomerase quinoline->topoisomerase Inhibition egfr_tk EGFR Tyrosine Kinase quinoline->egfr_tk Inhibition other_kinases Other Kinases quinoline->other_kinases Inhibition cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest apoptosis Apoptosis topoisomerase->apoptosis egfr_tk->cell_cycle_arrest egfr_tk->apoptosis other_kinases->cell_cycle_arrest other_kinases->apoptosis angiogenesis Inhibition of Angiogenesis other_kinases->angiogenesis tumor_growth_inhibition Tumor Growth Inhibition cell_cycle_arrest->tumor_growth_inhibition apoptosis->tumor_growth_inhibition angiogenesis->tumor_growth_inhibition

Caption: Hypothesized signaling pathways for the anticancer activity of quinoline derivatives.

Logical_Comparison cluster_comparators Comparative Compounds target_compound This compound in_vitro_data In Vitro Activity (IC50, MIC) target_compound->in_vitro_data Evaluated for comparator1 Other Bromo-Quinolines comparator1->in_vitro_data Compared with comparator2 Other Methyl-Quinolines comparator2->in_vitro_data Compared with comparator3 Clinically Used Agents (e.g., 5-FU, Cisplatin) comparator3->in_vitro_data Compared with in_vivo_prediction Prediction of In Vivo Efficacy in_vitro_data->in_vivo_prediction Forms basis for in_vivo_studies In Vivo Studies (e.g., Xenograft Models) in_vivo_prediction->in_vivo_studies Requires validation by

Caption: A logical diagram illustrating the comparative evaluation process.

References

Benchmarking 6-Bromo-3-methylquinoline and its Analogs Against Standard Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a promising class of compounds in the landscape of anticancer drug discovery, exhibiting a wide range of biological activities. Among these, 6-Bromo-3-methylquinoline and its structural analogs are of particular interest due to the often-enhanced cytotoxic effects associated with the bromo-substituent on the quinoline core. This guide provides a comparative analysis of the in vitro cytotoxic performance of brominated quinoline and quinazoline derivatives against standard chemotherapeutic agents. Due to the limited availability of direct head-to-head studies for this compound, this guide utilizes data from structurally related compounds to provide a valuable benchmark for researchers. The information presented herein, supported by detailed experimental protocols and pathway visualizations, aims to facilitate further investigation and development of this promising class of molecules.

Comparative Cytotoxicity Analysis

The following tables summarize the half-maximal inhibitory concentration (IC50) values of a representative brominated quinazoline derivative and several standard chemotherapeutic agents against various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent compound.

Table 1: In Vitro Cytotoxicity of a Representative Brominated Quinazoline Derivative

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Brominated QuinazolineCompound 8a¹MCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92DoxorubicinNot Specified
MRC-5 (Normal)84.20 ± 1.72

¹Compound 8a is a 6-bromo-2-thio-3-phenylquinazoline-4(3H)-one derivative.[1][2]

Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutic Agents

Chemotherapeutic AgentCancer Cell LineIC50
DoxorubicinMCF-7 (Breast)0.68 ± 0.04 µg/ml[3]
MCF-7 (Breast)8306 nM[4][5]
MCF-7/ADR (Resistant)13.2 ± 0.2 µg/mL[6]
MCF-7 (Sensitive)400 nM
MCF-7/DOX (Resistant)700 nM
CisplatinA549 (Lung)16.48 µmol/L[7]
A549 (Monolayer)9.73 µM[8]
A549 (MCS)20.71 µM[8]
A5499 ± 1.6 µM[9]
A54917.8 µM[10]
PaclitaxelHeLa (Cervical)2.5 - 7.5 nM (24h)[11]
HeLa (Cervical)5 - 10 nM (24h)[12]
HeLa (Cervical)IC90: 69 pM - 10,337 pM (over 4 months)
HeLa (Cervical)112.53 µg/ml[13]

Experimental Protocols

The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability and determine the IC50 values of cytotoxic compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of the cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound analog) and standard chemotherapeutic agents

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and standard drugs in the appropriate culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentrations on a logarithmic scale.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Visualizing Molecular Mechanisms

The anticancer activity of quinoline derivatives is often attributed to their ability to induce programmed cell death, or apoptosis. The following diagrams illustrate a potential signaling pathway for apoptosis induction and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation apoptosis_pathway cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade quinoline Brominated Quinoline Derivative ros ↑ Reactive Oxygen Species (ROS) quinoline->ros caspase3 Caspase-3 Activation ros->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

References

A Comparative Guide to the Structural Validation of Synthesized 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural validation of synthesized 6-Bromo-3-methylquinoline. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comparative analysis using predicted data for this compound alongside established experimental data for structurally related, commercially available alternatives: 6-Bromoquinoline and 3-Methylquinoline. This approach allows for a robust understanding of the expected spectroscopic characteristics of the target compound.

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected and experimental data for the structural validation of this compound and its comparators.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted) ~2.5Singlet-CH₃
~7.5-8.5MultipletAromatic-H
6-Bromoquinoline (Experimental) 7.38dd, J=8.8, 2.2 HzH-3
7.95d, J=8.8 HzH-5
8.09d, J=8.2 HzH-8
8.28d, J=2.2 HzH-7
8.89dd, J=4.2, 1.6 HzH-2
8.92d, J=8.2 HzH-4
3-Methylquinoline (Experimental) 2.52s-CH₃
7.49t, J=7.6 HzH-6
7.64t, J=7.6 HzH-7
7.72d, J=8.2 HzH-5
8.03d, J=8.2 HzH-8
8.04sH-4
8.79sH-2

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~19 (-CH₃), ~120-150 (Aromatic & Quinoline C)
6-Bromoquinoline (Experimental) 121.7, 128.8, 129.3, 130.8, 133.2, 135.9, 136.1, 147.9, 151.0
3-Methylquinoline (Experimental) 18.6, 126.6, 127.4, 128.0, 128.9, 129.1, 133.5, 138.0, 146.5, 152.1

Table 3: IR Spectroscopy Data (Predicted vs. Experimental)

CompoundWavenumber (cm⁻¹)Interpretation
This compound (Predicted) ~3050-3100Aromatic C-H Stretch
~2850-2960Methyl C-H Stretch
~1600, ~1480C=C & C=N Ring Stretch
~550-650C-Br Stretch
6-Bromoquinoline (Experimental) 3060, 1595, 1488, 825, 620Aromatic C-H, C=N, C=C, C-H bend, C-Br
3-Methylquinoline (Experimental) 3050, 2920, 1600, 1500, 790Aromatic C-H, Methyl C-H, C=N, C=C, C-H bend

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compoundm/z ValueInterpretation
This compound (Predicted) 221.99 / 223.99[M+H]⁺ isotopic pattern for Br
6-Bromoquinoline (Experimental) 207 / 209M⁺ isotopic pattern for Br
3-Methylquinoline (Experimental) 143M⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound (General Procedure)

A common route to synthesize this compound is through the Skraup synthesis.

  • Reactant Preparation : 4-Bromoaniline is mixed with glycerol.

  • Reaction Initiation : Concentrated sulfuric acid is carefully added to the mixture, which acts as a dehydrating agent and catalyst.

  • Oxidizing Agent : An oxidizing agent, such as nitrobenzene or arsenic acid, is introduced.

  • Heating : The mixture is heated, initiating the cyclization reaction.

  • Work-up : After the reaction is complete, the mixture is cooled and poured into water. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification : The crude this compound is purified by recrystallization or column chromatography.

Structural Validation Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : 5-10 mg of the synthesized compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition : A proton NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (0-220 ppm) and a significantly larger number of scans are typically required.

2. Infrared (IR) Spectroscopy

  • Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition : The spectrum is recorded over a range of 4000-400 cm⁻¹. The background spectrum of the clean crystal is subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction : The sample is introduced into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Electron Ionization (EI) is a common method for such compounds.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The presence of bromine is confirmed by the characteristic M+ and M+2 isotopic pattern with a ~1:1 ratio.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and validation process.

cluster_synthesis Synthesis Reactants 4-Bromoaniline + Glycerol Reaction Skraup Reaction (H₂SO₄, Oxidizing Agent) Reactants->Reaction Purification Work-up & Purification Reaction->Purification Product This compound Purification->Product cluster_validation Structural Validation Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

The Halogen Effect: A Comparative Analysis of Halogenated Quinolines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, with their central role in cellular signaling, represent a critical class of drug targets. Among the myriad of scaffolds explored, the quinoline core has emerged as a privileged structure, forming the backbone of numerous approved and investigational kinase inhibitors. This guide delves into a specific, yet crucial, aspect of quinoline-based inhibitor design: the impact of halogenation. By objectively comparing the performance of halogenated quinolines and providing the underlying experimental data and protocols, we aim to equip you with the insights needed to navigate this complex chemical space.

The Rationale for Halogenation in Kinase Inhibitor Design

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a drug candidate is a common strategy in medicinal chemistry, and for good reason. Halogens can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. In the context of kinase inhibition, the role of halogens extends to the formation of specific, non-covalent interactions known as halogen bonds. These interactions, where a halogen atom acts as an electrophilic donor to a nucleophilic partner (such as a carbonyl oxygen or a nitrogen atom in the protein backbone), can significantly enhance binding affinity and selectivity.

This guide will focus on a comparative study of halogenated quinolines targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. We will explore how varying the halogen substituent on the quinoline scaffold impacts its inhibitory potency.

Comparative Inhibitory Activity of Halogenated 4-Anilinoquinazolines against EGFR

To illustrate the profound impact of halogen substitution, we will examine a series of 4-anilinoquinazoline derivatives where the halogen atom is varied at the 3'-position of the aniline ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against EGFR. Lower IC50 values indicate higher potency.

CompoundHalogen at C3' of Anilino RingEGFR IC50 (nM)
1 Hydrogen (H)29
2 Fluorine (F)3.8
3 Chlorine (Cl)0.31
4 Bromine (Br) 0.025
5 Iodine (I)0.89

Data sourced from a study on 4-anilinoquinazoline derivatives[1].

As the data clearly indicates, the introduction of a halogen at the C3' position leads to a significant increase in inhibitory potency compared to the unsubstituted analog (Compound 1). The potency generally increases with the size and polarizability of the halogen, with the bromine-substituted compound (Compound 4) exhibiting the highest potency. This trend suggests that the halogen atom is likely involved in a favorable interaction within the ATP-binding pocket of EGFR, potentially forming a halogen bond with a key residue. The slight decrease in potency with the larger iodine substituent (Compound 5) may be due to steric hindrance or other subtle electronic effects.

Key Experimental Protocols for Evaluating Kinase Inhibitors

To ensure the scientific rigor of such comparative studies, robust and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used to characterize kinase inhibitors: a biochemical assay to determine enzymatic inhibition (ADP-Glo™ Kinase Assay) and a cell-based assay to assess the effect on cell viability (MTT Assay).

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor is indicative of its potency.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of a solution containing the kinase and the substrate in the appropriate kinase buffer.

    • Add serial dilutions of the halogenated quinoline compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific kinase. The total reaction volume is typically 10-25 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 10 µL) to each well.

    • Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[2][3][4]

  • ADP to ATP Conversion and Signal Detection:

    • Add a volume of Kinase Detection Reagent twice the initial kinase reaction volume (e.g., 20 µL) to each well.[3]

    • Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[3][4]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line overexpressing EGFR) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated quinoline compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[7]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Context: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, we have generated diagrams using Graphviz.

EGFR Signaling Pathway

The following diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a primary target for many quinoline-based inhibitors. Dysregulation of this pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Halogenated Quinoline Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway targeted by halogenated quinoline inhibitors.

Experimental Workflow for Kinase Inhibitor IC50 Determination

This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor using a biochemical assay.

IC50_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis A1 Prepare serial dilutions of halogenated quinoline B1 Incubate kinase, substrate, and inhibitor A1->B1 A2 Prepare kinase, substrate, and ATP solutions A2->B1 B2 Initiate reaction with ATP B1->B2 B3 Stop reaction and measure kinase activity (e.g., ADP-Glo) B2->B3 C1 Normalize data to controls B3->C1 C2 Plot % inhibition vs. log[inhibitor] C1->C2 C3 Determine IC50 value via non-linear regression C2->C3

Caption: General workflow for determining the IC50 of a kinase inhibitor.

Conclusion

The strategic incorporation of halogens into the quinoline scaffold is a powerful tool for enhancing kinase inhibitory potency. As demonstrated with the 4-anilinoquinazoline series targeting EGFR, halogen substitution can lead to orders of magnitude improvement in activity, with bromine often representing a "sweet spot." This guide has provided a framework for understanding and evaluating the "halogen effect," complete with detailed experimental protocols to ensure the generation of reliable and comparable data. By leveraging these insights and methodologies, researchers can more effectively design and optimize the next generation of potent and selective halogenated quinoline kinase inhibitors.

References

Confirming Cellular Target Engagement of 6-Bromo-3-methylquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a novel compound engages its intended target within the complex environment of a living cell is a critical step in the discovery pipeline. This guide provides a comparative overview of key experimental methods for verifying the cellular target engagement of 6-Bromo-3-methylquinoline derivatives, a class of compounds with potential therapeutic applications, including as kinase inhibitors. We present objective comparisons of leading techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for your research needs.

Comparison of Target Engagement Methodologies

The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of three widely used methods: Cellular Thermal Shift Assay (CETSA), NanoBPEG™ (Bioluminescence Resonance Energy Transfer) Assay, and Chemoproteomics-based Pull-down Assays.

Method Principle Typical Readout Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF).Label-free; applicable to native proteins in intact cells or tissues; provides direct evidence of physical binding.Requires a specific antibody for Western blot detection; lower throughput for traditional formats; may not be suitable for all proteins.
NanoBRET™ Target Engagement Assay Competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by the test compound.IC50 value (intracellular potency).High-throughput; quantitative measurement of compound affinity in live cells; applicable to a wide range of protein classes.Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable tracer.
Chemoproteomics (Pull-down) A modified version of the compound (probe) is used to capture its binding partners, which are then identified by mass spectrometry.List of interacting proteins and relative abundance.Unbiased, proteome-wide target identification; can uncover off-targets; provides insights into the compound's polypharmacology.Requires chemical synthesis of a probe; potential for steric hindrance by the tag to affect binding; may identify indirect binders.

Quantitative Data Summary for Kinase Inhibitors

To illustrate the type of data generated by these assays, the following table summarizes representative results for well-characterized kinase inhibitors with quinoline or similar scaffolds. These values serve as a benchmark for what might be expected when evaluating a novel this compound derivative.

Compound Target Kinase Assay Type Cell Line Quantitative Value Reference
DasatinibBRAFCETSAK-562Significant thermal stabilization[1][2]
DasatinibSRCCETSAK-562Moderate thermal destabilization[1][2]
4-anilinoquinoline analogPKN3NanoBRET™HEK293IC50 = 1.3 µM[3][4]
BosutinibSRC family kinasesCell-free kinase assay-IC50 < 10 nM[5]
Bosutinibc-AblCell proliferation assayIMR-32IC50 = 0.64 µM[6]
Quinoline derivative (Cpd 16)GAKNanoBRET™HEK29317-fold selectivity over PKN3[3]
Quinazoline derivative (7a)FabFChemoproteomics (ABPP)Xanthomonas oryzaeIdentification of FabF as a primary target[7]

Signaling Pathways and Experimental Workflows

Visualizing the interplay between a drug, its target, and the subsequent cellular response is crucial for understanding its mechanism of action. Similarly, a clear experimental workflow ensures reproducibility and accurate data interpretation.

G Hypothetical Signaling Pathway for a Kinase Target cluster_membrane Cell Membrane Receptor Receptor Target_Kinase Target_Kinase Receptor->Target_Kinase Activates Growth_Factor Growth_Factor Growth_Factor->Receptor Binds 6_Bromo_3_methylquinoline 6_Bromo_3_methylquinoline 6_Bromo_3_methylquinoline->Target_Kinase Inhibits Downstream_Effector_1 Downstream_Effector_1 Target_Kinase->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Activates Transcription_Factor Transcription_Factor Downstream_Effector_2->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Drives

Caption: A diagram of a generic kinase signaling pathway inhibited by a this compound derivative.

G Experimental Workflow for Target Engagement Confirmation Start Start Cell_Culture Culture cells expressing the target protein Start->Cell_Culture Compound_Treatment Treat cells with This compound derivative Cell_Culture->Compound_Treatment Assay_Choice Select Assay Compound_Treatment->Assay_Choice CETSA Cellular Thermal Shift Assay (CETSA) Assay_Choice->CETSA Thermal Stability NanoBRET NanoBRET™ Assay Assay_Choice->NanoBRET Competitive Binding Chemoproteomics Chemoproteomics Pull-down Assay_Choice->Chemoproteomics Target Identification CETSA_Analysis Western Blot or MS to detect soluble protein CETSA->CETSA_Analysis NanoBRET_Analysis Measure BRET signal NanoBRET->NanoBRET_Analysis Chemoproteomics_Analysis MS to identify bound proteins Chemoproteomics->Chemoproteomics_Analysis Data_Interpretation Interpret Data: ΔTm, IC50, or Target List CETSA_Analysis->Data_Interpretation NanoBRET_Analysis->Data_Interpretation Chemoproteomics_Analysis->Data_Interpretation Conclusion Conclusion Data_Interpretation->Conclusion

Caption: A workflow diagram outlining the process of confirming target engagement using different methods.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a Western blot-based readout.

Materials:

  • Cell line expressing the target of interest

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the this compound derivative or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include an unheated control at 37°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Preparation: Transfer the supernatant (soluble protein fraction) to a new tube. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the protein concentration for all samples and analyze by SDS-PAGE followed by Western blotting using a primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the 37°C control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Protocol 2: NanoBRET™ Target Engagement Intracellular Assay

This protocol is a generalized version based on Promega's NanoBRET™ technology.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for the target protein fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target class

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • This compound derivative stock solution (in DMSO)

  • White, non-binding surface 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET signals (450 nm and 610 nm)

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion vector according to the transfection reagent manufacturer's protocol. Culture for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cell suspension into the wells of the white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound derivative in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM® at the recommended concentration.

    • Add the test compound dilutions to the wells, followed by the tracer. Include vehicle controls (DMSO).

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor. Add this solution to all wells.

  • Signal Measurement: Read the plate within 20 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Protocol 3: Chemoproteomics Pull-down Assay for Target Identification

This protocol describes a general workflow for an affinity-based pull-down using a derivatized probe.

Materials:

  • This compound derivative modified with a reactive handle (e.g., alkyne) and a control compound without the handle.

  • Cell line of interest.

  • Cell lysis buffer (non-denaturing).

  • Azide-biotin tag and reagents for click chemistry (e.g., copper(I) catalyst, TCEP, TBTA).

  • Streptavidin-coated magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • Reagents and equipment for SDS-PAGE and in-gel tryptic digestion.

  • LC-MS/MS instrument for protein identification.

Procedure:

  • Cell Treatment: Treat cells with the alkyne-modified this compound probe or a vehicle control. For competitive profiling, pre-incubate cells with an excess of the unmodified parent compound before adding the probe.

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing buffer containing protease inhibitors.

  • Click Chemistry: To the cell lysate, add the azide-biotin tag, TCEP, TBTA, and copper(I) sulfate. Incubate to allow the cycloaddition reaction to attach biotin to the probe-labeled proteins.

  • Affinity Enrichment: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein complexes.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest or the entire gel lane.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite to search the MS/MS data against a protein database to identify the proteins. Compare the proteins identified in the probe-treated sample versus the control samples to determine specific binding partners of the this compound derivative.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-3-methylquinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromo-3-methylquinoline, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Identification and Risk Assessment

Before handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data is limited, related compounds exhibit characteristics that necessitate caution.

Key Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

A thorough risk assessment should be conducted before commencing any work that will generate this compound waste. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Personal Protective Equipment (PPE)

When handling this compound, especially during waste consolidation and disposal preparation, the following PPE is mandatory:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.
Waste Segregation and Collection

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled waste container for this compound waste. The container must be compatible with the chemical.

  • Labeling: The waste container label should include:

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Harmful," "Irritant")

    • The date of waste accumulation start

    • The laboratory or department of origin

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Contain: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust formation. For liquid spills, use an inert absorbent material.

  • Clean: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Procedure

The final disposal of this compound must be conducted through a licensed and approved waste disposal facility.[1][2] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[3]

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect all this compound waste in the designated, labeled container within the laboratory.

  • Container Sealing: Once the container is full or ready for disposal, securely seal the lid.

  • EHS Notification: Contact your institution's EHS department to arrange for a waste pickup. Provide them with a complete inventory of the waste container's contents.

  • Temporary Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area until it is collected.

  • Handover: Transfer the waste to authorized EHS personnel or a licensed chemical waste contractor for final disposal.

The primary recommended disposal method for this compound is controlled incineration at a licensed chemical destruction plant.[3]

Visualizing the Disposal Workflow

To further clarify the procedural flow from waste generation to final disposal, the following diagram outlines the key decision and action points for laboratory personnel.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into Labeled Container ppe->segregate spill Spill Occurs? segregate->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes store Store Sealed Container in Designated Waste Area spill->store No spill_protocol->segregate contact_ehs Contact EHS for Pickup store->contact_ehs handover Handover to Authorized Waste Contractor contact_ehs->handover end_proc Disposal via Controlled Incineration handover->end_proc

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-3-methylquinoline

This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound (CAS No. 97041-63-9). Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification

This compound is a chemical compound that presents several health risks. According to safety data sheets, it is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H318: Causes serious eye damage.[1][3]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The signal word for this chemical is "Danger" .[1][3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure. All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][6]

PPE CategoryItemStandard/SpecificationPurpose
Eye & Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US).[1][7]Protects against chemical splashes and airborne particles.
Face ShieldWorn over safety goggles.Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for short-term use; consult manufacturer's guide for extended contact.[6]Prevents direct skin contact with the chemical.[2]
Body Protection Laboratory CoatFlame-resistant and impervious clothing.[1]Protects skin and personal clothing from contamination. Must be fully buttoned.[6]
Full-Length Pants & Closed-Toe ShoesMade of non-porous material.Protects lower body and feet from spills and falling objects.[6]
Respiratory Protection NIOSH-Approved RespiratorA full-face respirator is required if exposure limits are exceeded or irritation is experienced.[1][7]Prevents inhalation of dust or vapors, especially when not handled in a fume hood.[2]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Experimental Protocol: Safe Handling Procedure
  • Engineering Controls : All procedures, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[2][6] Ensure safety showers and eyewash stations are readily accessible.[8]

  • Preparation :

    • Before beginning work, ensure the fume hood is functioning correctly.

    • Cover the work surface with disposable, absorbent bench paper.[6]

    • Don all required PPE as specified in the table above.

  • Handling :

    • To prevent the generation of dust, handle the solid form with care using appropriate tools like a spatula.[2][6]

    • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[2][9]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][2][9]

    • Do not eat, drink, or smoke in the work area.[1][4][10]

    • Decontaminate the work surface upon completion of the task.

Emergency First-Aid Measures
  • If Inhaled : Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1][3][4]

  • Following Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[1][4]

  • Following Eye Contact : Immediately rinse the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][3] Seek immediate medical help.[1]

  • If Swallowed : Rinse the mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with applicable federal, state, and local regulations.[1][3][4]

  • Waste Segregation and Collection :

    • Solid Waste : Collect unused solid compound and any contaminated materials (e.g., weigh paper, gloves, bench paper) in a dedicated, clearly labeled hazardous waste container.[6]

    • Liquid Waste : Collect solutions in a separate, labeled hazardous waste container designated for halogenated organic solvents.[6]

  • Disposal Procedure :

    • Do not dispose of this chemical down the drain or in regular trash.[6][10]

    • Arrange for disposal through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[7]

    • Contaminated packaging should be handled in the same manner as the substance itself.[10]

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Emergency Response (If Needed) cluster_disposal 4. Disposal Phase prep_start Start: Review SDS eng_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->eng_controls don_ppe Don Required PPE eng_controls->don_ppe prep_area Prepare Work Area don_ppe->prep_area weigh Weighing & Transfer (Avoid Dust) prep_area->weigh Proceed to Handling dissolve Solution Preparation weigh->dissolve exposure Exposure Event (Spill, Contact, Inhalation) weigh->exposure Potential Hazard dissolve->exposure Potential Hazard decon Decontaminate Work Area dissolve->decon Task Complete first_aid Administer First Aid (Flush, Fresh Air) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->decon Post-Incident segregate Segregate Hazardous Waste (Solid & Liquid) decon->segregate dispose Dispose via Licensed Facility segregate->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methylquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methylquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。